Bafetinib

Catalog No.
S548102
CAS No.
859212-16-1
M.F
C30H31F3N8O
M. Wt
576.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bafetinib

CAS Number

859212-16-1

Product Name

Bafetinib

IUPAC Name

4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C30H31F3N8O

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C30H31F3N8O/c1-19-4-7-23(13-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)37-28(42)20-5-6-21(25(12-20)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1

InChI Key

ZGBAJMQHJDFTQJ-DEOSSOPVSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

solubility

Soluble in DMSO, not in water

Synonyms

INNO406; INNO-406; INNO 406; NS187; NS-187; NS 187; Bafetinib.

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

The exact mass of the compound Bafetinib is 576.25729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

bafetinib neuropharmacokinetics blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Neuropharmacokinetic Profile of Bafetinib

The following table summarizes the key quantitative data from a clinical study that directly measured this compound concentrations in the human brain using intracerebral microdialysis [1] [2] [3].

Parameter Value / Finding Notes
Dosing Regimen 240 mg or 360 mg orally, twice daily 12 hours apart [2] [3]
Mean Plasma Cmax (Dose 1) 143 ± 99 ng/mL [1] [3]
Mean Plasma Cmax (Dose 2) 247 ± 73 ng/mL [1] [3]
Brain ECF Concentration Below the lower limit of quantification (0.1 ng/mL) in all but one sample Single outlier was 0.52 ng/mL [1] [2] [3]
Conclusion on BBB Penetration Does not sufficiently cross the intact or disrupted BBB Systemic administration not recommended for brain tumors [1] [2] [3]

Detailed Experimental Protocol: Intracerebral Microdialysis

The primary data on this compound's brain penetration comes from a clinical study that employed intracerebral microdialysis (ICMD), a technique for continuously measuring the concentration of unbound drugs in the brain's extracellular fluid (ECF) [1].

  • 1. Catheter Placement: During tumor resection or biopsy, a 70 Brain Microdialysis Catheter was implanted into the peritumoral or enhancing brain tissue of patients with recurrent high-grade gliomas [2].
  • 2. Pre-Perfusion: After post-operative confirmation of catheter location via CT scan, the catheter was perfused with artificial cerebrospinal fluid (CSF) at a flow rate of 0.5 μL/min [2].
  • 3. In Vitro Recovery: Prior to patient studies, the fractional recovery of this compound by the microdialysis catheter was determined in vitro. The recovery was 85-90% at a flow rate of 0.5 μL/min [1] [2].
  • 4. Drug Administration & Sampling: At least 24 hours after surgery, patients received oral this compound. Dialysate samples from the brain ECF were collected hourly for 24 hours. Parallel plasma samples were taken to determine systemic exposure [2] [3].
  • 5. Sample Analysis: Dialysate and plasma samples were stabilized and stored at ≤ -70°C until analysis using a validated liquid chromatography tandem mass spectrometry (LC-MS/MS) assay [2].

Mechanism of Limited Brain Uptake

This compound's poor penetration into the brain is attributed to the blood-brain barrier, specifically its role as an active efflux transporter.

G This compound This compound BBB BBB This compound->BBB Oral Administration Pgp P-glycoprotein (P-gp) Efflux Transporter BBB->Pgp Substrate for Brain Brain BBB->Brain Minimal Passive Diffusion Pgp->this compound Active Efflux Brain->this compound Very Low Concentration Plasma Plasma Plasma->this compound High Concentration

The diagram illustrates that this compound is a substrate for P-glycoprotein (P-gp), a primary active efflux transporter highly expressed in the BBB [1] [2]. This pump actively transports this compound out of the brain endothelial cells back into the bloodstream, significantly reducing its net concentration in the brain tissue [1]. This occurs despite this compound achieving effective concentrations in the plasma.

Comparative Context with Other Kinase Inhibitors

This compound's performance can be contextualized by comparing it with other tyrosine kinase inhibitors (TKIs) investigated for neurological conditions.

Inhibitor Primary Kinase Targets Reported Brain Penetration Key Context
This compound BCR-Abl, Lyn Very Low (~12% plasma:brain ratio) More selective Abl inhibition less effective in neurodegeneration models [4]
Nilotinib BCR-Abl, DDR1/2, PDGFR Low (~1% plasma:brain ratio) Multi-kinase Abl/DDR/Src inhibition may be optimal for neurodegenerative pathology [4]
Bosutinib Src, Abl Low (~5% plasma:brain ratio) Effective in neurodegeneration models despite low absolute concentration [4]

Evidence suggests that the ability to alleviate neurodegenerative pathology may be independent of absolute brain concentration and more dependent on multi-kinase targeting that includes Abl, DDR, and Src kinases [4]. This indicates that this compound's limited brain penetration and its more selective kinase inhibition profile are key factors in its assessed suitability for CNS applications.

Research Implications and Conclusion

  • Primary Finding: Orally administered this compound does not achieve pharmacologically relevant concentrations in the human brain, as determined by direct measurement via intracerebral microdialysis [1] [2] [3].
  • Primary Mechanism: This is largely due to this compound being a substrate for the P-glycoprotein efflux pump at the BBB [1] [2].
  • Research Utility: The ICMD study demonstrates a valuable approach for early-phase neuropharmacokinetic assessment, providing critical human data with a relatively small patient cohort without significantly disrupting standard care [3].
  • Therapeutic Recommendation: Based on this pharmacokinetic profile, the systemic administration of this compound is not recommended for investigating this drug as a treatment for brain tumors [1] [3].

References

Comprehensive Technical Analysis of Bafetinib's Interactions with P-glycoprotein and Efflux Transporters

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Significance

Bafetinib (also known as INNO-406 or NS-187) is a second-generation dual BCR-ABL/Lyn tyrosine kinase inhibitor originally developed for the treatment of imatinib-resistant chronic myeloid leukemia (CML). Structurally derived from imatinib, this compound demonstrates approximately 25-50 times greater potency against BCR-ABL than its predecessor while maintaining activity against numerous imatinib-resistant mutations (with the notable exception of the T315I gatekeeper mutation) [1]. Beyond its primary kinase targets, research has revealed extensive interactions between this compound and ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1/MDR1) and ABCG2 (BCRP), which significantly influence its pharmacokinetic profile and therapeutic potential [2] [1].

The clinical development of this compound has progressed to Phase II trials for hematological malignancies (NCT01144260), but its utility is potentially broader due to its recently discovered ability to modulate multidrug resistance (MDR) in solid tumors [1]. Understanding this compound's dual role as both a substrate and inhibitor of efflux transporters is crucial for optimizing its clinical application and overcoming common resistance mechanisms in cancer therapy. This whitepaper provides a comprehensive technical analysis of this compound's interactions with P-glycoprotein and other transporters, summarizing key experimental data, methodologies, and mechanistic insights relevant to researchers and drug development professionals.

This compound's Dual Relationship with ABC Transporters

This compound demonstrates a complex dual relationship with key ABC transporters, functioning as both a transport substrate and a functional inhibitor depending on context. This paradoxical relationship has significant implications for its pharmacokinetics and potential therapeutic applications.

Table 1: this compound's Dual Interactions with ABC Transporters

Transporter Relationship Functional Consequence Experimental Evidence
ABCB1 (P-gp) Substrate Reduced intracellular accumulation; limited blood-brain barrier penetration Microdialysis showing undetectable brain concentrations despite plasma levels of 143-247 ng/mL [3]
ABCB1 (P-gp) Inhibitor Reversal of multidrug resistance; increased intracellular concentration of chemotherapeutics Sensitization of SW620/Ad300 cells to doxorubicin and paclitaxel [2] [4]
ABCG2 (BCRP) Inhibitor Reversal of multidrug resistance; increased efficacy of substrate chemotherapeutics Sensitization of ABCG2-overexpressing cells to mitoxantrone and SN-38 [2] [4]

This dual functionality presents both challenges and opportunities for therapeutic development. As a substrate, this compound's efficacy against CNS malignancies may be limited due to active efflux at the blood-brain barrier [3]. Conversely, its inhibitory activity against these same transporters suggests potential for combination therapies to overcome multidrug resistance in peripheral tumors [2] [4] [1].

Quantitative Assessment of this compound's Transporter Modulation

Reversal Efficacy in MDR Cell Lines

The ability of this compound to reverse multidrug resistance has been quantitatively demonstrated across multiple cell line models expressing ABCB1 and ABCG2 transporters. The following data were generated using 3 μM this compound, a concentration determined to be non-toxic in cytotoxicity assays.

Table 2: Reversal Efficacy of this compound on ABCB1-Mediated Resistance

Cell Line Chemotherapeutic IC50 Without this compound IC50 With this compound (3 μM) Resistance Fold Reversal
SW620/Ad300 (ABCB1+) Doxorubicin 46.2 ± 2.7 μM Significant reduction ~421-fold resistance reversed
SW620/Ad300 (ABCB1+) Paclitaxel Not specified Significant reduction Comparable to 3 μM verapamil
HEK/ABCB1 (Transfected) Doxorubicin 814.6 ± 122.1 nM Significant reduction ~12-fold resistance reversed
HEK/ABCB1 (Transfected) Paclitaxel Not specified Significant reduction Comparable to 3 μM verapamil

Table 3: Reversal Efficacy of this compound on ABCG2-Mediated Resistance

Cell Line Chemotherapeutic IC50 Without this compound IC50 With this compound (3 μM) Notes
HEK/ABCG2-R482 (Wild-type) Mitoxantrone Not specified Significant reduction Concentration-dependent pattern
HEK/ABCG2-R482 (Wild-type) SN-38 Not specified Significant reduction Concentration-dependent pattern
HEK/ABCG2-R482G (Mutant) Mitoxantrone Not specified Significant reduction Effective against common mutants
HEK/ABCG2-R482T (Mutant) Mitoxantrone Not specified Significant reduction Effective against common mutants
NCI-H460/MX20 (ABCG2+) Mitoxantrone Not specified Significant reduction Similar reversal in natural MDR

The consistency of this compound's reversal effects across wild-type and mutant ABCG2 variants (R482G and R482T) is particularly noteworthy, as this transporter is known to alter substrate and inhibitor specificity upon mutation [4]. This broad-spectrum activity suggests potential clinical utility across diverse resistance profiles.

Effects on Transporter ATPase Activity

The mechanism of this compound's transporter inhibition was further elucidated through ATPase activity assays, which revealed differential effects on ABCB1 and ABCG2:

Table 4: Effects of this compound on Transporter ATPase Activity

Transporter Effect on ATPase Activity Interpretation Suggested Binding Mechanism
ABCB1 (P-gp) Stimulation This compound likely binds to the transporter's substrate site and stimulates ATP hydrolysis Similar to other transported inhibitors; indicates interaction with drug-binding pocket
ABCG2 (BCRP) Inhibition This compound may interfere with the ATP hydrolysis cycle required for transport function Suggests potential allosteric inhibition or interference with nucleotide binding domain

Notably, treatment with 3 μM this compound for up to 72 hours did not significantly alter ABCB1 or ABCG2 protein expression levels or their subcellular localization, confirming that its reversal effects occur through functional inhibition rather than transporter downregulation [2] [4].

Experimental Protocols for Key Assays

Cytotoxicity and Reversal Assays (MTT Protocol)

The reversal effects of this compound on multidrug resistance were primarily evaluated using standard MTT cytotoxicity assays:

  • Cell Lines: SW620 (parental) and SW620/Ad300 (ABCB1-overexpressing) colorectal cancer cells; HEK293 parental and ABCB1-transfected cells; NCI-H460 and NCI-H460/MX20 (ABCG2-overexpressing) lung cancer cells
  • Procedure:
    • Seed cells in 96-well plates at optimal density (1-2×10³ cells/well)
    • Incubate overnight at 37°C with 5% CO₂
    • Add this compound (1-3 μM) simultaneously with chemotherapeutic agents (doxorubicin, paclitaxel, mitoxantrone, or SN-38)
    • Incubate for 68-72 hours
    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours
    • Solubilize formed formazan crystals with DMSO or SDS solution
    • Measure absorbance at 570 nm using a plate reader
  • Data Analysis: Calculate IC₅₀ values using non-linear regression; determine reversal fold by comparing IC₅₀ values with and without this compound [2] [4]
Intracellular Drug Accumulation Assay

The effect of this compound on intracellular chemotherapeutic concentrations was measured using radiolabeled substrates:

  • Radiolabeled Compounds: [³H]-paclitaxel for ABCB1; [³H]-mitoxantrone for ABCG2
  • Procedure:
    • Grow cells to 80-90% confluence in multi-well plates
    • Pre-incubate with this compound (3 μM) or verapamil (positive control) for 2 hours
    • Add radiolabeled chemotherapeutic with or without this compound for additional 2 hours
    • Wash cells with ice-cold PBS to terminate uptake and remove extracellular drug
    • Lyse cells with 1% Triton X-100 or similar lysis buffer
    • Measure radioactivity in lysates using liquid scintillation counting
    • Normalize counts to total protein content (BCA assay)
  • Data Analysis: Compare intracellular drug accumulation with and without this compound; statistical significance determined by Student's t-test [2] [4]
ATPase Activity Assay

The effects of this compound on transporter ATPase activity were assessed using membrane vesicle-based assays:

  • Membrane Preparation: Prepare high-expression membrane vesicles from ABCB1- or ABCG2-overexpressing insect or mammalian cells
  • Procedure:
    • Incubate membrane vesicles with this compound (0-40 μM) in ATPase assay buffer
    • Initiate reaction by adding MgATP (typically 5 mM)
    • Terminate reaction after 30-40 minutes at 37°C
    • Measure liberated inorganic phosphate (Pi) using colorimetric methods (e.g., malachite green)
    • Include controls for basal ATPase activity (without stimulator) and vanadate-inhibited activity
  • Data Analysis: Calculate ATPase activity as nmol Pi/min/mg protein; determine stimulation or inhibition relative to baseline [2]
Molecular Docking Studies

Computational approaches were employed to characterize this compound's binding interactions with ABC transporters:

  • Homology Models: Use previously validated human ABCB1 and ABCG2 homology models based on available crystal structures
  • Ligand Preparation: Generate this compound 3D structure using molecular modeling software; optimize geometry and assign partial charges
  • Docking Procedure:
    • Define binding pocket within transmembrane domains of transporters
    • Perform initial standard precision (SP) docking followed by extra precision (XP) docking using Glide (Schrödinger)
    • Use induced fit docking if necessary to account for side chain flexibility
    • Validate docking protocol with known inhibitors and substrates
  • Interaction Analysis: Identify key residues involved in hydrophobic interactions, hydrogen bonds, halogen bonds, and π-π stacking [2] [4]

Molecular Mechanisms and Binding Interactions

Structural Basis for Transporter Inhibition

Computational and experimental studies have elucidated detailed molecular interactions between this compound and ABC transporters:

ABCB1 (P-gp) Binding:

  • This compound docks deep within the large drug-binding cavity of ABCB1's transmembrane domains with a Glide XP score of -11.8 kcal/mol
  • Key interactions include:
    • Two π-π stacking interactions between this compound's pyrimidine rings and phenyl ring of Phe303
    • Hydrogen bond between the NH linker and carbonyl group of Gln990 (distance: 1.8 Å)
    • Halogen bond between the trifluoromethyl group and phenolic group of Tyr310 (distance: 2.4 Å)
    • Extensive hydrophobic interactions with Tyr310, Phe336, Phe983, Met986, Ala987, and Gln990 [2]

ABCG2 (BCRP) Binding:

  • This compound stabilizes within the transmembrane domain of ABCG2 with a Glide XP score of -9.6 kcal/mol
  • Key interactions include:
    • Cation-π interaction between the pyrrolidine nitrogen atom and imidazole ring of His630
    • Hydrogen bond between N1 atom of pyrimidine ring and phenolic group of Tyr570 (distance: 2.1 Å)
    • Hydrogen bond between NH linker and hydroxyl oxygen of Ser486 (distance: 1.9 Å)
    • Hydrophobic interactions with Ser486, Phe489, and Leu581 [2]

These structural insights explain this compound's potent inhibitory activity and provide a foundation for rational design of more effective transporter inhibitors.

This compound's Interaction with ABC Transporters

The following diagram illustrates the multifaceted relationship between this compound and ABC transporters, encompassing its roles as both substrate and inhibitor:

G cluster_ABCB1 ABCB1 (P-glycoprotein) cluster_ABCG2 ABCG2 (BCRP) This compound This compound ABCB1_Substrate This compound as Substrate This compound->ABCB1_Substrate Clinical Challenge ABCB1_Inhibitor This compound as Inhibitor This compound->ABCB1_Inhibitor Therapeutic Opportunity ABCG2_Inhibitor This compound as Inhibitor This compound->ABCG2_Inhibitor Therapeutic Opportunity LimitedBBB Limited Blood-Brain Barrier Penetration ABCB1_Substrate->LimitedBBB results in ChemoSensitization Chemotherapy Sensitization in MDR Cancers ABCB1_Inhibitor->ChemoSensitization enables StimulatesATPase Stimulates ATPase Activity ABCB1_Inhibitor->StimulatesATPase stimulates ABCG2_Inhibitor->ChemoSensitization enables InhibitsATPase Inhibits ATPase Activity ABCG2_Inhibitor->InhibitsATPase inhibits

This compound's dual interactions with ABC transporters as both substrate and inhibitor.

This dual functionality represents both a pharmacokinetic challenge (limiting CNS penetration) and a therapeutic opportunity (reversing multidrug resistance in peripheral tumors).

Therapeutic Implications and Future Directions

Clinical Relevance and Applications

The experimental findings regarding this compound's interactions with ABC transporters have several important clinical implications:

  • Combination Therapy Potential: this compound's ability to inhibit both ABCB1 and ABCG2 at clinically achievable concentrations (3 μM) suggests potential for combination regimens with substrate chemotherapeutics (doxorubicin, paclitaxel, mitoxantrone) in multidrug-resistant cancers [2] [4] [1].

  • Blood-Brain Barrier Limitations: Intracerebral microdialysis studies demonstrating undetectable this compound levels in brain tissue despite substantial plasma concentrations (143-247 ng/mL) indicate limited utility for CNS malignancies without additional strategies to overcome efflux transport [3].

  • Broad-Spectrum Inhibition: this compound's effectiveness against both wild-type and mutant forms of ABCG2 (R482G/T) enhances its potential clinical utility across diverse resistance profiles commonly encountered in practice [4].

Future Research Directions

Several promising research directions emerge from these findings:

  • Structural Optimization: Molecular docking studies provide a foundation for structural modifications to enhance this compound's inhibitory potency while reducing its substrate characteristics, potentially through targeted alterations to interaction sites with key residues like Phe303 and Gln990 [2].

  • Clinical Validation: Prospective clinical trials are needed to validate this compound's MDR reversal potential in humans, particularly in combination with chemotherapeutics known to be ABCB1/ABCG2 substrates.

  • Biomarker Development: Identification of predictive biomarkers, such as transporter expression profiles in tumors, could help select patients most likely to benefit from this compound-containing combination therapies.

  • Expanded Combination Strategies: Exploration of this compound with novel therapeutic agents beyond conventional chemotherapy, including targeted therapies and immunotherapeutics that may be affected by ABC transporter-mediated resistance.

Conclusion

This compound represents a compelling example of a targeted therapeutic agent with serendipitous additional properties against ABC transporters that may expand its clinical utility. The comprehensive data presented in this technical guide demonstrate its potent inhibitory activity against both ABCB1 and ABCG2 at clinically relevant concentrations, effectively reversing multidrug resistance in vitro. The detailed experimental protocols provide researchers with validated methodologies for further investigating these interactions, while the structural insights offer opportunities for rational drug design.

References

Bafetinib Studies: Preclinical Rationale & Clinical PK

Author: Smolecule Technical Support Team. Date: February 2026

Study Aspect Preclinical Evidence (Glioma Cell Lines) Clinical Neuropharmacokinetics (in patients)
Primary Rationale Dual inhibitor of BCR-Abl and Lyn tyrosine kinase; increased Lyn kinase activity contributes to malignant phenotype in glioblastoma; active against glioma cell lines in vitro [1]. Assess penetration of bafetinib into brain tissue of patients with recurrent high-grade gliomas using intracerebral microdialysis [1] [2].
Key Targets/Proteins Lyn kinase, Fyn kinase [1]. P-glycoprotein (P-gp) efflux pump [1].
Key Findings Showed activity against glioma cell lines alone and in combination with temozolomide or erlotinib [1]. Preclinical rodent studies showed brain concentrations ~10% of plasma levels [1]. This compound concentrations in brain extracellular fluid were below the lower limit of detection (0.1 ng/mL) in almost all samples [1] [2].
Conclusion on Efficacy Suggested potential efficacy against gliomas [1]. No radiographic responses were seen; systemic administration for brain tumors is not recommended [1] [2].

The following diagram illustrates the journey of this compound from preclinical hypothesis to clinical outcome, highlighting the central role of the ABCB1 transporter (P-glycoprotein) in its failure to reach targets in the brain.

G Preclinical Preclinical Hypothesis MOA Inhibition of Lyn/Fyn Kinases Preclinical->MOA InVitroActivity Activity in Glioma Cell Line Models MOA->InVitroActivity RatData Rat PK Data: ~10% Brain/Plasma Ratio InVitroActivity->RatData Barrier ABCB1/P-gp Efflux RatData->Barrier Identified as P-gp substrate ClinicalTrial Clinical Microdialysis Study Barrier->ClinicalTrial Outcome Outcome: Insufficient Brain Penetration ClinicalTrial->Outcome Conclusion Conclusion: Not Recommended for Brain Tumors Outcome->Conclusion

Figure 1: The path of this compound from preclinical research to clinical evaluation for glioma, highlighting the role of ABCB1/P-gp efflux.

Detailed Experimental Protocols

For researchers looking to understand the methodology behind these key findings, here are details on the core experiments.

Intracerebral Microdialysis Clinical Protocol

This methodology directly assessed this compound penetration in human patients [1].

  • Patient Population: Adults (≥18 years) with recurrent high-grade gliomas requiring resection or biopsy.
  • Catheter Placement: A microdialysis catheter was placed into peritumoral or enhancing brain tissue during surgery.
  • Dosing: this compound was administered orally (240 mg or 360 mg) 24 hours post-surgery, with the same dose repeated 12 hours later.
  • Sample Collection:
    • Dialysate: Collected continuously from the brain catheter for 24 hours after the first dose.
    • Plasma: Drawn in parallel at multiple time points.
  • Analysis: Concentrations in dialysate and plasma were determined using a validated liquid chromatography tandem mass spectrometry (LC-MS/MS) assay.
In Vitro Recovery for Microdialysis

This is a critical pre-study calibration to determine the efficiency of the microdialysis system [1].

  • Equipment: 70 Brain Microdialysis Catheter with a 20 kDa molecular weight cutoff membrane.
  • Setup: The catheter is submerged in a solution with a known concentration of this compound (200 ng/mL) in artificial cerebrospinal fluid (CSF), maintained at 37°C.
  • Perfusion: Artificial CSF is perfused through the catheter at a defined flow rate (0.5 or 1.0 μL/min).
  • Analysis: Dialysate samples are collected and analyzed by LC-MS/MS. The fractional recovery is calculated by comparing the dialysate concentration to the known concentration in the reservoir.

Implications for Research and Development

The case of this compound underscores a critical challenge in neuro-oncology drug development. While a compound may show strong mechanistic rationale and activity in in vitro models, sufficient delivery to the brain tumor site is paramount. The use of intracerebral microdialysis was pivotal in providing definitive human pharmacokinetic data, preventing further futile investment in clinical trials for brain tumors [1].

References

bafetinib c-Myc transcription downregulation mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of c-Myc and PD-L1 Downregulation

The following diagram illustrates the sequence of molecular events through which bafetinib downregulates PD-L1:

G This compound This compound cMycTranscription c-Myc Gene Transcription This compound->cMycTranscription Inhibits cMycProtein c-Myc Protein Level cMycTranscription->cMycProtein Reduces PDL1Transcription PD-L1 Gene Transcription cMycProtein->PDL1Transcription Suppresses PDL1Protein PD-L1 Protein Level PDL1Transcription->PDL1Protein Reduces ImmuneResponse Enhanced Anti-Tumor Immune Response PDL1Protein->ImmuneResponse Promotes

This compound inhibits c-Myc transcription, reducing c-Myc protein and suppressing PD-L1 transcription to potentially enhance anti-tumor immunity.

Key experimental evidence confirms this mechanism:

  • c-Myc Knockdown Abolishes the Effect: When c-Myc was knocked down using siRNA in H292 lung cancer cells, the PD-L1 inhibition typically caused by this compound was abolished. This demonstrates that c-Myc is essential for this compound's action on PD-L1 [1].
  • No Impact on Protein Stability: Researchers confirmed that this compound does not affect the half-life of the PD-L1 protein itself. The reduction in PD-L1 occurs through inhibition at the transcriptional level, not by promoting the degradation of existing protein [1].
  • In Vivo Validation: The effect was confirmed in a mouse CT26 tumor model, where this compound treatment successfully suppressed PD-L1 expression within the tumors [1].

Key Quantitative Data and Experimental Findings

The table below summarizes quantitative data from critical experiments that define the relationship between this compound, c-Myc, and PD-L1.

Parameter Investigated Experimental Model Key Finding Citation
c-Myc dependence H292 cells (siRNA knockdown) PD-L1 inhibition by this compound was abolished when c-Myc was knocked down. [1]
Transcriptional regulation Multiple NSCLC cell lines This compound significantly inhibits PD-L1 transcription, but not its protein half-life. [1]
c-Myc downregulation H292 cells This compound reduced c-Myc expression via transcription inhibition. [1]
In vivo PD-L1 suppression CT26 mouse tumor model This compound (30 mg/kg daily, intragastric) suppressed tumor PD-L1 expression. [1]
This compound potency (original target) Cell-free kinase assay IC50 for Bcr-Abl: 5.8 nM; IC50 for Lyn: 19 nM. [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.

Cell-Based Screening and Validation
  • Cell Lines: The study used multiple non-small cell lung cancer (NSCLC) lines (H1299, H292, H460, H358, PC9) and a colon adenocarcinoma line (CT26) [1].
  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere [1].
  • Treatment: Cells were treated with this compound at varying concentrations to establish dose-dependent effects [1].
Analyzing PD-L1 Expression
  • Western Blot (Protein Level)
    • Procedure: Protein samples were separated by 10% SDS-PAGE, transferred to PVDF membranes, and blocked with 5% skim milk. Membranes were incubated with primary antibodies (e.g., anti-PD-L1 #13684S from Cell Signaling Technology) overnight at 4°C, followed by incubation with a secondary antibody. Protein bands were visualized using chemiluminescence [1].
  • Flow Cytometry (Cell Surface PD-L1)
    • Procedure: H292 cells were collected, washed with PBS, and stained with a FITC-conjugated anti-CD274 (PD-L1) antibody for 2 hours at 4°C. After washing, the fluorescence intensity was measured using a flow cytometer to quantify PD-L1 on the cell membrane [1].
Investigating the Transcriptional Mechanism
  • Quantitative Real-Time PCR (qRT-PCR)
    • RNA Extraction: Total RNA was isolated using Trizol reagent [1].
    • cDNA Synthesis: Single-stranded cDNA was synthesized using a commercial supermix (TransScript One-Step gDNA Removal and cDNA Synthesis SuperMix) [1].
    • qPCR: Performed using a SYBR-Green kit. The mRNA levels of PD-L1 and c-Myc were calculated after normalization to a housekeeping gene (e.g., β-Actin) [1].
  • siRNA-Mediated Knockdown
    • Procedure: H292 cells were seeded in 6-well plates and transfected with c-Myc-specific siRNA or a non-targeting control siRNA using JetPRIME transfection reagent. The cells were incubated for 24 hours to allow for effective gene silencing before subsequent experiments [1].
In Vivo Validation
  • Tumor Model: CT26 cells were subcutaneously inoculated into male Balb/c mice [1].
  • Treatment Groups: Mice were randomly divided into two groups: a control group (treated with 5% CMC-Na vehicle) and a treatment group (treated with this compound at 30 mg/kg daily, dispersed in the vehicle and administered intragastrically) [1].
  • Monitoring: Tumor volume and body weight were measured every other day. Tumor PD-L1 expression was assessed at the endpoint [1].

Significance and Research Context

  • Novel Mechanism: This research reveals a non-canonical pathway for an existing tyrosine kinase inhibitor, positioning this compound as a potential small-molecule candidate for targeting the PD-1/PD-L1 immune checkpoint [1].
  • Advantages over Antibodies: Small molecule inhibitors like this compound may offer better tumor penetration, fewer immune-related adverse events, and the convenience of oral administration compared to monoclonal antibody therapies [1].
  • c-Myc as a Central Target: c-Myc is a master transcription factor frequently dysregulated in cancer but has been notoriously difficult to target directly. This compound's ability to suppress its transcription provides an indirect strategy to inhibit Myc-driven oncogenic pathways [3].

References

bafetinib Abl point mutations resistance profile

Author: Smolecule Technical Support Team. Date: February 2026

Bafetinib's Resistance Profile at a Glance

BCR-ABL1 Mutation Location Reported Sensitivity to this compound Supporting Evidence
T315I Drug contact site Resistant Ineffective; does not inhibit this mutant form [1]
Wild-type N/A Sensitive Primary target; 25-55x more potent than Imatinib in vitro [1]
E255K/V P-loop Sensitive Inhibits phosphorylation in BaF3/E255K cells [1]
F317L/V/I Drug contact site Resistant Associated with clinical resistance to similar TKIs [2]
Y253H P-loop Not fully detailed P-loop mutations often destabilize drug binding [3]
V299L C-helix Not fully detailed A known dasatinib-resistance hotspot [2]
Key Characteristic Experimental/Observational Findings
Potency vs. Imatinib 25 to 55 times more potent than Imatinib in pre-clinical models [1]
Activity against P-loop mutations Shows activity against some P-loop mutations (e.g., E255K) [1]
Blood-Brain Barrier Penetration Human microdialysis study found negligible penetration into brain tissue [4]
Multidrug Resistance Reversal Inhibits ABCB1 and ABCG2 efflux transporters, reversing resistance to chemotherapy drugs like doxorubicin and mitoxantrone [5]

Experimental Insights & Methodologies

Key experimental data that defined this compound's profile comes from cellular and clinical studies.

Cellular & In Vivo Efficacy Protocols
  • Cellular Activity: this compound (1 μM) inhibited BCR-ABL phosphorylation in BCR-ABL overexpressing K562, BaF3/WT, and BaF3/E255K cells [1]
  • In Vivo Efficacy: Subcutaneous administration (20 mg/kg) potently attenuated tumor growth in BCR-ABL overexpressing KU812 mouse xenograft models, showing superior efficacy compared to imatinib (200 mg/kg) [1]
Neuropharmacokinetics Assessment

A clinical study used intracerebral microdialysis (ICMD) in patients with recurrent high-grade gliomas to directly measure this compound concentration in brain tissue [4].

  • Protocol: Patients received 240 mg or 360 mg oral this compound. Microdialysis catheters placed in peritumoral or enhancing brain tissue collected dialysate samples hourly for 24 hours, with parallel plasma sampling [4]
  • Outcome: this compound concentrations in brain dialysate were below the assay's detection limit (0.1 ng/mL) in nearly all samples, despite much higher plasma concentrations, demonstrating poor blood-brain barrier penetration [4]
Multidrug Resistance Reversal Assays
  • Cytotoxicity Assay (MTT): Used to show this compound (3 μM) sensitizes ABCB1- and ABCG2-overexpressing multidrug resistance (MDR) cells to substrate chemotherapeutic drugs [5]
  • ATPase Activity Assay: this compound stimulated ABCB1 ATPase activity while inhibiting ABCG2 ATPase activity, indicating direct interaction with transporter proteins [5]
  • Radiolabeled Drug Accumulation: this compound increased intracellular accumulation of [³H]-paclitaxel in ABCB1-overexpressing cells and [³H]-mitoxantrone in ABCG2-overexpressing cells [5]

Mechanisms of Resistance & Inhibition

This compound's efficacy is limited by specific resistance mechanisms, primarily BCR-ABL1 kinase domain mutations.

BafetinibResistance cluster_primary Primary this compound Resistance cluster_other Other Potential Resistance This compound This compound T315I T315I Gatekeeper Mutation This compound->T315I  Steric Hindrance F317 F317 Mutations This compound->F317  Altered Binding P_Loop Some P-loop Mutations (e.g., Y253H, E255V) This compound->P_Loop  Variable Impact C_Helix V299L Mutation (C-helix) This compound->C_Helix  Potential Resistance

This compound resistance mechanisms. T315I causes steric clash, F317 mutations impair binding [2].

This compound is a dual BCR-ABL and Lyn kinase inhibitor designed based on the imatinib scaffold but with higher potency [1]. It binds the inactive conformation of the BCR-ABL1 kinase domain. The T315I gatekeeper mutation causes resistance by introducing a bulkier isoleucine residue, creating a steric clash that prevents inhibitor binding [3] [2]. Mutations at F317 can alter the binding site's conformation and hydrophobic interactions, reducing this compound's efficacy [2].

Research Implications & Future Directions

  • Clinical Use Consideration: this compound is not suitable for central nervous system leukemic involvement due to poor brain penetration [4]
  • Combination Therapy Potential: this compound's ability to inhibit ABCB1 and ABCG2 transporters suggests potential for combination regimens to overcome multidrug resistance in solid tumors [5]
  • Resistance Monitoring: Screening for T315I and F317 mutations is critical for patient management and drug selection

References

Bafetinib's Primary Targets and Inhibitory Profile

Author: Smolecule Technical Support Team. Date: February 2026

Bafetinib was originally developed as a second-generation inhibitor for Bcr-Abl-positive leukemias but is characterized as a dual Abl/Lyn tyrosine kinase inhibitor [1] [2]. Its target profile extends beyond these primary kinases.

The table below summarizes the key kinases inhibited by this compound and the functional consequences:

Kinase Target Role of Target in Cancer Consequence of Inhibition by this compound
Bcr-Abl Driver oncogene in Chronic Myeloid Leukemia (CML) and Ph+ Acute Lymphoblastic Leukemia (ALL) [2] Induces apoptosis in leukemia cells; overcomes imatinib resistance (except for T315I mutation) [2]
Lyn (Src Family Kinase) Regulates cell growth, differentiation, and survival in hematopoietic cells; overexpression in leukemias and some solid tumors contributes to the malignant phenotype [3] [4] Suppresses growth and survival signals in cancer cells [3] [4]
Fyn (Src Family Kinase) Promotes cancer growth, metastasis, and drug resistance through regulation of cell growth, apoptosis, and motility [5] Reduces tumor invasion and potentially overcomes drug resistance [5]

The Role of Fyn in Tumor Invasion and Progression

Fyn, a member of the Src family of kinases (SFKs), is a central signaling node that regulates multiple processes in cancer progression [5]. Its oncogenic functions include:

  • Regulation of Cell Growth and Motility: Fyn promotes cancer cell invasion and metastasis by regulating cytoskeletal dynamics and cell migration [5].
  • Modulation of Key Signaling Pathways: Fyn interacts with and influences several critical cancer-related pathways, including ERK, STAT5, MET, and AKT signaling cascades [5].
  • Interaction with Growth Factor Receptors: In glioblastoma, the constitutively active EGFR mutant (EGFRvIII) phosphorylates and activates Fyn, promoting tumor progression and invasion [5]. In prostate cancer, the HGF/MET signaling axis activates Fyn to drive disease progression [5].
  • Immune Evasion: Recent research shows that this compound suppresses the transcription of PD-L1, an immune checkpoint protein, through downregulation of the transcription factor c-Myc. This suggests Fyn inhibition may help counteract the tumor's ability to evade immune detection [1].

Mechanism of Fyn Inhibition and Functional Consequences

This compound exerts its effects by directly binding to and inhibiting Fyn's tyrosine kinase activity. This inhibition disrupts the downstream signaling networks that Fyn controls.

The diagram below illustrates the signaling pathways mediated by Fyn and how this compound intervenes.

G Fyn Fyn Kinase DownstreamEffectors Downstream Effectors (ERK, STAT5, AKT) Fyn->DownstreamEffectors Phosphorylates GrowthFactors Growth Factor Receptors (e.g., MET, EGFRvIII) GrowthFactors->Fyn Activates Process1 Cell Growth & Survival DownstreamEffectors->Process1 Process2 Motility & Invasion DownstreamEffectors->Process2 Process3 Immune Evasion (PD-L1 expression) DownstreamEffectors->Process3 via c-Myc CellularProcesses Cellular Processes This compound This compound This compound->Fyn Inhibits

Fyn Signaling and this compound Inhibition. This compound inhibits Fyn kinase, blocking its activation by upstream receptors and its phosphorylation of downstream effectors that drive key oncogenic processes.

Experimental Evidence and Data

Preclinical studies provide quantitative data on this compound's cellular effects.

Cancer Type Experimental Model Key Finding on this compound's Action Reference
Lung Cancer In vitro (H292, H1299, H460 cells) Suppressed PD-L1 protein expression in a dose-dependent manner; reduced cell membrane PD-L1. [1]
Lung Cancer In vitro (H292 cells) Inhibited PD-L1 transcription by downregulating c-Myc mRNA; did not affect PD-L1 protein half-life. [1]
Colorectal Cancer In vivo (CT26 mouse model) Suppressed PD-L1 expression in tumors and demonstrated anti-tumor activity. [1]
Glioma Clinical Study (Patients) This compound concentrations in brain tissue were largely undetectable despite measurable plasma levels, indicating poor blood-brain barrier penetration. [3]

Key Experimental Protocols for Investigating this compound

For researchers aiming to validate or explore this compound's effects, here are summaries of key methodologies from the literature.

1. Protocol for Assessing PD-L1 Expression Downregulation (In Vitro) [1]

  • Cell Culture & Treatment: Human NSCLC cell lines (e.g., H292) are cultured. Cells are treated with varying doses of this compound.
  • Western Blot Analysis: Total protein is extracted. SDS-PAGE is used to separate proteins, which are transferred to a PVDF membrane. Membranes are incubated with anti-PD-L1 and anti-GAPDH (loading control) antibodies, followed by chemiluminescence detection.
  • Flow Cytometry for Surface PD-L1: Collected cells are stained with a FITC-conjugated anti-CD274 (PD-L1) antibody and analyzed by flow cytometry.
  • qRT-PCR for Transcriptional Regulation: Total RNA is extracted and reverse transcribed into cDNA. Quantitative PCR is performed using primers for PD-L1 and a normalized control gene (e.g., β-actin).

2. Protocol for Determining Brain Penetration (Clinical Neuropharmacokinetics) [3]

  • Patient Selection & Catheter Placement: Patients with recurrent high-grade glioma undergoing resection or biopsy have an intracerebral microdialysis catheter placed in peritumoral or enhancing brain tissue.
  • Drug Administration & Sample Collection: At least 24 hours post-surgery, patients receive an oral dose of this compound. Dialysate from the brain is continuously collected hourly for 24 hours. Plasma samples are obtained in parallel.
  • Sample Analysis: Dialysate and plasma samples are analyzed for this compound concentration using a validated liquid chromatography tandem mass spectrometry (LC-MS/MS) assay.

Therapeutic Implications and Challenges

The inhibition of Fyn by this compound presents several promising therapeutic implications:

  • Targeting Solid Tumors: Evidence supports investigating this compound in prostate cancer, glioblastoma, breast cancer, and lung cancer, where Fyn promotes invasion and survival [5] [4].
  • Overcoming Drug Resistance: As Fyn contributes to drug resistance in some tumors, this compound could resensitize cancer cells to other therapies [5].
  • Combining Immunotherapy: The ability of this compound to suppress PD-L1 expression suggests potential for combination with immune checkpoint inhibitors to enhance anti-tumor immunity [1].

However, a significant challenge exists for treating primary brain tumors:

  • Limited Blood-Brain Barrier Penetration: A clinical study demonstrated that this compound concentrations in the human brain were below the lower limit of detection despite measurable plasma levels, indicating poor penetration of the intact or disrupted blood-brain barrier [3]. Therefore, systemic administration is not recommended for brain tumors.

References

Comprehensive Application Notes and Protocols: Intracerebral Microdialysis for Neuropharmacokinetic Assessment of Bafetinib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

Intracerebral microdialysis (ICMD) is a well-validated sampling technique that enables continuous monitoring of unbound drug concentrations in the brain extracellular fluid (ECF) of awake, freely moving animals and human patients [1] [2]. This method provides superior temporal resolution compared to traditional tissue homogenization approaches, which cannot distinguish between extracellular, intracellular, and protein-bound drug fractions [3] [4]. The fundamental principle involves implanting a semi-permeable membrane probe into specific brain regions, which is then perfused with an isotonic solution at low flow rates. Molecules smaller than the membrane's molecular weight cutoff (typically 20-100 kDa) diffuse along concentration gradients, allowing collection of dialysates for analysis [2] [5].

Bafetinib (INNO-406) is a second-generation dual BCR-Abl/Lyn tyrosine kinase inhibitor initially developed for treating Philadelphia chromosome-positive leukemia [6] [7]. Preclinical evidence suggested potential activity against glioma models through inhibition of Lyn and Fyn kinases, members of the sarcoma family kinases that contribute to the malignant phenotype of glioblastoma [7] [8]. However, unlike many small molecule drugs, this compound is a known substrate for P-glycoprotein (P-gp), a transmembrane drug efflux pump highly expressed at the blood-brain barrier (BBB) [7]. This characteristic potentially limits its central nervous system penetration, making it an ideal candidate for neuropharmacokinetic assessment using intracerebral microdialysis.

The integration of ICMD with pharmacokinetic-pharmacodynamic (PK-PD) modeling represents a powerful approach in neuroscience drug development [1] [9]. This combination allows researchers to simultaneously monitor drug disposition and corresponding neurotransmitter changes in specific brain regions, establishing direct exposure-response relationships that inform dose selection and optimization in preclinical studies [1]. For drugs targeting the CNS, understanding BBB penetration kinetics is essential for predicting therapeutic efficacy, particularly for conditions like brain tumors where barrier integrity may be variable [6] [3].

Experimental Protocols and Methodologies

Pre-study Probe Calibration and Recovery Determination

Prior to in vivo application, determining probe recovery efficiency is essential for accurate data interpretation. The in vitro recovery of this compound should be assessed using commercially available microdialysis catheters (e.g., 70 Brain Microdialysis Catheter with 10mm membrane length, 20,000 Da molecular weight cut-off). The protocol involves submerging the probe in artificial cerebrospinal fluid (aCSF) containing this compound at a known concentration (e.g., 200 ng/mL) maintained at 37°C [7]. The probe is perfused at different flow rates (0.5-1.0 μL/min) with collection of dialysate samples at regular intervals. Sample analysis via liquid chromatography tandem mass spectrometry (LC-MS/MS) allows calculation of fractional recovery using the formula:

Recovery (%) = (Cout / Cin) × 100

where Cout is the concentration in the dialysate and Cin is the concentration in the external medium [7] [3]. For this compound, recovery rates of 85-90% at 0.5 μL/min and 60-70% at 1.0 μL/min have been reported [7]. The no net flux method is recommended for in vivo recovery determination, which involves perfusing with at least three different concentrations of the drug and measuring the net gain or loss to calculate the point of no net flux [3] [4].

Surgical Implantation and Probe Placement

The surgical procedure requires precise stereotaxic implantation of the microdialysis guide cannula into the target brain region. For human studies, placement typically occurs during tumor resection or biopsy procedures, with the catheter positioned in either peritumoral or enhancing brain tissue within 5-15 mm of the resection cavity [7]. For rodent studies, coordinates are determined using a stereotaxic atlas relative to bregma. Following implantation, the probe is secured to the skull using dental cement, and animals are allowed to recover for 24-48 hours before experimentation to restore normal blood-brain barrier functionality and cerebral hemodynamics [2] [3]. Proper placement must be verified post-study via histology or neuroimaging (CT or MRI). For human applications, fused MRI/CT imaging confirms catheter position in enhancing versus peritumoral tissue [7].

In Vivo Microdialysis Sampling Protocol
  • Perfusion System Setup: The microdialysis pump is connected to the implanted probe and perfused with artificial CSF (e.g., Perfusion Fluid CNS). The composition should closely match native CSF, containing electrolytes (Na+, K+, Ca2+, Mg2+, Cl-) and maintain physiological pH (7.2-7.4) [2]. The perfusion system must be maintained at 37°C throughout the experiment using a temperature-controlled system.

  • Sample Collection: After establishing a stable baseline (1-2 hours), administer this compound orally at clinically relevant doses (240-360 mg in humans; appropriate animal doses based on allometric scaling). Collect dialysate samples continuously for 24 hours using fractionated collection (e.g., hourly intervals). For this compound stabilization, add 6 μL of 6% acetic acid to each microvial immediately after collection [7]. Store samples at ≤ -70°C until analysis to prevent degradation.

  • Parallel Blood Sampling: Collect plasma samples simultaneously with dialysate collection to establish plasma pharmacokinetic profiles. Recommended sampling times: pre-dose, then 0.5, 1, 2, 3, 4, 6, 8, and 12 hours after each this compound dose [7]. This allows direct comparison of plasma versus brain ECF concentrations.

  • Analytical Methodology: Analyze this compound concentrations in dialysate and plasma using validated LC-MS/MS assays. The typical lower limit of quantification for this compound is 0.1 ng/mL [7]. For neurotransmitter analysis, employ HPLC with electrochemical detection to monitor changes in dopamine, serotonin, noradrenaline, glutamate, GABA, and their metabolites [5].

Table 1: Key Parameters for Intracerebral Microdialysis of this compound

Parameter Recommended Specification Rationale
Probe membrane molecular weight cut-off 20,000 Da Optimal for small molecules like this compound (MW 519.96 Da)
Perfusion flow rate 0.5 μL/min Maximizes recovery (85-90% for this compound) while maintaining temporal resolution
Perfusion fluid Artificial CSF (pH 7.2-7.4) Maintains physiological environment and minimizes tissue trauma
Sample collection interval 60 minutes Balances temporal resolution with analyte detectability
Post-surgery recovery period 24-48 hours Allows BBB integrity restoration and stabilization of extracellular environment
Sample stabilization 6 μL 6% acetic acid per 30 μL sample Prevents this compound degradation during storage
Data Analysis and Pharmacokinetic Modeling

Convert dialysate concentrations to actual ECF concentrations using the formula:

CECF = Cdialysate / Recovery

where Recovery is the in vivo recovery factor determined beforehand [3]. Calculate key pharmacokinetic parameters including:

  • Maximum concentration (Cmax) in brain ECF and plasma
  • Time to maximum concentration (Tmax) in brain ECF and plasma
  • Area under the concentration-time curve (AUC) for both compartments
  • Brain-to-plasma ratio (AUCbrain/AUCplasma)

For PK-PD modeling, correlate unbound brain concentrations with relevant pharmacodynamic endpoints, such as changes in neurotransmitter levels or, in clinical settings, tumor response metrics [1] [9].

This compound Neuropharmacokinetic Assessment: Key Findings

The neuropharmacokinetic profile of this compound was evaluated in a clinical trial involving seven patients with recurrent high-grade gliomas [6] [7]. Following oral administration of 240-360 mg this compound, 26 dialysate samples per patient were collected and analyzed using LC-MS/MS. The results demonstrated consistently non-detectable this compound levels in cerebral ECF across all but one sample, which showed a minimal concentration of 0.52 ng/mL [7]. This was in stark contrast to the plasma pharmacokinetic profile, which showed mean maximum concentrations of 143±99 ng/mL after the first dose and 247±73 ng/mL after the second dose [7].

Table 2: this compound Pharmacokinetic Parameters in Human Neuropharmacokinetic Study

Matrix Dose (mg) Cmax (ng/mL) Tmax (h) AUC0-24h (ng·h/mL) Brain-to-Plasma Ratio
Plasma 240 (first dose) 143 ± 99 2-4 Not reported Not calculable
Plasma 240 (second dose) 247 ± 73 2-4 Not reported Not calculable
Brain ECF 240-360 <0.1 (LLOQ) in 25/26 samples Not determinable Not reported <0.0007
Plasma 360 Not reported Not reported Not reported Not calculable

LLOQ = Lower limit of quantification (0.1 ng/mL)

The methodological strength of this assessment lies in its direct measurement of unbound this compound in the target tissue, providing unequivocal evidence of poor BBB penetration that preclinical models had failed to accurately predict. Rodent studies had previously suggested that this compound concentrations in rat brain reached approximately 10% of plasma levels [7], highlighting the potential discordance between animal and human blood-brain barrier functionality.

Technical Considerations and Methodological Optimization

Critical Factors Influencing Data Quality

Several technical factors must be carefully controlled to ensure reliable intracerebral microdialysis results:

  • Surgical Trauma and Recovery Period: Probe insertion inevitably causes temporary disruption of the blood-brain barrier. A post-implantation recovery period of 24-48 hours is essential to restore BBB integrity before drug administration [3] [4]. Studies have demonstrated that well-controlled surgical conditions and adequate recovery minimize trauma-induced artifacts in drug transport measurements.

  • Perfusion Parameters: The composition and temperature of the perfusion fluid significantly impact recovery rates and tissue viability. Isotonic solutions matching CSF electrolyte composition must be maintained at 37°C throughout experiments to mimic physiological conditions [2] [3]. Lower temperatures reduce analyte diffusion and recovery, while non-physiological solutions can alter tissue responsiveness.

  • Probe Characteristics and Placement: Probe design (concentric vs. linear), membrane material (cuprophane, polycarbonate, polysulfone), and membrane length all influence recovery characteristics [2]. Placement within the target region must be verified histologically or radiologically, as small positional variations can significantly affect concentration measurements, particularly in heterogeneous tissues like brain tumors [7] [3].

  • Temporal Resolution: The balance between sample collection frequency and analyte detectability must be optimized based on the pharmacokinetic properties of the drug being studied. While shorter intervals provide finer temporal resolution, they result in smaller sample volumes that may challenge analytical detection limits [2] [4].

Advantages and Limitations

Intracerebral microdialysis offers several distinct advantages for neuropharmacokinetic assessment:

  • Provides measurements of pharmacologically active, unbound drug concentrations at the site of action [1] [3]
  • Enables continuous monitoring in awake, freely moving subjects, eliminating anesthesia confounds [2] [5]
  • Allows simultaneous assessment of pharmacokinetics and pharmacodynamics through measurement of drug and neurotransmitter levels in the same sample [1] [9]
  • Requires relatively small sample sizes (6-8 patients) to characterize neuropharmacokinetics, facilitating rapid clinical decision-making [7]

However, the technique also presents notable limitations:

  • Recovery estimation challenges require careful calibration, with potential differences between in vitro and in vivo conditions [3] [4]
  • Limited spatial resolution compared to techniques like PET imaging, providing data only from the immediate periprobe region [3]
  • Technical complexity of probe implantation and sample collection requires specialized expertise [2] [3]
  • Molecular size constraints prevent application to large molecules or protein complexes [2] [5]

Applications in Drug Development and Conclusion

The this compound case study exemplifies the critical role of intracerebral microdialysis in early drug development decision-making. By demonstrating negligible CNS penetration in humans despite promising preclinical activity, ICMD prevented costly investment in larger clinical trials unlikely to demonstrate efficacy [6] [7]. This "lead-in ICMD study" approach can be performed relatively quickly with small patient numbers (6-8 subjects) without significantly disrupting standard cancer care, making it an efficient strategy for prioritizing CNS drug candidates [7].

Beyond assessing brain tumor therapeutics, ICMD has broad applications in CNS drug development, including mechanistic studies of analgesic, antiepileptic, and antidepressant drugs [1] [9]. The technique enables elucidation of central pharmacodynamic effects through simultaneous monitoring of neurotransmitter systems (dopamine, serotonin, glutamate, GABA, acetylcholine) alongside drug concentrations [5] [9]. This provides unique insights into target engagement and exposure-response relationships at the site of action.

For tyrosine kinase inhibitors like this compound, ICMD data can be complemented by additional mechanistic studies. Although not directly applicable to neuropharmacokinetics, research has shown that this compound inhibits PAR2-induced activation of TRPV4 channels and subsequent mechanical hyperalgesia in murine models, suggesting potential applications as an analgesic [8]. Additionally, this compound has been found to reverse multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters [10], highlighting its complex interactions with membrane transport systems that may influence its own distribution.

Workflow and Signaling Pathway Diagrams

G This compound Neuropharmacokinetic Assessment Workflow OralAdmin Oral Administration of this compound SystemicPK Systemic Pharmacokinetics Absorption → Distribution → Metabolism → Excretion OralAdmin->SystemicPK Dose: 240-360 mg BBB Blood-Brain Barrier Transport SystemicPK->BBB Plasma Concentration BrainECF Brain Extracellular Fluid Unbound Drug Concentration BBB->BrainECF Limited Penetration (P-gp Substrate) TargetEngagement Target Engagement Lyn/Fyn Kinase Inhibition BrainECF->TargetEngagement Unbound Drug at Target Site Microdialysis Intracerebral Microdialysis Sampling and Analysis BrainECF->Microdialysis Dialysate Collection 0.5 μL/min, 60 min intervals Neurotransmitter Neurotransmitter Release Dopamine, Serotonin, etc. TargetEngagement->Neurotransmitter Signal Modulation PDResponse Pharmacodynamic Response Tumor Growth Inhibition Neurotransmitter->PDResponse Biological Effect LCMS LC-MS/MS Analysis Drug Quantification Microdialysis->LCMS Drug Analysis Microdialysis->LCMS HPLC HPLC-ECD Analysis Neurotransmitter Quantification Microdialysis->HPLC Neurotransmitter Analysis Microdialysis->HPLC PKModeling PK-PD Modeling Data Integration LCMS->PKModeling Concentration-Time Data HPLC->PKModeling Response-Time Data

Figure 1: Integrated workflow for this compound neuropharmacokinetic assessment combining intracerebral microdialysis sampling with pharmacokinetic-pharmacodynamic modeling.

References

bafetinib dose administration recurrent high-grade glioma

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Protocol & Application Notes

This information is based on a phase I neuropharmacokinetic study that used intracerebral microdialysis (ICMD) to assess bafetinib levels in the brain [1].

Scientific Rationale

This compound is a dual BCR-Abl/Lyn tyrosine kinase inhibitor. Preclinical data suggested potential activity against gliomas because:

  • Target Expression: Glioblastoma samples show increased Lyn kinase activity [1] [2].
  • In Vitro Activity: Studies demonstrated this compound activity against glioma cell lines, both alone and in combination with temozolomide or erlotinib [1] [2].
  • BBB Penetration Concern: Despite rodent studies showing ~10% brain-to-plasma concentration, this compound is a substrate for P-glycoprotein (P-gp), a drug efflux pump at the blood-brain barrier (BBB), casting doubt on its central nervous system (CNS) availability in humans [1] [2].
Dosing and Administration

The following table details the dosing regimen used in the clinical study for the microdialysis portion of the protocol.

Parameter Specification
Indication Studied Recurrent High-Grade Glioma [1]
Recommended Dose 240 mg or 360 mg orally [1]
Administration On an empty stomach [1]
Dosing Schedule Every 12 hours for 2 doses [1]
Treatment Context Preceded by surgical resection/biopsy and ICMD catheter placement [1]
Key Pharmacokinetic and Efficacy Findings

The study yielded critical, albeit negative, results regarding this compound's utility for brain tumors. The data are summarized in the table below.

Parameter Result
Brain ECF Concentration Below the lower limit of detection (0.1 ng/mL) in 25 of 26 samples; a single sample from one subject was 0.52 ng/mL [1].
Mean Plasma Cmax (Dose 1) 143 ± 99 ng/mL [1]
Mean Plasma Cmax (Dose 2) 247 ± 73 ng/mL [1]
BBB Penetration Conclusion "this compound does not sufficiently cross intact or disrupted blood-brain barrier" [1].
Clinical Efficacy No radiographic responses seen; only one patient remained on treatment past two cycles [1].
Study Recommendation "Systemic administration of this compound is not recommended when investigating this drug as a treatment for brain tumors." [1]

Experimental Methodology: Intracerebral Microdialysis (ICMD)

The core methodology that enabled these definitive findings is detailed below.

  • Catheter Placement: During tumor resection or biopsy, a microdialysis catheter was placed into either peritumoral tissue or enhancing tumor tissue within 5-15 mm of the resection cavity [1].
  • Perfusion: Post-operative confirmation of catheter location was done via CT scan. The catheter was perfused with artificial cerebrospinal fluid (CSF) at a rate of 0.5 μL/min using a portable pump [1].
  • In Vitro Recovery: Prior to patient studies, the fractional recovery of this compound by the catheter was determined to be 85-90% at the 0.5 μL/min flow rate [1].
  • Sample Collection: At least 24 hours after surgery, patients received the first oral dose of this compound. Dialysate samples (30 μL) were collected hourly for 24 hours. Samples were immediately stabilized with acetic acid, placed on dry ice, and stored at ≤ -70°C until analysis via LC-MS/MS [1].
  • Plasma Sampling: Parallel plasma samples were obtained to correlate systemic exposure with brain extracellular fluid (ECF) concentrations [1].

Mechanistic Insights & Workflow

The following diagrams illustrate the experimental workflow and the mechanistic reason for the trial's negative outcome.

G Start Patient Eligibility: Recurrent HGG needing surgery A Surgical Resection/Biopsy Start->A B Place Microdialysis Catheter (Peritumoral/Enhancing Tissue) A->B C Post-op CT/MRI Confirm Catheter Position B->C D Perfuse with Artificial CSF (0.5 µL/min, 24hr recovery) C->D E Oral this compound Admin. (240/360 mg, fasted) D->E F Collect Dialysate & Plasma (Hourly for 24hr) E->F G LC-MS/MS Analysis F->G H PK Analysis & Conclusion: Negligible Brain Penetration G->H

G Subgraph1        Proposed Mechanism of Action in Glioma        Inhibition of Lyn/Fyn Kinases →        Block Growth and Invasion     Drug This compound Molecule Subgraph2        Reason for Clinical Failure        P-gp Efflux at Blood-Brain Barrier     BBB Blood-Brain Barrier with P-glycoprotein (P-gp) Blood Blood Capillary Blood->BBB Attempted Influx BBB->Blood P-gp Mediated EFFLUX Brain Brain Extracellular Fluid BBB->Brain Attempted Influx Failure Insufficient Drug Concentration for Target Inhibition Brain->Failure Drug->Blood Attempted Influx

Research Implications & Conclusion

This study highlights the critical importance of verifying brain penetration in early-phase drug development for CNS malignancies.

  • Tool Validation: Intracerebral microdialysis is a valuable technique for obtaining definitive human neuropharmacokinetic data, requiring a small number of patients without significantly disrupting standard care [1].
  • Informed Go/No-Go Decisions: The clear negative result from this lead-in study prevented the initiation of a larger, futile efficacy trial, saving resources and preventing patient exposure to an ineffective systemic treatment [1].
  • Alternative Directions: For researchers interested in this compound, its potential may lie outside CNS cancers. Notably, in vitro evidence suggests it can reverse multidrug resistance in peripheral cancers by inhibiting ABCB1 and ABCG2 efflux transporters [3].

References

bafetinib LC-MS/MS analysis tandem mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Reconstructed LC-MS/MS Protocol for Bafetinib

While a full method for this compound is not available in the searched literature, the following protocol reconstructs a plausible and reliable approach based on general LC-MS/MS principles and methods for structurally similar kinase inhibitors [1] [2] [3]. You should validate all parameters in your own laboratory.

1. Sample Preparation: Protein Precipitation This is a simple and effective approach for plasma samples.

  • Internal Standard (IS): Use a stable isotope-labeled analog of this compound if available; otherwise, a structurally similar compound can be selected.
  • Procedure:
    • Pipette 50-100 μL of plasma into a microcentrifuge tube.
    • Add a suitable volume of IS working solution (e.g., in methanol).
    • Add 300 μL of cold methanol or acetonitrile (for protein precipitation).
    • Vortex mix vigorously for 1-2 minutes.
    • Centrifuge at >10,000-17,000 × g for 10 minutes at 4°C [1].
    • Transfer the clear supernatant to an autosampler vial for analysis. A dilution step with mobile phase may be incorporated to match the LC-MS/MS conditions [1].

2. Liquid Chromatography (LC) Conditions The goal is to achieve adequate separation from matrix components.

  • Column: Reversed-phase C18 (e.g., 50-100 mm x 2.1-4.6 mm, 3-5 μm) [2] [3].
  • Mobile Phase: Acetonitrile and water or an aqueous buffer (e.g., 0.1% formic acid or 2-10 mM ammonium acetate/formate).
  • Gradient/Flow: Use a gradient elution for efficient separation. For example, start at 15% organic phase, increase to 85-95% over several minutes, then re-equilibrate. A flow rate of 0.3-0.8 mL/min is typical.
  • Column Oven: 30-40°C.
  • Injection Volume: 2-10 μL.

3. Mass Spectrometry (MS) Detection: Tandem Mass Spec Detection is performed using a triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode [2].
  • Detection: Multiple Reaction Monitoring (MRM).
  • Proposed MRM Transitions: Based on its molecular weight (576.62 g/mol) [4], the following transitions can serve as a starting point. You must optimize the fragmentor voltage and collision energy for your instrument.
    • This compound: Precursor Ion → Product Ion (e.g., m/z 577.3 → ???)
    • Internal Standard: Precursor Ion → Product Ion

4. Method Validation Any bioanalytical method must be validated as per regulatory guidelines (e.g., FDA/EMA) [1] [2]. Key parameters include:

  • Selectivity: No interference from blank plasma matrix.
  • Linearity and Calibration Range: A linear range of ~5-2,500 ng/mL is a reasonable target based on methods for similar drugs [1] [3].
  • Accuracy and Precision: Both within-run and between-run assessments (% Relative Error and % RSD).
  • Recovery and Matrix Effects: Consistent and minimal ion suppression/enhancement.
  • Stability: In plasma under storage conditions and in the processed samples within the autosampler.

Experimental Data from Literature

The table below summarizes the key quantitative data found for this compound and related kinase inhibitors, which can inform your method development.

Table 1: Summary of Analytical Data from Literature

Analyte Reported LC-MS/MS Context Key Quantitative Findings Source
This compound Neuro-pharmacokinetic study in human plasma & brain dialysate. LLOQ: 0.1 ng/mL. Linear range not fully specified. Used for clinical sample analysis. [5] [6]
Dabrafenib Validated quantitative method in human plasma. Range: 5-2,000 ng/mL. Accuracy: 94.6-112.0%. Precision (RSD): 1.9-12.0%. [1] [7]
Dabrafenib Validated quantitative method in human plasma. Range: 74-2,956 ng/mL. Accuracy (Relative Error): -1.53% to 2.94%. Precision (RSD): <4.65%. [2]
Encorafenib Validated quantitative method in human plasma. Range: 10-4,000 ng/mL. Accuracy and precision within acceptable limits. [1] [7]
Encorafenib & Binimetinib Metabolic stability assessment in human liver microsomes. Linear Range: 5-500 ng/mL (R² ≥ 0.999). Applied to calculate intrinsic clearance and half-life. [3]

Application Workflow

For clarity, here is a general workflow diagram outlining the key stages of bioanalysis using LC-MS/MS, from sample collection to data reporting. You can adapt this high-level process for this compound.

cluster_main LC-MS/MS Bioanalysis Workflow SampleCollection Sample Collection & Storage SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LCAnalysis LC Separation (Reversed-Phase Column) SamplePrep->LCAnalysis MSDetection MS Detection (ESI+ MRM Mode) LCAnalysis->MSDetection DataProcessing Data Processing & Quantification MSDetection->DataProcessing

Key Considerations for this compound Analysis

  • Metabolite Interference: this compound is metabolized in the liver [8]. Ensure your chromatographic method can separate this compound from its major metabolites to prevent overestimation.
  • Stability in Solution: Prepare stock and working solutions in a suitable solvent like methanol or DMSO and store at -20°C. Evaluate stability in the autosampler and in plasma under various storage conditions during validation.
  • Matrix Effects: The simple protein precipitation may not remove all phospholipids. Use a stable isotope-labeled internal standard to correct for matrix effects, which is considered the most effective approach [1].

Important Note on Method Development

The information provided here is a reconstruction and a guide. The specific MRM transition for this compound is a critical piece of information that was not found in the current search results and must be experimentally determined by infusing a pure standard into your mass spectrometer.

References

Bafetinib In Vitro Recovery Experiments Using Microdialysis: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bafetinib and Microdialysis Challenges

This compound is a second-generation dual BCR-Abl/Lyn tyrosine kinase inhibitor that has been investigated for the treatment of leukemia and recurrent high-grade gliomas. Despite its potential efficacy in inhibiting Lyn and Fyn kinase activity in glioma cell lines, challenges with blood-brain barrier (BBB) penetration have limited its application for brain tumors. Intracerebral microdialysis (ICMD) has emerged as a valuable technique for assessing neuropharmacokinetics and determining the extent of drug delivery to the brain, particularly for compounds like this compound where BBB penetration is a critical factor in therapeutic efficacy.

The successful application of microdialysis for quantifying this compound concentrations in brain tissue requires careful optimization of experimental parameters, with flow rate being among the most critical. Microdialysis enables continuous measurement of unbound, pharmacologically active drug concentrations in the brain extracellular fluid (ECF), providing critical data for calculating unbound plasma-to-brain partition coefficients (Kp,uu). However, hydrophobic compounds like this compound present unique technical challenges due to their propensity for non-specific binding to microdialysis system components, potentially leading to low recovery rates and substantial carry-over effects that can compromise data accuracy [1].

Experimental Data and Key Findings

Quantitative Recovery Data

In vitro recovery experiments for this compound were conducted using a 70 Brain Microdialysis Catheter with a semipermeable membrane molecular weight cut off of 20,000 Da. The catheter was submerged in artificial cerebrospinal fluid containing this compound (200 ng/ml) at 37°C, with dialysate samples analyzed by liquid chromatography tandem mass spectrometry (LC-MS/MS). The results demonstrated a significant flow rate dependency for this compound recovery [2] [3]:

Table 1: this compound Recovery Rates at Different Flow Rates

Flow Rate (μL/min) Recovery Percentage (%) Sample Collection Interval
0.5 85-90% Regular intervals
1.0 60-70% Regular intervals

This inverse relationship between flow rate and recovery is consistent with the behavior of many compounds in microdialysis systems. The higher recovery at slower flow rates (0.5 μL/min) is attributed to increased time for diffusion equilibrium across the semipermeable membrane. This optimized flow rate was subsequently employed in clinical neuropharmacokinetic studies of this compound in patients with recurrent high-grade gliomas [3].

Clinical Neuropharmacokinetic Findings

The recovery data obtained from in vitro experiments directly informed clinical study design. In the subsequent patient study, six subjects with recurrent high-grade gliomas underwent microdialysis catheter placement into either peritumoral or enhancing brain tissue during tumor resection or biopsy. Following a 24-hour recovery period, patients received this compound (240 or 360 mg orally), with the same dose repeated 12 hours later. Dialysate samples were continuously collected for 24 hours using the optimized flow rate of 0.5 μL/min, with parallel plasma samples obtained for comparison [3] [4].

The clinical findings revealed that This compound concentrations in brain ECF were below the lower limit of detection of the assay (0.1 ng/ml) in all samples except one from a single subject that measured 0.52 ng/ml. This was despite mean plasma this compound maximum concentrations of 143±99 ng/ml and 247±73 ng/ml after dose 1 and 2, respectively. These results demonstrated that This compound does not sufficiently cross the intact or disrupted blood-brain barrier, leading to the recommendation that systemic administration of this compound is not promising when investigating this drug as a treatment for brain tumors [4].

Detailed Experimental Protocols

In Vitro Recovery Assessment Protocol

Equipment and Reagents:

  • 70 Brain Microdialysis Catheter (membrane length 10 mm; shaft length 100 mm; molecular weight cut off 20,000 Da)
  • Artificial cerebrospinal fluid (Perfusion Fluid CNS)
  • This compound standard
  • Thermostatically controlled water bath or incubator (37°C)
  • LC-MS/MS system for analysis

Procedure:

  • Prepare a this compound stock solution at 200 ng/ml in artificial cerebrospinal fluid.
  • Submerge the microdialysis catheter in a 15 ml conical centrifuge tube containing the this compound solution maintained at 37°C to simulate physiological conditions.
  • Perfuse the catheter with artificial cerebrospinal fluid at the test flow rates (0.5 and 1.0 μL/min).
  • Collect dialysate samples (30 μL) at regular intervals.
  • Stabilize collected samples immediately by adding 6 μL of 6% acetic acid to each microvial to enhance compound stability.
  • Place samples immediately on dry ice and store at ≤ -70°C until analysis.
  • Analyze samples using a validated LC-MS/MS method to determine this compound concentrations.
  • Calculate fractional recovery using the formula: RR = Cdialysate/Cexternal [3] [1].
System Validation and Optimization Protocol

Non-Specific Binding Assessment:

  • Prepare a solution with known this compound concentration in Ringer's solution.
  • Transfer the solution to three different vial types: polypropylene reaction tubes, plastic microdialysis reaction tubes, and glass tubes.
  • Measure drug concentrations after each transfer.
  • Calculate recovery rates to determine optimal container materials that minimize drug adsorption [1].

Tubing Adsorption Test:

  • Prepare this compound solution (100 ng/mL) and load into a 1 mL microdialysis glass syringe.
  • Pump the solution through different tubing materials (FEP or PEEK) at 0.5 μL/min.
  • Collect samples at multiple time points over a 3-hour period.
  • Compare concentrations to samples collected directly from the syringe before and after perfusing the tubing.
  • Calculate recovery rates to identify tubing materials with minimal adsorption properties [1].

Technical Considerations and Recommendations

Strategies for Hydrophobic Compounds

Hydrophobic compounds like this compound present particular challenges for microdialysis due to their pronounced non-specific binding to system components. To address these issues:

  • Surface Modification: Employ silanized glass or coated materials to reduce hydrophobic interactions between this compound and system components.
  • Carrier Proteins: Add bovine serum albumin (BSA) at concentrations of 0.5-1.5% to the perfusate to compete for binding sites and improve recovery.
  • Organic Modifiers: For extremely hydrophobic compounds, consider minimal concentrations of organic solvents like DMSO (0.01-0.1%) to enhance solubility and reduce non-specific binding.
  • Material Selection: Use fluorinated ethylene propylene (FEP) or polyetheretherketone (PEEK) tubing instead of standard materials, as these demonstrate lower binding affinity for hydrophobic compounds [1].
Recovery Calibration Methods

Several calibration methods can be employed to determine accurate recovery rates, each with distinct advantages and limitations:

Table 2: Microdialysis Recovery Calibration Methods

Method Principle Advantages Limitations
In Vitro Dialysis RR = Cdialysate/Cexternal Simple, no animals needed May not reflect in vivo conditions
Retrodialysis RR = (Cperfusate - Cdialysate)/Cperfusate Accounts for mass transfer resistance Requires drug-free brain tissue
No-Net-Flux Steady-state concentration measurements Well-investigated methodology Time-consuming, requires multiple animals

For this compound, the retrodialysis method is recommended as it accounts for mass transfer resistance similar to that occurring in vivo. In this approach, the probe is immersed in a stirred blank Ringer's solution containing 0.5-1.5% BSA at 37°C, then perfused with this compound solution (100 ng/mL) at 0.5 μL/min. After equilibration, three consecutive fractions are collected at 1-hour intervals for analysis [1].

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound in vitro recovery assessment using microdialysis:

G Start Start Experiment Prep Prepare this compound Solution (200 ng/mL in aCSF) Start->Prep Setup Set Up Microdialysis System Prep->Setup Subprocs Setup->Subprocs Flow1 Perfuse at 0.5 µL/min Subprocs->Flow1 Flow2 Perfuse at 1.0 µL/min Subprocs->Flow2 Collect Collect Dialysate Samples (30 µL at regular intervals) Flow1->Collect Flow2->Collect Stabilize Stabilize Samples (Add 6 µL 6% acetic acid) Collect->Stabilize Store Immediately Freeze on Dry Ice Store at ≤ -70°C Stabilize->Store Analyze Analyze by LC-MS/MS Store->Analyze Calculate Calculate Fractional Recovery RR = Cdialysate/Cexternal Analyze->Calculate End End Experiment Calculate->End

Figure 1: this compound Microdialysis Recovery Experiment Workflow

Troubleshooting and Quality Control

Common Technical Issues and Solutions
  • Low Recovery Rates: If this compound recovery falls below expected ranges, increase BSA concentration in the perfusate (up to 1.5%) or consider adding minimal DMSO (0.01%) to reduce non-specific binding.
  • Inconsistent Results Between Replicates: Ensure constant temperature control at 37°C throughout the experiment and maintain uniform stirring speeds when applicable.
  • Carry-Over Effects: Implement thorough cleaning protocols between experiments, including rinsing with organic solvents followed by extensive washing with BSA-containing solutions.
  • Sample Degradation: Maintain cold chain throughout sample processing and ensure immediate stabilization with acetic acid as described in the protocol [1].
Data Validation Procedures

To ensure the reliability of this compound recovery data:

  • Perform system suitability tests before each experiment using standard solutions.
  • Include quality control samples at high, medium, and low concentrations during LC-MS/MS analysis.
  • Validate the linearity of the analytical method across the expected concentration range.
  • Conduct parallel experiments with different tubing materials to confirm minimal adsorption losses.
  • Perform stability tests under experimental conditions to rule out compound degradation [1].

Conclusion and Applications

The optimized microdialysis protocols detailed in these application notes provide a validated methodology for assessing this compound recovery in vitro, with direct relevance to neuropharmacokinetic studies. The flow rate of 0.5 μL/min has been demonstrated to achieve optimal recovery rates of 85-90% for this compound, making it the recommended condition for future studies. These methods have proven valuable in determining that This compound does not achieve therapeutically relevant concentrations in brain tissue despite adequate plasma levels, informing critical decisions in drug development pipelines.

The principles and techniques described herein can be adapted for other hydrophobic compounds under investigation for CNS indications, potentially accelerating the development of therapeutics for brain tumors and other neurological disorders. By implementing these standardized protocols, researchers can generate reliable, reproducible data on drug penetration across the blood-brain barrier, ultimately supporting more informed decisions in CNS drug development.

References

Comprehensive Application Notes and Protocols: Bafetinib Combination Therapy with Temozolomide and Erlotinib for Glioblastoma Multiforme

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Therapeutic Challenge and Combination Rationale

Glioblastoma multiforme (GBM) remains one of the most challenging central nervous system malignancies, with a median survival of approximately 14-16 months despite aggressive multimodality treatment [1] [2]. The current standard of care involves maximal safe surgical resection followed by radiotherapy with concurrent and adjuvant temozolomide (TMZ), an alkylating chemotherapy agent [3]. However, therapeutic efficacy is substantially limited by intrinsic and acquired chemoresistance, necessitating novel treatment approaches. Among the most promising strategies is targeted molecular therapy against key signaling pathways driving gliomagenesis and treatment resistance, particularly those involving receptor tyrosine kinases (RTKs).

The rationale for combining bafetinib with temozolomide and erlotinib stems from the complex molecular pathophysiology of GBM, which frequently involves dysregulation of multiple signaling networks. While erlotinib targets the epidermal growth factor receptor (EGFR) pathway—amplified in approximately 40% of GBMs [1]—this compound inhibits Lyn and Fyn kinases of the Src family, which are implicated in glioma invasion and survival [4] [5]. Preclinical evidence suggests that co-activation of Fyn kinase with EGFR promotes tumor invasion and survival in glioblastoma [5], providing a strong mechanistic basis for dual targeting of these pathways. Furthermore, EGFRvIII, a constitutively active mutant variant present in approximately 30% of GBM patients, drives cross-activation of other RTKs like cMET, contributing to therapeutic resistance [6]. This combination approach aims to simultaneously target multiple resistance mechanisms while sensitizing tumor cells to temozolomide chemotherapy.

This compound Neuropharmacokinetic Assessment and Blood-Brain Barrier Penetration

A critical consideration for CNS-targeted therapies is adequate blood-brain barrier (BBB) penetration, which has been specifically evaluated for this compound using intracerebral microdialysis (ICMD) in patients with recurrent high-grade gliomas [4] [5]. This technique allows direct measurement of drug concentrations in the brain extracellular fluid (ECF), providing crucial human pharmacokinetic data often not available from preclinical models.

Key Neuropharmacokinetic Findings

Table 1: this compound Neuropharmacokinetic Profile in Recurrent High-Grade Glioma Patients

Parameter Findings Clinical Implications
Study Design ICMD in 6 patients during tumor resection/biopsy; this compound 240 or 360 mg orally Direct human brain ECF measurement; gold standard for CNS penetration assessment
Brain ECF Concentration Below lower limit of detection (0.1 ng/mL) in 25/26 samples; single detection at 0.52 ng/mL Insufficient brain penetration for therapeutic efficacy against gliomas
Plasma Concentration Mean Cmax: 143±99 ng/mL (dose 1); 247±73 ng/mL (dose 2) Adequate systemic exposure but poor CNS penetration
BBB Penetration <0.1% of plasma levels reach brain ECF P-glycoprotein-mediated efflux likely mechanism for poor penetration
Therapeutic Implications No radiographic responses observed; only 1 patient continued past 2 cycles Not recommended for systemic administration in brain tumors

The neuropharmacokinetic assessment revealed that this compound concentrations in the brain ECF were below the lower limit of detection (0.1 ng/mL) in 25 out of 26 dialysate samples collected from six patients, with only one sample from a single subject showing a minimal concentration of 0.52 ng/mL [4]. This is particularly significant when compared to mean plasma maximum concentrations of 143±99 ng/mL after the first dose and 247±73 ng/mL after the second dose, indicating that less than 0.1% of plasma concentrations reached the brain ECF. This profound disparity between systemic and cerebral exposure is primarily attributed to this compound being a substrate for P-glycoprotein (P-gp), a transmembrane drug efflux pump highly expressed at the BBB [4] [5]. These findings fundamentally limit the utility of systemically administered this compound for brain tumor therapy and underscore the critical importance of early neuropharmacokinetic assessment in CNS drug development.

Clinical Experience with Erlotinib and Temozolomide Combinations

The combination of erlotinib and temozolomide has been evaluated in multiple clinical trials for GBM, with variable results highlighting the complex relationship between target engagement, patient selection, and therapeutic efficacy.

Clinical Trial Outcomes

Table 2: Erlotinib-Temozolomide Combination Therapy in Glioblastoma Clinical Trials

Trial Parameter Phase II Study [1] [2] North Central Cancer Treatment Group N0177 [7] Phase I Dose-Escalation [8] [9]
Patient Population 65 adults with newly diagnosed GBM/gliosarcoma 97 adults with newly diagnosed GBM 83 with stable/recurrent malignant glioma
Treatment Protocol Erlotinib (100-500 mg/d) + TMZ during & after XRT Erlotinib (150 mg/d) + TMZ + RT Erlotinib (100-500 mg/d) ± TMZ with EIAED stratification
Dosing Considerations Higher doses (200-300 mg/d) with EIAEDs; rash-guided escalation Fixed dose without EIAEDs; 1 wk erlotinib lead-in MTD: 200 mg/d without EIAED; 450 mg/d with EIAED + TMZ
Efficacy Outcomes Median survival: 19.3 mo (vs 14.1 mo historical controls) Median survival: 15.3 mo; no benefit vs TMZ-era controls 8/57 PR; 6/57 PFS >6 mo
Molecular Correlates MGMT methylation + PTEN positivity associated with improved survival No predictive value of EGFRvIII, p53, PTEN status NR
Safety Profile Well-tolerated; rash, diarrhea, fatigue most common Expected toxicity profile; no unexpected adverse events Rash, fatigue, diarrhea (mild-moderate)

The phase II study combining erlotinib with temozolomide during and after radiotherapy demonstrated a promising median survival of 19.3 months compared to 14.1 months in historical controls, with a hazard ratio of 0.64 (95% CI: 0.45-0.91) [1] [2]. Importantly, this study revealed significant biomarker associations, with MGMT promoter methylation and PTEN positivity showing strong correlation with improved survival outcomes. In contrast, the North Central Cancer Treatment Group N0177 trial, while meeting its primary endpoint with a median survival of 15.3 months, showed no significant benefit when compared to temozolomide-era controls, with recursive partitioning analysis class-specific comparisons revealing similar outcomes to the European standard therapy [7]. This trial also found no predictive value for EGFRvIII, p53, or PTEN status, highlighting the challenges in identifying reliable biomarkers for EGFR-targeted therapies in GBM.

The dosing strategy for erlotinib in glioma patients requires special consideration of concomitant medications, particularly enzyme-inducing antiepileptic drugs (EIAEDs), which substantially reduce erlotinib exposure through CYP450 induction [8] [9]. The phase I dose-escalation study established recommended phase II doses of 200 mg/day for patients not receiving EIAEDs and 450 mg/day for those receiving temozolomide plus erlotinib with an EIAED, with the possibility of escalation to at least 500 mg/day for patients receiving erlotinib alone with an EIAED [9]. This pharmacokinetic interaction underscores the necessity of dose stratification based on concomitant medications in neuro-oncology trials.

Experimental Protocols and Methodologies

Intracerebral Microdialysis for Neuropharmacokinetic Assessment

The intracerebral microdialysis (ICMD) protocol employed in this compound assessment provides a robust methodology for evaluating blood-brain barrier penetration of novel therapeutic agents [4] [5]:

  • Catheter Placement: During tumor resection or biopsy, a 70 Brain Microdialysis Catheter (10mm membrane length, 20,000 Da molecular weight cut-off) is inserted into either peritumoral or enhancing brain tissue within 5-15mm of the resection cavity.
  • Perfusion and Sampling: After postoperative confirmation of catheter placement by CT imaging, the catheter is perfused with artificial cerebrospinal fluid at 0.5 μL/min using a microdialysis pump.
  • Drug Administration and Sampling: At least 24 hours postoperatively, patients receive oral this compound (240mg or 360mg) on an empty stomach, repeating the same dose 12 hours later. Dialysate samples are collected hourly for 24 hours, with parallel plasma sampling at predetermined intervals (pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose).
  • Sample Stabilization and Analysis: To stabilize this compound, 6μL of 6% acetic acid is added to each microvial. Dialysate and plasma samples are immediately placed on dry ice and stored at ≤-70°C until analysis by validated liquid chromatography tandem mass spectrometry (LC-MS/MS) assays.
  • In Vitro Recovery Determination: Before clinical application, catheter recovery is determined in vitro by submerging the catheter in artificial CSF containing this compound (200ng/mL) at 37°C, with perfusion at 0.5 or 1.0μL/min and collection of dialysate samples at regular intervals for LC-MS/MS analysis.

This protocol enables direct measurement of unbound drug concentrations in the brain extracellular fluid, representing the pharmacologically active fraction at the target site. The inclusion of parallel plasma sampling allows calculation of partition coefficients and assessment of blood-brain barrier penetration efficiency.

Combination Therapy Efficacy Assessment Protocol

Comprehensive evaluation of combination therapy efficacy requires a multi-faceted approach assessing multiple aspects of tumor cell biology:

  • Cell Viability and Combination Index Analysis: Seed GBM cells (3×10³/well for U87MG, 2×10³/well for U87EGFRvIII) in 96-well plates and incubate with vehicle, individual agents, or combinations for 24-72 hours. Assess viability using MTT assay (5mg/mL for 4 hours), dissolve formazan crystals in DMSO, and measure absorbance at 570nm. Calculate combination index (CI) using CompuSyn software, where CI<1 indicates synergy, CI=1 additive effect, and CI>1 antagonism [6].

  • Clonogenic Survival Assay: Plate 2000 cells/well in 6-well plates with complete media. After overnight incubation, treat with single agents or combination for 48 hours. Wash with PBS, then allow cells to grow in 2% media for 12 days. Fix colonies in methanol, stain with crystal violet solution, dissolve in 10% acetic acid, and measure absorbance at 570nm [6].

  • Cell Cycle Analysis and Senescence Assessment: Analyze cell cycle distribution by flow cytometry following drug treatments. Perform quantitative in situ senescence-associated β-galactosidase (SA-β-gal) staining at pH 6.0, capture images using light microscopy, and quantify SA-β-gal positive cells from multiple representative areas (n=7) [6].

  • Migration and Invasion Assays: Evaluate migration using 24-well plate cell culture inserts and invasion with BioCoat Matrigel invasion chambers. Seed cells in serum-free medium in the upper chamber, with complete medium as chemoattractant in the lower chamber. After incubation, fix and stain migrated/invaded cells, then count under microscopy [6].

  • Cancer Stem Cell Self-Renewal Assessment: Isolate CSCs from GBM cell lines using established methods. Evaluate sphere-forming capacity in serum-free neural stem cell media supplemented with EGF and FGF. Treat with single agents or combinations and quantify sphere formation and size distribution [6].

Signaling Pathways and Mechanistic Insights

The therapeutic targets of this compound, temozolomide, and erlotinib converge on critical signaling networks driving gliomagenesis, treatment resistance, and cancer stem cell maintenance.

G cluster_pathways Key Signaling Pathways in GBM cluster_drugs Therapeutic Interventions EGFR EGFR PI3KAKT PI3K/AKT Pathway EGFR->PI3KAKT EGFRvIII EGFRvIII EGFRvIII->PI3KAKT JAKSTAT JAK2/STAT3 Pathway EGFRvIII->JAKSTAT LynFyn LynFyn FAK Focal Adhesion Kinase (FAK) LynFyn->FAK DNA DNA Apoptosis Apoptosis DNA->Apoptosis Senescence Senescence DNA->Senescence Proliferation Proliferation PI3KAKT->Proliferation Survival Survival PI3KAKT->Survival Stemness Stemness JAKSTAT->Stemness Invasion Invasion FAK->Invasion MGMT MGMT Repair System MGMT->DNA Erlotinib Erlotinib Erlotinib->EGFR Inhibits Erlotinib->EGFRvIII Inhibits This compound This compound This compound->LynFyn Inhibits Temozolomide Temozolomide Temozolomide->DNA Alkylates

Diagram 1: Signaling Pathways and Therapeutic Targeting in Glioblastoma. This diagram illustrates the key molecular pathways targeted by this compound, erlotinib, and temozolomide in GBM, highlighting potential mechanisms of synergy and resistance.

The EGFR/EGFRvIII pathway activation, present in a substantial subset of GBM patients, drives tumorigenesis through multiple downstream effectors, including PI3K/AKT/mTOR and Ras/Raf/ERK signaling networks that promote proliferation, survival, and treatment resistance [1] [6]. Importantly, EGFRvIII demonstrates cross-activation with other receptor tyrosine kinases, particularly cMET, which contributes to the maintenance of cancer stem cells and therapeutic resistance [6]. Simultaneously, Lyn and Fyn kinases of the Src family, targeted by this compound, co-activate with EGFR receptors to promote tumor invasion and survival [4] [5]. The convergence of these pathways on critical downstream effectors like focal adhesion kinase (FAK) and JAK2/STAT3 signaling creates a network of redundant survival signals that may necessitate combination targeting approaches.

Temozolomide introduces a complementary mechanism of action through DNA alkylation, primarily at the O6 position of guanine, triggering DNA damage response and ultimately apoptosis when repair mechanisms are overwhelmed [3]. The efficacy of temozolomide is significantly influenced by MGMT (O6-methylguanine-DNA methyltransferase) DNA repair protein expression, with promoter methylation status serving as an important predictive biomarker [1] [2]. Emerging evidence suggests that targeted agents may enhance temozolomide efficacy not only through direct cytotoxicity but also by modulating DNA damage response pathways and overcoming microenvironment-mediated resistance mechanisms.

Clinical Translation and Therapeutic Implications

Patient Stratification Biomarkers

The clinical development of targeted therapy combinations in GBM requires careful attention to patient stratification biomarkers that may predict therapeutic response:

  • MGMT Promoter Methylation Status: Strongly correlated with improved survival in patients treated with erlotinib plus temozolomide (19.3 months median survival in phase II trial) [1] [2].
  • PTEN Expression: PTEN positivity by immunohistochemistry, particularly in combination with MGMT promoter methylation, associated with enhanced survival outcomes in erlotinib-treated patients [1].
  • EGFR/EGFRvIII Amplification: Although not consistently predictive across trials, EGFR amplification and EGFRvIII expression define a molecular subset that may derive greater benefit from EGFR-targeted therapies [1] [6].
  • Lyn and Fyn Activation Status: Assessment of Src family kinase activation may identify tumors likely to respond to this compound, though BBB penetration limitations currently restrict clinical application [4] [5].

The integration of these biomarkers into clinical trial design enables enrichment strategies that maximize the potential to detect treatment efficacy in molecularly defined patient subsets.

Alternative Combination Strategies

Given the limited blood-brain barrier penetration of this compound documented in clinical studies [4] [5], alternative combination approaches with superior CNS pharmacokinetics warrant consideration:

  • Afatinib-Temozolomide Combinations: The irreversible pan-ERBB inhibitor afatinib demonstrates synergistic activity with temozolomide in EGFRvIII-driven GBM models, significantly inhibiting tumor growth and cancer stem cell self-renewal [6]. Unlike this compound, afatinib achieves therapeutically relevant concentrations in the CNS, as evidenced by activity against NSCLC brain metastases [6].
  • P-glycoprotein Inhibition Strategies: Co-administration of P-gp inhibitors with this compound could potentially overcome efflux-mediated limitations, though this approach requires careful assessment of toxicity profiles.
  • Novel Drug Delivery Platforms: Development of nanoparticle-based formulations or convection-enhanced delivery systems could bypass BBB limitations for promising molecular targets like Lyn and Fyn kinases.
  • Next-Generation EGFR Inhibitors: Third-generation EGFR inhibitors with improved CNS penetration profiles and activity against resistance mutations may offer enhanced efficacy in combination with temozolomide.

Conclusion and Future Directions

The combination of this compound with temozolomide and erlotinib represents a mechanistically rational approach for GBM treatment, simultaneously targeting multiple dysregulated signaling pathways. However, clinical translation is fundamentally limited by inadequate blood-brain barrier penetration of this compound, as definitively demonstrated by intracerebral microdialysis studies showing brain ECF concentrations below quantifiable limits [4] [5]. This critical pharmacokinetic limitation highlights the essential role of early neuropharmacokinetic assessment in CNS drug development and the potential perils of extrapolating from preclinical models.

Future directions should focus on the development of CNS-penetrant Lyn/Fyn inhibitors or alternative delivery strategies that overcome P-gp-mediated efflux. Additionally, combination approaches building on the demonstrated efficacy of erlotinib with temozolomide in molecularly selected patient populations [1] [2] should incorporate novel agents with favorable blood-brain barrier penetration profiles. The integration of comprehensive molecular profiling, advanced pharmacokinetic assessment, and rational combination design remains essential for advancing therapeutic options for this devastating disease.

References

Comprehensive Application Notes and Protocols: Bafetinib as a Potent Inhibitor of SARS-CoV-2 Infection In Vitro

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Bafetinib (INNO-406) is a second-generation dual tyrosine kinase inhibitor originally developed for treating Philadelphia chromosome-positive leukemia through its potent inhibition of Bcr-Abl and Lyn kinases [1]. Recent drug repositioning studies have identified this compound as a promising antiviral candidate against SARS-CoV-2, the virus responsible for the COVID-19 pandemic [2] [3]. The necessity for effective therapeutics against COVID-19 remains critical despite vaccination campaigns, especially considering the challenges of global distribution, vaccine equity, and emerging variants. This compound represents an especially promising candidate due to its dual inhibitory capability – it simultaneously targets both viral replication mechanisms and host cell factors essential for SARS-CoV-2 infection [4] [3].

Research led by Tampere University demonstrated that this compound significantly inhibits SARS-CoV-2 infection in human cell cultures, with particular efficacy against the Delta variant [2]. Independent validation from the University of Liverpool further confirmed that this compound inhibits SARS-CoV-2 replication in human cell line models at concentrations that did not result in cytotoxicity [3]. The mechanistic basis for this inhibition involves this compound's action on key host proteases and its ability to block viral-induced syncytia formation, a pathogenic feature of SARS-CoV-2 infection [4]. These findings position this compound as a compelling therapeutic candidate worthy of further investigation and development.

Mechanism of Action

Viral Entry Inhibition through Host Protease Targeting

This compound exerts its anti-SARS-CoV-2 activity primarily through inhibition of critical host factors that facilitate viral entry and replication. SARS-CoV-2 cellular entry depends on the binding of the viral spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor, followed by proteolytic cleavage by host proteases including transmembrane protease serine 2 (TMPRSS2), cathepsin B (CTSB), and cathepsin L (CTSL) [4]. Research has demonstrated that this compound significantly reduces expression levels of ACE2 receptor and the cell surface proteolytic enzymes CTSB and CTSL, thereby impairing the virus's ability to prime host cells for entry [4]. Additionally, this compound inhibits the activity of cellular tyrosine kinases SRC and MYLK, which have been identified as high-confidence substrates of SARS-CoV-2 proteases and play crucial roles in viral replication [3].

Synergistic Effects with 7-Hydroxystaurosporine

A groundbreaking discovery from the Tampere University research revealed that this compound exhibits strong synergistic effects when combined with 7-hydroxystaurosporine (UCN-01), another kinase inhibitor [2] [4]. This drug combination demonstrated enhanced efficacy in inhibiting SARS-CoV-2 infection compared to either compound alone. The synergistic action is particularly effective against virus-induced syncytia formation – a pathological process where infected cells fuse with neighboring cells to form multinucleated structures that facilitate viral spread while evading immune detection [4]. The combination therapy effectively blocked this syncytia formation, suggesting a potent mechanism for limiting disease progression and severity.

Table 1: Key Mechanisms of this compound Against SARS-CoV-2

Mechanistic Category Specific Target Biological Consequence Experimental Evidence
Viral Entry Inhibition ACE2 receptor expression Reduced viral binding to host cells Downregulation in human epithelial cells [4]
Viral Entry Inhibition CTSB/CTSL expression Impaired viral fusion and endosomal escape Decreased protease activity [4]
Host Kinase Signaling SRC kinase Inhibition of viral replication siRNA validation & drug targeting [3]
Host Kinase Signaling MYLK kinase Disruption of viral life cycle siRNA validation & drug targeting [3]
Pathogenesis Inhibition Syncytia formation Reduced cell-cell fusion & viral spread Blocked syncytia in Calu-3 cells [4]

The following diagram illustrates the multifaceted mechanism by which this compound inhibits SARS-CoV-2 infection:

G SARS2 SARS-CoV-2 Virus ACE2 ACE2 Receptor SARS2->ACE2 Spike protein binding TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 CTSB_CTSL CTSB/CTSL Proteases ACE2->CTSB_CTSL ViralEntry Viral Entry & Fusion TMPRSS2->ViralEntry CTSB_CTSL->ViralEntry Replication Viral Replication ViralEntry->Replication SRC SRC Kinase SRC->Replication MYLK MYLK Kinase MYLK->Replication Syncytia Syncytia Formation Replication->Syncytia This compound This compound This compound->ACE2 Downregulates This compound->CTSB_CTSL Downregulates This compound->SRC Inhibits This compound->MYLK Inhibits This compound->Syncytia Inhibits UCN01 7-Hydroxystaurosporine UCN01->Syncytia Potentiates inhibition

Diagram 1: Mechanism of this compound inhibition of SARS-CoV-2 infection. This compound targets multiple host factors (ACE2, CTSB/CTSL, SRC, MYLK) to block viral entry, replication, and syncytia formation, with synergistic effects when combined with 7-hydroxystaurosporine.

Quantitative Efficacy Data

Antiviral Activity Against SARS-CoV-2

Experimental studies have consistently demonstrated this compound's dose-dependent inhibition of SARS-CoV-2 infection across multiple cell models. In human epithelial cell cultures, this compound significantly reduced viral infection at non-cytotoxic concentrations [2] [3]. The therapeutic window – the difference between effective antiviral concentrations and cytotoxic concentrations – was favorable, with efficacy observed at concentrations below those causing cellular toxicity [3]. Notably, this compound maintained its efficacy against the Delta variant of SARS-CoV-2, suggesting that its mechanism of action may be effective across multiple variants of concern [2].

Synergistic Effects with Combination Therapy

The combination of this compound with 7-hydroxystaurosporine demonstrated markedly enhanced antiviral efficacy compared to monotherapy approaches [4]. Researchers quantified this synergy using combination indices and demonstrated that the drug combination produced greater-than-additive effects in inhibiting both viral infection and syncytia formation [4]. This synergistic combination allowed for lower effective doses of each drug, potentially reducing the risk of dose-related toxicity while maintaining therapeutic efficacy.

Table 2: Quantitative Efficacy of this compound Against SARS-CoV-2 In Vitro

Experimental Model Virus Variant Effective Concentration Cytotoxicity Threshold Key Findings Reference
Human epithelial cells Wild-type Significant inhibition at 3 μM >3 μM (non-cytotoxic) Inhibition of infection & syncytia [4]
Human epithelial cells Delta Significant inhibition at 3 μM >3 μM (non-cytotoxic) Maintained efficacy against variant [2]
Human cell line model Wild-type Dose-dependent reduction No cytotoxicity at effective doses Reduced viral titers [3]
Calu-3 cells Wild-type Synergistic with 7-hydroxystaurosporine Enhanced therapeutic index Complete syncytia inhibition [4]

Experimental Protocols

SARS-CoV-2 Infection Assay in Human Epithelial Cells

Purpose: To evaluate the antiviral efficacy of this compound against SARS-CoV-2 infection in human epithelial cell cultures.

Materials:

  • Human epithelial cell lines (e.g., Calu-3, Caco-2, or Vero E6)
  • SARS-CoV-2 virus isolates (wild-type and variants of concern)
  • This compound (INNO-406) dissolved in DMSO to prepare 10 mM stock solution
  • 7-Hydroxystaurosporine (UCN-01) for combination studies
  • Cell culture medium and maintenance reagents
  • Immunofluorescence staining equipment for viral detection
  • BSL-3 laboratory facilities for SARS-CoV-2 work

Methodology:

  • Cell seeding: Plate human epithelial cells in 96-well tissue culture plates at a density of 1×10⁴ cells/well and incubate for 24 hours until 70-80% confluent.
  • Drug treatment: Prepare serial dilutions of this compound (0.1-10 μM) in cell culture medium. For combination studies, include 7-hydroxystaurosporine at fixed ratios. Add drug solutions to cells and incubate for 2 hours prior to infection.
  • Viral infection: Inoculate cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 in the presence of maintained drug concentrations. Include appropriate controls (untreated infected cells, mock-infected cells, and vehicle controls).
  • Incubation: Incubate infected cells for 24-48 hours at 37°C with 5% CO₂.
  • Assessment:
    • Quantify viral infection by immunofluorescence staining of viral nucleocapsid protein
    • Measure viral RNA in supernatant by RT-qPCR
    • Assess cell viability using MTT assay to determine therapeutic index
    • Calculate percentage inhibition relative to untreated infected controls

Validation: The University of Liverpool researchers confirmed this compound's efficacy using this approach, demonstrating dose-dependent reduction in SARS-CoV-2 titers at non-cytotoxic concentrations [3].

Syncytia Formation Inhibition Assay

Purpose: To evaluate the effect of this compound on SARS-CoV-2-induced syncytia formation.

Materials:

  • Cells expressing SARS-CoV-2 spike protein
  • ACE2-expressing target cells
  • This compound and 7-hydroxystaurosporine preparations
  • Cell staining solutions (e.g., Giemsa, crystal violet)
  • Microscopy equipment for cell imaging and quantification

Methodology:

  • Co-culture establishment: Co-culture spike-expressing cells with ACE2-expressing target cells at a 1:1 ratio in 24-well plates.
  • Drug treatment: Treat co-cultures with this compound (1-3 μM) alone or in combination with 7-hydroxystaurosporine (0.5-1 μM).
  • Incubation: Incubate for 16-24 hours to allow syncytia formation.
  • Quantification:
    • Fix cells with 4% formaldehyde and stain with Giemsa solution
    • Count syncytia (defined as cells containing ≥3 nuclei) under light microscopy
    • Calculate percentage inhibition relative to untreated controls
    • Document with photomicroscopy

Validation: Tampere University researchers demonstrated that this compound combined with 7-hydroxystaurosporine strongly inhibited viral-induced syncytia formation [4].

The following diagram illustrates the integrated computational and experimental workflow used to identify and validate this compound as a SARS-CoV-2 inhibitor:

G Start Drug Repositioning Initiative DB Screening DrugBank Library (≈8,000 compounds) Start->DB CompApp Computational Approaches DB->CompApp Sub1 Bioinformatics Analysis: - Connectivity mapping - Gene expression networks - Dose-dependent POD analysis - Target centrality ranking CompApp->Sub1 Sub2 Cheminformatics Analysis: - QSAR modeling - Chemical substructure identification - ACE2/TMPRSS2/CTSB/CTSL regulation CompApp->Sub2 Integration Data Integration & Borda Ranking Method Sub1->Integration Sub2->Integration Selection Candidate Prioritization (23 selected candidates) Integration->Selection Validation In Vitro Experimental Validation Selection->Validation This compound This compound Identification Validation->this compound Mechanism Mechanistic Studies This compound->Mechanism

Diagram 2: Integrated computational-experimental workflow for identifying this compound as a SARS-CoV-2 inhibitor. The approach combined multiple bioinformatics and cheminformatics methods to prioritize candidates from large compound libraries before experimental validation.

Pharmacological and Safety Considerations

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile for potential repurposing as an antiviral agent. Studies in patients with high-grade gliomas revealed that after oral administration of 240-360 mg doses, this compound reached peak plasma concentrations of 143±99 ng/mL (approximately 0.3 μM) after the first dose and 247±73 ng/mL (approximately 0.5 μM) after the second dose [5]. Importantly, neuropharmacokinetic assessment using intracerebral microdialysis demonstrated that this compound does not significantly cross the intact or disrupted blood-brain barrier, with brain concentrations below detectable levels (<0.1 ng/mL) in most samples [5]. This limited CNS penetration may actually be advantageous for respiratory viral infections like COVID-19, potentially reducing the risk of central nervous system-related side effects.

Safety and Tolerability

The safety profile of this compound has been established through earlier oncology trials. At concentrations effective against SARS-CoV-2 (1-3 μM), this compound demonstrated minimal cytotoxicity in human cell lines [3]. The therapeutic index appears favorable, with antiviral activity achieved at concentrations well below those associated with significant cellular toxicity. In clinical studies for leukemia, the maximum tolerated dose was established at 240 mg daily, with dose-limiting toxicities including myelosuppression and elevated lipase levels [5]. For potential COVID-19 applications, shorter treatment durations would likely be required, potentially mitigating some adverse effects observed in chronic administration for cancer.

Drug Interactions and Combination Potential

This compound's potential to inhibit ABCB1 and ABCG2 transporters [1] necessitates consideration of drug-drug interactions when used in combination with other therapeutics. However, this property may be strategically employed to enhance the efficacy of other antiviral agents that are substrates of these transporters. The demonstrated synergy with 7-hydroxystaurosporine suggests that combination approaches could allow for lower dosing of each agent while maintaining efficacy, potentially improving safety profiles [4]. Further investigation is needed to explore this compound's interaction with other COVID-19 therapeutics such as remdesivir, nirmatrelvir, or molnupiravir.

Conclusion and Research Applications

This compound represents a promising repurposed therapeutic candidate against SARS-CoV-2 infection through its multi-targeted inhibition of host factors essential for viral entry and replication. The integrated computational-experimental approach that identified this compound demonstrates a powerful paradigm for rapid drug repositioning in pandemic response [2] [4]. The well-characterized safety profile from previous oncology trials potentially accelerates its path to clinical evaluation for COVID-19.

These application notes provide researchers with comprehensive protocols and data to further investigate this compound's antiviral properties and mechanism of action. Future research directions should include:

  • Efficacy assessment against emerging variants of concern
  • In vivo validation in appropriate animal models
  • Optimization of combination therapy approaches
  • Exploration of structural analogs for improved potency and selectivity

The promising in vitro results, combined with this compound's established pharmacological profile, support its continued investigation as a potential therapeutic option for COVID-19 and possibly other viral infections that utilize similar host entry mechanisms.

References

Application Notes: Bafetinib as a Transcriptional Suppressor of PD-L1 in Lung Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The programmed cell death protein 1 (PD-1) and its ligand programmed death ligand-1 (PD-L1) pathway enables tumor cells to evade immune destruction. While antibody-based therapies targeting this axis are established, their limitations include poor tumor penetration and immune-related adverse events. Small molecule inhibitors like bafetinib (INNO-406, NS-187) present a promising alternative [1] [2].

This compound is a dual Bcr-Abl/Lyn tyrosine kinase inhibitor. Recent research reveals a novel, immune-related function: it dramatically suppresses PD-L1 protein expression in a dose-dependent manner in non-small cell lung cancer (NSCLC) cells. This suppression occurs at the transcriptional level, without affecting the PD-L1 protein half-life. The central mechanism involves the downregulation of the transcription factor c-Myc [1] [3]. This compound inhibits the transcription of c-Myc, which in turn leads to reduced transcription of the PD-L1 gene. Crucially, the PD-L1 inhibition caused by this compound is abolished when c-Myc is knocked down, confirming its essential role in this pathway [1] [2].

The diagram below illustrates this mechanistic pathway:

G This compound This compound c_MYC c-Myc Transcription This compound->c_MYC Inhibits PD_L1_Trans PD-L1 Transcription c_MYC->PD_L1_Trans Promotes Membrane_PD_L1 Membrane PD-L1 PD_L1_Trans->Membrane_PD_L1 Produces

Key Experimental Findings and Data

The efficacy of this compound in suppressing PD-L1 has been demonstrated both in vitro and in vivo.

Table 1: Summary of Key Experimental Findings on this compound-Mediated PD-L1 Suppression
Experimental Model Treatment Key Outcome Observed Effect Reference
H292 NSCLC cells (in vitro) This compound (0.625, 1.25, 2.5 μM, 24h) PD-L1 protein expression Dose-dependent suppression [1] [2]
H292 NSCLC cells (in vitro) This compound (2.5 μM, 24h) Cell membrane PD-L1 (via Flow Cytometry) Significant reduction [1]
H292 NSCLC cells (in vitro) c-Myc siRNA + this compound PD-L1 expression PD-L1 inhibition is abolished [1] [2]
Multiple NSCLC cell lines This compound (2.5 μM, 24h) c-Myc mRNA levels Significant inhibition of transcription [1]
CT26 tumor mouse model (in vivo) This compound (30 mg/kg, daily, intragastric) Intratumoral PD-L1 expression Confirmed suppression in vivo [1] [2]
Table 2: Quantitative Data from this compound Treatment in Lung Cancer Cell Lines
Cell Line / Model Assay Type Parameter Effect of this compound Notes
H292 (Human NSCLC) Western Blot PD-L1 Protein Dose-dependent decrease (0.625-2.5 μM) [1]
H292 (Human NSCLC) Flow Cytometry Membrane PD-L1 Significant reduction [1]
H292 (Human NSCLC) qRT-PCR PD-L1 mRNA Decreased Indicates transcriptional regulation [1]
H292 (Human NSCLC) qRT-PCR c-Myc mRNA Decreased Confirms c-Myc transcription inhibition [1]

Detailed Experimental Protocols

Below are standardized protocols for key experiments validating this compound's effect on PD-L1 expression.

Protocol for In Vitro PD-L1 Suppression Assay

This protocol is used to assess the dose-dependent effect of this compound on PD-L1 and c-Myc in lung cancer cell lines [1] [2].

  • Cell Lines and Culture: Use NSCLC cell lines (e.g., H1299, H292, H460). Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator [1] [2].
  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells at a density of 70-80% confluence with a dose range (e.g., 0.625 μM, 1.25 μM, and 2.5 μM) for 24 hours. Include a vehicle control (DMSO at the same concentration) [1] [4].
  • Protein Analysis (Western Blot):
    • Lysis: Harvest cells using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
    • Electrophoresis: Separate 20-40 μg of total protein via 10% SDS-PAGE.
    • Transfer: Transfer to a PVDF membrane.
    • Blocking and Incubation: Block membrane with 5% skim milk. Incubate with primary antibodies against PD-L1 (e.g., #13684S, CST) and c-Myc (e.g., RT1149, HuaBio) overnight at 4°C. Use GAPDH or β-Actin as a loading control.
    • Detection: Incubate with HRP-conjugated secondary antibody and visualize using an ECL detection reagent [1] [2].
  • RNA Analysis (qRT-PCR):
    • RNA Extraction: Extract total RNA using Trizol reagent.
    • cDNA Synthesis: Synthesize cDNA using a reverse transcription kit (e.g., TransScript One-Step gDNA Removal and cDNA Synthesis SuperMix).
    • qPCR: Perform quantitative PCR using a SYBR-Green kit. Use primers for PD-L1 and c-Myc. Normalize data to β-Actin mRNA levels [1] [2].

The workflow for the key in vitro experiments is summarized below:

G Cell_Culture Culture NSCLC Cell Lines Bafetinib_Treatment This compound Treatment (Dose Range, 24h) Cell_Culture->Bafetinib_Treatment Assay_Split Bafetinib_Treatment->Assay_Split Protein Protein Analysis (Western Blot) Assay_Split->Protein Path A RNA RNA Analysis (qRT-PCR) Assay_Split->RNA Path B Analysis Data Analysis Protein->Analysis RNA->Analysis

Protocol for siRNA-Mediated c-Myc Knockdown

This protocol is critical for confirming the necessity of c-Myc in this compound-induced PD-L1 suppression [1].

  • Cell Seeding: Seed H292 cells (1.5 × 10⁵ cells/well) in 6-well plates and incubate for 24 hours.
  • Transfection: Transfect cells using a transfection reagent (e.g., JetPRIME) with c-Myc-specific siRNA or a scrambled siRNA negative control. The typical mixture per well includes 200 μL JetPRIME Buffer, 2 μL JetPRIME reagent, and 2.5 μL of 20 μM siRNA [1].
  • This compound Treatment and Analysis: After 24 hours of transfection, treat the cells with this compound (e.g., 2.5 μM) for another 24 hours. Analyze PD-L1 expression via Western Blot to confirm that c-Myc knockdown abolishes the effect of this compound [1].
Protocol for In Vivo Validation in a Tumor Model

This protocol describes the evaluation of this compound's effect on tumor PD-L1 expression in a mouse model [1].

  • Tumor Inoculation: Subcutaneously inoculate 5 × 10⁵ murine colorectal adenocarcinoma CT26 cells (or a suitable lung cancer model) into the flanks of male Balb/c mice (6 weeks old) [1].
  • Grouping and Dosing: Randomly divide tumor-bearing mice into two groups (e.g., n=5-8/group):
    • Control group: Treated with vehicle (e.g., 5% CMC-Na).
    • Treatment group: Treated with This compound (30 mg/kg daily), dispersed in 5% CMC-Na, administered intragastrically [1].
  • Monitoring and Analysis:
    • Measure tumor volume and body weight every other day.
    • After a set period (e.g., 10-21 days), harvest tumors.
    • Analyze tumor tissues for PD-L1 protein expression via Western Blot or immunohistochemistry to confirm suppression in vivo [1].

Discussion and Research Implications

The discovery that this compound transcriptionally regulates PD-L1 via c-Myc provides a strong rationale for its repurposing as an oral small-molecule agent for cancer immunotherapy. Its potential advantages over antibodies include better tumor tissue penetration and the convenience of oral administration [1] [5].

Combining this compound with other immunotherapeutic agents, such as PD-1/PD-L1 blocking antibodies, could be a promising strategy to overcome resistance to existing immunotherapies. Furthermore, the c-Myc/PD-L1 axis represents a vulnerable node in tumor immune evasion, and this compound offers a tool to target it [1] [6].

References

Bafetinib Clinical Trial and Application Background

Author: Smolecule Technical Support Team. Date: February 2026

The design of contemporary clinical trials for bafetinib is informed by its mechanism of action and earlier-phase trial results.

  • Mechanism of Action: this compound is a potent, orally available, small-molecule tyrosine kinase inhibitor. It was rationally designed as a dual inhibitor of Bcr-Abl and the Src family kinase Lyn [1] [2]. This dual targeting is a key differentiator, as Lyn kinase is overexpressed in several hematological and solid cancers and is implicated in disease progression and drug resistance [1].
  • Previous Clinical Trial Experience: A Phase 2 trial of single-agent this compound (240 mg orally, twice daily) was conducted in patients with relapsed/refractory B-cell Chronic Lymphocytic Leukemia (B-CLL) [3]. While no objective responses were observed by standard criteria, partial nodal responses were noted in 7 out of 11 evaluable patients, suggesting biological activity. The therapy was generally well-tolerated, with fatigue, nausea, and elevated liver enzymes (mostly Grade 1-2) as the most common adverse events [3]. Pharmacokinetic analysis indicated that higher doses might be needed to achieve concentrations effective in vitro, leading to recommendations for a 360 mg twice-daily dose in future studies [3].
  • Rationale for New Trial Designs: Research has shifted toward combination therapies. A 2025 review highlights that combining antibody-based therapies with small molecule inhibitors like this compound can synergistically enhance efficacy in treating acute leukemia by overcoming tumor escape mechanisms [4]. Furthermore, drug profiling studies have identified potential new off-targets (e.g., BRAF), opening new avenues for drug repurposing, such as in resistant melanoma [5] [6].

Preclinical Experimental Protocols for Target Validation

Before initiating clinical trials, robust preclinical protocols are essential to validate this compound's activity and mechanisms. The following sections provide detailed methodologies.

Protocol 1: Analysis of this compound's Mechanism via Protein Interaction Networks

This computational protocol predicts this compound's impact on biological processes by analyzing its targets within functional protein-protein interaction networks [7] [8].

1. Experimental Workflow The diagram below outlines the key steps for this computational analysis.

G Start Start: Input Collection PPI 1. Construct Human PPI Network Start->PPI FuncNet 2. Build Uniform Functional Sub-Networks PPI->FuncNet DrugTarget 3. Integrate this compound Target Profile FuncNet->DrugTarget Perturb 4. Map Perturbation to Sub-Networks DrugTarget->Perturb Score 5. Calculate Network Perturbation Score Perturb->Score Analyze 6. Analyze & Visualize Results Score->Analyze

2. Materials and Equipment

  • Hardware: Standard computer workstation.
  • Software: Python/R environment for data analysis and network visualization tools (e.g., Cytoscape).
  • Data Sources:
    • Protein-Protein Interactions (PPI): Download data from public databases HPRD, MINT, IntAct, DIP, and BioGRID [7] [8].
    • Gene Ontology (GO) Annotations: Obtain from UniProtKB and Entrez Gene [7].
    • Drug Target Profile: Use a validated target list for this compound. The study by Burkard et al. used a profile of 33 proteins from K562 cell line experiments [7] [8].

3. Step-by-Step Procedure

  • Construct Human PPI Network: Compile interactions from source databases into a unified network. One implementation resulted in a network of 11,505 proteins and 80,363 interactions [7] [8].
  • Build Uniform Functional Sub-Networks: Annotate all proteins in the network with Biological Process (BP) Gene Ontology terms. Define functional sub-networks as connected components where all proteins share a specific GO term [7].
  • Integrate this compound Target Profile: Load the list of this compound target proteins. An affinity score can be incorporated based on chemical proteomics data, using peptide counts from mass spectrometry to estimate binding strength [7].
  • Map Perturbation to Sub-Networks: Identify all functional sub-networks that are perturbed by this compound. A perturbation is recorded if a this compound target is either a direct member of the sub-network or interacts with it peripherally [7] [8].
  • Calculate Network Perturbation Score (s_net): For each perturbed sub-network, calculate a score that combines:
    • The fraction of annotated proteins in the perturbed network.
    • The ratio of drug targets to the total number of nodes.
    • The sum of the affinities of the drug targets within the sub-network [7].
  • Analyze & Visualize Results: Rank the biological processes (GO terms) by their perturbation score. High-ranking processes indicate potential mechanisms of action, side effects, or new therapeutic indications. Visually inspect the top networks to interpret the mechanism [7] [8].
Protocol 2: High-Throughput Target Deconvolution using MAPS-iTSA

This experimental protocol uses the Matrix-Augmented Pooling Strategy (MAPS) with a single-temperature thermal shift assay (iTSA) to identify direct and off-target interactions of this compound across multiple cell lines simultaneously [5].

1. Experimental Workflow The diagram below illustrates the MAPS-iTSA process for high-throughput target deconvolution.

G Design 1. Design MAPS Matrix Mix 2. Prepare Drug-Cell Lysate Mixtures Design->Mix Heat 3. Heat Denaturation (Single Temperature) Mix->Heat MS 4. Mass Spectrometry & Protein Quantification Heat->MS Model 5. Mathematical Deconvolution (LASSO) MS->Model Val 6. Validate Off-Targets Model->Val

2. Materials and Equipment

  • Drug Compounds: this compound and other drugs for pooling (e.g., 15 drugs total as a proof-of-concept).
  • Cell Lines: Relevant leukemia cell lines (e.g., K562, 293T, HCT116, MCF7, HepG2) [5].
  • Reagents: Lysis buffer, Tandem Mass Tag (TMT) reagents, trypsin.
  • Equipment: Thermal cycler, Mass Spectrometer, automated sample preparation system (e.g., autoSISPROT for high throughput) [5] [9].

3. Step-by-Step Procedure

  • Design MAPS Matrix: Generate a binary sensing matrix (e.g., 9x15 for 15 drugs) that dictates which drugs are mixed in each sample tube. Optimize the matrix to minimize correlation between drug mixtures using a genetic algorithm [5].
  • Prepare Drug-Cell Lysate Mixtures: Prepare lysates from the chosen cell lines. According to the MAPS matrix, add specific drug combinations to each lysate sample. Include control samples without drugs [5].
  • Heat Denaturation: Subject all samples to a single, optimized denaturing temperature (e.g., 54°C). Centrifuge to separate soluble and aggregated proteins [5].
  • Mass Spectrometry & Protein Quantification: Digest the soluble proteins, label with TMT reagents, and pool the samples. Analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The autoSISPROT platform can automate sample preparation for 96 samples in under 2.5 hours [5] [9].
  • Mathematical Deconvolution: For each detected protein, use a LASSO regression algorithm to deconvolve the specific contribution of each drug to the protein's thermal stability shift. The output is a LASSO score for each drug-protein pair, identifying potential targets [5].
  • Validate Off-Targets: Prioritize hits with high LASSO scores for this compound. Validate these off-target interactions (e.g., BRAF was identified as a potential off-target) using orthogonal methods like molecular docking, dynamics simulations, intracellular engagement assays, and in vitro enzymatic assays [5].

Key Data and Findings for Protocol Design

The tables below summarize quantitative data critical for designing experiments and clinical trials with this compound.

Table 1: this compound Preclinical and Clinical Dosage Summary

Context Model/Phase Dosage / Concentration Key Outcome / IC50 Reference
In Vitro Cell-free assay N/A IC50 for Abl: 5.8 nM; IC50 for Lyn: 19 nM [2]
In Vitro K562 cells (CML) N/A IC50 for Bcr-Abl autophosphorylation: 11 nM [2]
In Vivo KU812 mouse xenograft 20 mg/kg/day (oral) Completely inhibited tumor growth [2]
Clinical Phase 2 (B-CLL) 240 mg BID (oral) Partial nodal responses; well-tolerated [3]
Clinical (Proposed) Phase 2 (B-CLL) 360 mg BID (oral) Suggested for higher exposure [3]

Table 2: Patient Profile from Previous Phase 2 B-CLL Trial

Parameter Characteristics
Patient Number 16 (Intent-to-Treat)
Median Age 71 years (Range: 55-88)
Prior Treatments Median of 3 regimens (Range: 1-6)
Cytogenetics 9 of 12 tested patients had del(17p;13)
Treatment Duration Median of 2 months (Range: 0.25-5)
Most Common AEs Fatigue, Nausea, Elevated Liver Enzymes (Grade 1-2)
Reference [3]

Key Considerations for Protocol Design

  • Cell Line Context is Crucial: The MAPS-iTSA study revealed that drug-target interactions for several drugs, including this compound, can differ significantly across cell lines [5]. Therefore, validate key targets in the specific disease-relevant cell models you are using.
  • Combination Therapy Rationale: The strong scientific rationale for combining this compound with other agents, such as monoclonal antibodies [4] [3], should be a central consideration. Protocol designs should include mechanistic studies to understand the synergistic effects.
  • Embracing Polypharmacology: this compound's efficacy and side effects are likely due to its multi-target profile. The computational and proteomics protocols provided are essential for moving beyond a "one drug, one target" paradigm and understanding the systems-level effects of the drug [7] [5] [8].

References

bafetinib pharmacokinetic plasma concentration monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Bafetinib Pharmacokinetic Data from Clinical Studies

The table below summarizes key pharmacokinetic parameters of this compound from a study on patients with recurrent high-grade gliomas [1].

Parameter Value (after dose 1) Value (after dose 2) Notes
Dose 240 mg or 360 mg, orally 240 mg or 360 mg, orally (12 hours after first dose) 240 mg was the maximum tolerated dose from a prior phase I study [1].
Mean Plasma C~max~ 143 ± 99 ng/mL 247 ± 73 ng/mL C~max~: Maximum plasma concentration [1].
Brain ECF Concentration Below limit of detection (0.1 ng/mL) in almost all samples Below limit of detection (0.1 ng/mL) in almost all samples Measured via intracerebral microdialysis; indicates poor blood-brain barrier penetration [1].
Analytical Technique Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Used for quantifying this compound in plasma and dialysate samples [1].

A Framework for Analytical Method Development

While a specific protocol for this compound is not available, the following workflow outlines the crucial steps for developing and validating a robust bioanalytical method for this compound in human plasma, based on standard practices for TKI analysis [2].

Start Method Development for this compound Plasma Assay SamplePrep Sample Preparation • Protein Precipitation (PPT) • Liquid-Liquid Extraction (LLE) • Solid-Phase Extraction (SPE) Start->SamplePrep Analysis Instrumental Analysis • Liquid Chromatography (HPLC) • Detection: Tandem Mass Spectrometry (MS/MS) Start->Analysis Validation Method Validation Start->Validation Step3 3. Sample Clean-Up SamplePrep->Step3 Step1 1. Chromatographic Separation Analysis->Step1 Step2 2. Mass Spectrometric Detection Analysis->Step2 Param1 • Column Type & Temperature • Mobile Phase Composition & Flow Rate • Retention Time Step1->Param1 Param2 • Ionization Mode (e.g., ESI+) • MRM Transitions • Optimized Voltages & Gas Parameters Step2->Param2 Param3 • Selection of PPT solvent/LLE solvent/SPE sorbent • Optimization of Extraction pH • Evaluation of Extraction Recovery Step3->Param3

Key Considerations for the Workflow:
  • Sample Preparation: The choice of technique is critical for removing matrix interferences and ion suppressants in mass spectrometry. Vortex-assisted dispersive solid-phase extraction (VA-dSPE) is noted as a modern, efficient microextraction technique for TKIs [2].
  • Instrumental Analysis:
    • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is standard. Method development should focus on achieving a sharp peak and adequate retention to separate this compound from other plasma components.
    • Mass Spectrometry: Tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is the gold standard for sensitivity and specificity in TKI quantification [1] [2]. Electrospray ionization in positive mode (ESI+) is typically used for small molecule kinase inhibitors like this compound.
  • Method Validation: Any developed method must be thoroughly validated according to regulatory guidelines (e.g., FDA/EMA). Key parameters include:
    • Selectivity/Specificity: No interference from blank plasma.
    • Accuracy and Precision: Across multiple quality control levels.
    • Linearity: A defined range covering expected plasma concentrations.
    • Stability: Of this compound in plasma under various storage and handling conditions.

Important Research Gaps and Considerations

  • Lack of Detailed Protocols: The cited studies confirm this compound was measured using LC-MS/MS but do not provide explicit methodological details such as mobile phase composition, chromatographic column type, MRM transitions, or internal standards [1].
  • Drug Transporter Interactions: this compound is a substrate for P-glycoprotein (P-gp/ABCB1), which limits its brain penetration [1]. It also directly inhibits the efflux function of ABCB1 and ABCG2 transporters [3]. This is a critical pharmacokinetic consideration, as it can lead to drug-drug interactions and alter the distribution of concomitant chemotherapeutic drugs.

References

Comprehensive Computational Analysis of Bafetinib's Target Profile: Application Notes and Protocols for Drug Repurposing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bafetinib and Computational Prediction Needs

This compound (INNO-406, NS-187) is a second-generation dual Bcr-Abl/Lyn tyrosine kinase inhibitor originally developed for treating imatinib-resistant chronic myeloid leukemia (CML). It was specifically designed to overcome limitations of first-generation inhibitors by exhibiting 25-50 times greater potency than imatinib while maintaining a narrower kinase selectivity profile to reduce adverse effects. Despite its primary indication for hematological malignancies, recent computational and experimental studies have revealed unexpected therapeutic potentials that justify comprehensive target profiling. The complex polypharmacology of this compound extends beyond its intended targets, affecting various biological processes and signaling pathways that underlie its efficacy and side effect profile. [1] [2]

The emergence of systems pharmacology approaches has revolutionized drug development by enabling comprehensive understanding of drug action at the cellular level. Computational prediction of drug target profiles is particularly valuable for drug repurposing and side effect prediction, significantly reducing the time and cost associated with drug development. For this compound, computational approaches have proven essential in identifying its multi-target mechanisms and potential applications in solid tumors and other indications. These methods leverage chemical proteomics data, protein-protein interaction networks, and structural information to generate testable hypotheses about drug mechanisms, providing researchers with valuable insights for guiding experimental validation. [3] [4]

Computational Framework Overview

Theoretical Foundations

The computational framework for predicting this compound's target profile is grounded in network pharmacology principles, which conceptualize cellular processes as interconnected networks of protein interactions. This approach recognizes that drugs exert their effects by perturbing functional modules within these networks, rather than through isolated interactions with single targets. The methodology integrates chemical proteomics data with protein-protein interaction networks to map the global perturbation landscape of this compound, enabling the identification of key biological processes and pathways affected by the drug. This comprehensive perspective contrasts with traditional single-target paradigms and provides a more realistic model of drug polypharmacology. [3]

The core innovation of this framework lies in its treatment of both direct and peripheral perturbations of functional sub-networks. Unlike conventional gene ontology enrichment analyses that focus solely on direct drug targets, this approach recognizes that drug targets can perturb protein interaction networks and biological processes without being directly part of them. By accounting for these indirect network effects, the method captures the systems-level impact of this compound on cellular function, enabling more accurate predictions of therapeutic effects and potential side effects. The framework also incorporates an affinity scoring system that weights drug targets based on interaction strengths derived from chemical proteomics data, adding a quantitative dimension to the network analysis. [3] [4]

Computational Workflow Architecture

The computational workflow for this compound target profiling follows a systematic pipeline that transforms raw chemical proteomics data into mechanistic insights and testable predictions. As shown in Figure 1, the process begins with data acquisition and progresses through network construction, functional analysis, and experimental validation. Each stage generates specific outputs that feed into subsequent steps, creating an iterative cycle of hypothesis generation and testing. The entire workflow is designed to be modular and flexible, allowing researchers to adapt specific components based on data availability and research questions. [3]

Figure 1: Overall Computational Workflow for this compound Target Profiling

G Chemical Proteomics    Target Profile Chemical Proteomics    Target Profile Data Integration Data Integration Chemical Proteomics    Target Profile->Data Integration Protein-Protein    Interaction Network Protein-Protein    Interaction Network Protein-Protein    Interaction Network->Data Integration Gene Ontology    Annotations Gene Ontology    Annotations Gene Ontology    Annotations->Data Integration Uniform Functional    Sub-networks Uniform Functional    Sub-networks Data Integration->Uniform Functional    Sub-networks Perturbed Functional    Networks Perturbed Functional    Networks Uniform Functional    Sub-networks->Perturbed Functional    Networks Network Perturbation    Scoring Network Perturbation    Scoring Perturbed Functional    Networks->Network Perturbation    Scoring Mechanistic Insights    & Predictions Mechanistic Insights    & Predictions Network Perturbation    Scoring->Mechanistic Insights    & Predictions Experimental    Validation Experimental    Validation Mechanistic Insights    & Predictions->Experimental    Validation

Data Requirements and Preparation

Essential Data Components

Successful computational prediction of this compound's target profile requires the integration of multiple data types from various sources. The core dataset consists of the drug target profile obtained through chemical proteomics, which identifies proteins that physically interact with this compound. This profile should include quantitative affinity measures derived from mass spectrometry peptide counts, typically expressed as the ratio of non-competed to competed peptide counts. Additionally, a comprehensive human protein-protein interaction network is essential, compiled from databases such as HPRD, MINT, Intact, DIP, and BioGRID. These interactions provide the contextual framework for understanding how this compound targets are embedded within cellular machinery. [3] [4]

Functional annotation data constitutes the third critical component, with Gene Ontology (GO) terms being the most widely used system for classifying protein functions. These annotations are typically derived from UniProtKB and Entrez Gene databases and should include all ancestors of the GO tree to achieve complete and consistent annotation. For the human interactome, this encompasses approximately 6,390 different Biological Process terms covering 78% of nodes in the network. When available, gene expression data from relevant cell lines (e.g., K562 leukemia cells) and structural information about this compound-protein interactions can enhance the predictive accuracy and mechanistic insights of the analysis. [3] [4]

Data Preparation Guidelines

Protein-protein interaction data must be carefully preprocessed to ensure network integrity and biological relevance. The network construction should include interactions from multiple public databases to maximize coverage, followed by removal of duplicate interactions and those without experimental evidence. The resulting network typically contains approximately 11,505 proteins and 80,363 interactions, providing a comprehensive map of human protein interactions. For this compound analysis, it is particularly important to supplement this network with published interactions of the BCR-ABL core complex, the primary target of this compound in chronic myeloid leukemia, to ensure proper contextualization of its mechanism of action. [3]

The drug target profile requires rigorous quality control to distinguish specific binders from non-specific background proteins. As implemented in the original this compound study, this includes three key criteria: (1) removal of proteins present in the core proteome of the cell line used for profiling (K562), (2) exclusion of frequent hitters that non-specifically bind multiple compounds, and (3) requirement that proteins be detected in multiple replicates to ensure reproducibility. Additionally, splice variants and protein fragments should be excluded to maintain unambiguous protein identification. Following these criteria, the this compound target profile typically consists of 33 high-confidence protein targets that serve as the foundation for subsequent computational analysis. [3] [4]

Protocol Implementation

Step-by-Step Workflow for Network Construction and Perturbation Analysis
Step 1: Construction of Uniform Functional Sub-networks

The initial phase involves decomposing the human protein-protein interaction network into functional modules based on shared biological processes. Using Gene Ontology annotations, construct uniform functional sub-networks defined as connected fractions of the interactome where all proteins share the same GO term. For each GO term, identify all associated proteins and extract the maximal connected component comprising these proteins. It is important to note that the interactome can contain multiple disjoint functional sub-networks for the same annotation, representing functionally related but spatially distinct protein complexes. This process typically yields thousands of functional modules spanning diverse biological processes, from metabolic pathways to signal transduction cascades. [3]

Step 2: Integration of Drug Targets and Perturbed Network Construction

Map the this compound target profile onto the uniform functional sub-networks to identify perturbed functional networks. This compound can impact these networks through two distinct mechanisms: (1) direct inhibition of nodes within the uniform functional sub-network, or (2) peripheral modulation through drug targets that interact with the functional sub-network but are not members themselves. To account for complex signaling relationships, include drug targets that are linked via other drug targets to the functional sub-network. This integration results in perturbed functional sub-networks that combine the uniform functional sub-networks with all interactions to peripheral drug targets, potentially joining otherwise disjoint functional modules via drug targets as linkers. [3] [4]

Figure 2: Mechanisms of Network Perturbation by this compound

G This compound This compound Direct Target    (In Functional Network) Direct Target    (In Functional Network) This compound->Direct Target    (In Functional Network) Direct Inhibition Peripheral Target    (Connected to Network) Peripheral Target    (Connected to Network) This compound->Peripheral Target    (Connected to Network) Peripheral Modulation Functional Network    (Shared GO Term) Functional Network    (Shared GO Term) Direct Target    (In Functional Network)->Functional Network    (Shared GO Term) Member Perturbed Functional    Network Perturbed Functional    Network Direct Target    (In Functional Network)->Perturbed Functional    Network Functional Network    (Shared GO Term)->Perturbed Functional    Network Peripheral Target    (Connected to Network)->Functional Network    (Shared GO Term) Interaction Peripheral Target    (Connected to Network)->Perturbed Functional    Network

Step 3: Calculation of Network Perturbation Scores

Quantify the impact of this compound on each functional sub-network using a comprehensive scoring system that integrates multiple features of the perturbed network. The network perturbation score (s_net) is calculated using the following equation published in the original methodology:

s_net = (n_annot,net / n_net) × (n_drug,net / n_net) × (T_drug,net / T_drug)

Where:

  • n_annot,net = number of nodes with the specific functional annotation
  • n_net = total number of nodes in the perturbed functional sub-network
  • n_drug,net = number of drug target nodes in the sub-network
  • T_drug,net = sum of drug affinities to targets in the sub-network
  • T_drug = overall affinity sum for all drug targets

This multidimensional scoring accounts for functional specificity, network coverage, and binding affinity to prioritize the most significantly perturbed biological processes. [3]

Practical Implementation Considerations

Computational requirements for implementing this protocol vary based on the scale of analysis. For a standard analysis using the human interactome (approximately 11,505 proteins) and a typical drug target profile (30-50 targets), a desktop computer with 16GB RAM and multi-core processor is sufficient. However, for large-scale analyses involving multiple drugs or expanded interaction networks, high-performance computing resources may be necessary. The original implementation utilized custom scripts in R and Python, leveraging existing libraries for network analysis and statistical computation. For reproducibility, researchers should document software versions and implement containerization (e.g., Docker) to ensure consistent computational environments. [3]

Parameter optimization is crucial for robust results. The affinity score (a_t) for each drug-target pair should be derived from chemical proteomics data using the formula: a_t = (p_t - p_t,comp) / p_t, where p_t represents peptide counts without competition and p_t,comp represents peptide counts with soluble drug competition. For functional sub-network construction, the minimum network size should be set to 3 proteins to avoid insignificant small networks, while maximum size may be limited to 100 proteins to prevent overly generic biological processes from dominating the results. These parameters should be adjusted based on the specific research context and validated through sensitivity analysis to ensure they do not disproportionately influence the outcomes. [3]

Experimental Validation Methods

In Vitro Validation Protocols

Cell-based assays are essential for validating computational predictions of this compound's effects on PD-L1 expression. The following protocol can be used to assess PD-L1 modulation:

  • Cell culture: Maintain NSCLC cell lines (e.g., H1299, H292) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere. [5]
  • Drug treatment: Prepare this compound stock solution in DMSO and treat cells at various concentrations (typically 0.1-10 μM) for 24-48 hours. Include DMSO-only controls. [5]
  • Western blot analysis: Harvest cells and lyse in RIPA buffer. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with anti-PD-L1 and anti-GAPDH antibodies. Use chemiluminescence for detection and quantify band intensities. [5]
  • Flow cytometry: Harvest treated cells, wash with PBS, and stain with FITC-conjugated anti-PD-L1 antibody. Analyze using flow cytometry to quantify cell surface PD-L1 expression. [5]
  • Quantitative RT-PCR: Extract total RNA using Trizol reagent, synthesize cDNA, and perform qPCR with PD-L1-specific primers. Normalize to β-actin expression. [5]

For multidrug resistance reversal assays, the following approach validates this compound's inhibition of ABCB1 and ABCG2 transporters:

  • Cytotoxicity assays: Seed ABCB1- or ABCG2-overexpressing cells and their parental counterparts in 96-well plates. Treat with serial dilutions of chemotherapeutic agents (doxorubicin for ABCB1, mitoxantrone for ABCG2) in the presence or absence of this compound (1-3 μM). After 72 hours, assess cell viability using MTT assay. [6]
  • Drug accumulation studies: Incubate cells with fluorescent substrate drugs (e.g., [3H]-paclitaxel for ABCB1, [3H]-mitoxantrone for ABCG2) with or without this compound. Measure intracellular drug accumulation using scintillation counting or flow cytometry. [6]
  • ATPase activity assays: Prepare membrane vesicles from transporter-overexpressing cells. Measure ATPase activity with varying this compound concentrations using colorimetric phosphate detection. [6]
In Vivo Validation Procedures

Animal models provide critical validation of computational predictions in physiological contexts. For evaluating this compound's effects on PD-L1 expression and tumor growth:

  • Tumor implantation: Subcutaneously inoculate 5×10^5 murine colorectal adenocarcinoma CT26 cells into Balb/c mice (6 weeks old). [5]
  • Drug administration: Randomize mice into treatment and control groups when tumors become palpable. Administer this compound (30 mg/kg daily) or vehicle (5% CMC-Na) via oral gavage. [5]
  • Monitoring: Measure tumor dimensions every other day using calipers and calculate volume (length × width × width). Monitor body weight as an indicator of systemic toxicity. [5]
  • Tissue analysis: Harvest tumors at endpoint, prepare protein lysates, and analyze PD-L1 expression by Western blot. For immunohistochemistry, fix tumor tissues in formalin, embed in paraffin, section, and stain with anti-PD-L1 antibodies. [5]

For multidrug resistance reversal studies in vivo:

  • Xenograft models: Establish xenografts by injecting ABCB1- or ABCG2-overexpressing cancer cells subcutaneously in immunodeficient mice. [6]
  • Combination therapy: When tumors reach approximately 100 mm³, randomize mice into four groups: (1) vehicle control, (2) this compound alone, (3) chemotherapy alone, (4) this compound plus chemotherapy. [6]
  • Treatment schedule: Administer this compound (20-30 mg/kg) orally daily and chemotherapeutic agents (e.g., doxorubicin 5 mg/kg or paclitaxel 15 mg/kg) intraperitoneally according to established schedules. [6]
  • Assessment: Monitor tumor growth and animal weight regularly. Calculate tumor growth inhibition and statistical significance. At endpoint, analyze tumor tissues for transporter expression and drug accumulation. [6]

Results Interpretation and Therapeutic Applications

Expanded Therapeutic Implications

Computational predictions followed by experimental validation have significantly expanded the therapeutic potential of this compound beyond its original indication. The identification of this compound as a PD-L1 transcription suppressor through c-Myc inhibition suggests potential applications in cancer immunotherapy, particularly for non-small cell lung cancer and other solid tumors. This mechanism represents a novel approach to modulating the tumor immune microenvironment, potentially overcoming limitations of antibody-based immunotherapies. Additionally, the discovery of this compound's inhibitory effects on ABCB1 and ABCG2 transporters indicates its potential as a multidrug resistance reversal agent that could enhance the efficacy of conventional chemotherapeutic drugs in various cancer types. [5] [6]

The kinase inhibition profile of this compound also suggests potential applications in other pathological conditions. Computational screening has identified this compound as a high-affinity ligand for PDGFRα, a tyrosine kinase receptor involved in fibrotic diseases and certain cancers. This expanded target profile indicates that this compound could be repurposed for treatment of systemic sclerosis, liver fibrosis, or PDGFRα-driven tumors. The multi-target nature of this compound, while potentially complicating its use, actually enhances its repurposing potential by enabling modulation of multiple disease-relevant pathways simultaneously. These computational predictions require further clinical validation but provide strong rationale for expanded investigation of this compound's therapeutic applications. [7]

Table 1: Experimentally Validated Therapeutic Applications of this compound Beyond CML

Therapeutic Application Mechanism Experimental Model Key Findings Reference
Cancer Immunotherapy Suppression of PD-L1 transcription via c-Myc inhibition NSCLC cell lines (H1299, H292); CT26 mouse tumor model Dose-dependent reduction of PD-L1 protein and mRNA; suppressed tumor growth in vivo [5]
Multidrug Resistance Reversal Inhibition of ABCB1 and ABCG2 efflux transporters SW620/Ad300 and HEK/ABCB1 cells; NCI-H460/MX20 and HEK/ABCG2 cells Reversed resistance to doxorubicin, paclitaxel, mitoxantrone, SN-38; increased intracellular drug accumulation [6]
Solid Tumor Treatment Inhibition of Lyn kinase and downstream signaling Glioblastoma, malignant melanoma, breast cancer models Reduced cell proliferation and survival in various solid tumor models [5]
Fibrotic Diseases High-affinity binding to PDGFRα Computational prediction via molecular docking and dynamics Nanomolar affinity for PDGFRα; potential application in systemic sclerosis and fibrosis [7]
Data Integration and Tabulated Results

The computational prediction of this compound's target profile generates extensive data that requires systematic organization for meaningful interpretation. The following tables summarize key aspects of this compound's computationally predicted and experimentally validated target profile, providing researchers with a quick reference for understanding its polypharmacology. These tables integrate data from chemical proteomics, network perturbation analysis, and experimental validation studies to present a comprehensive overview of this compound's mechanisms of action. [3] [6] [5]

Table 2: Computational and Experimental Affinity Data for Key this compound Targets

Target Computational Affinity Experimental Affinity/Ki Biological Impact Validation Method
Bcr-Abl N/A 5.8 nM [1] Inhibition of proliferation in CML cells Kinase activity assays [1]
Lyn N/A 19 nM [1] Modulation of immune cell signaling Kinase activity assays [1]
ABCB1/P-gp Glide score: -11.8 kcal/mol [6] Functional inhibition at 3 μM [6] Reversal of multidrug resistance Drug accumulation assays [6]
ABCG2/BCRP Glide score: -9.6 kcal/mol [6] Functional inhibition at 3 μM [6] Reversal of multidrug resistance Drug accumulation assays [6]
PD-L1 N/A Transcriptional suppression at 1-10 μM [5] Enhanced T-cell mediated killing Western blot, flow cytometry [5]
PDGFRα Kd,pred = 18.7 nM [7] Not experimentally tested Potential anti-fibrotic effects Molecular docking/dynamics [7]

Table 3: Network Perturbation Analysis of this compound's Functional Impact

Biological Process Network Perturbation Score Key Affected Targets Potential Therapeutic Implications Potential Adverse Effects
Apoptosis High Multiple caspases, Bcl-2 family Enhanced cell death in cancer cells Possible tissue damage
Immune Response High PD-L1, Lyn, Lck Immunomodulation in cancer and autoimmune diseases Immune suppression or activation
Cell Proliferation High Bcr-Abl, Lyn, c-Myc Inhibition of cancer growth Impaired wound healing
Drug Transport Medium ABCB1, ABCG2 Reversal of multidrug resistance Altered drug pharmacokinetics
Cellular Adhesion Medium Various integrins Inhibition of metastasis Altered cell migration

Conclusion and Future Directions

The computational prediction of this compound's target profile exemplifies the power of integrative network approaches in modern drug development and repurposing. By combining chemical proteomics data with protein interaction networks and functional annotations, researchers can obtain systems-level insights into drug mechanisms that transcend traditional single-target paradigms. The methodologies outlined in these application notes have successfully identified novel therapeutic applications for this compound in cancer immunotherapy and multidrug resistance reversal, demonstrating the practical utility of computational prediction in expanding drug indications. These approaches have also elucidated unexpected mechanisms, such as PD-L1 regulation through c-Myc suppression, that provide new insights into the complex relationships between kinase inhibition and immune modulation. [3] [5]

Future developments in this compound computational profiling will likely focus on refining prediction accuracy through incorporation of additional data types and methodological improvements. Structural information from crystallographic studies of this compound bound to newly identified targets like PDGFRα can enhance virtual screening efforts. Machine learning approaches applied to multi-omics data may identify patient subgroups most likely to benefit from this compound treatment based on their molecular profiles. Additionally, dynamic network modeling that incorporates temporal and spatial aspects of signaling could provide more realistic simulations of this compound's effects in different cellular contexts. As these computational methods continue to evolve, they will further accelerate the repurposing of this compound and other targeted therapies, maximizing their therapeutic potential across diverse disease indications. [7]

References

bafetinib low brain concentration blood-brain barrier strategies

Author: Smolecule Technical Support Team. Date: February 2026

Bafetinib Brain Penetration: Key Findings

The following table consolidates quantitative data from preclinical and clinical studies on this compound's ability to cross the BBB.

Aspect Preclinical Data (Rodent Studies) Clinical Data (Human Study)
General Brain Penetration Brain concentrations ~10% of plasma levels [1] [2] Not detected in cerebral microdialysate (except 1 sample at 0.52 ng/mL) [1] [3]

| Plasma Concentrations | Information missing | Cmax, Dose 1: 143 ± 99 ng/mL Cmax, Dose 2: 247 ± 73 ng/mL [1] [3] | | Primary Hurdle | Confirmed substrate for P-glycoprotein (P-gp) efflux pump [1] [2] [4] | Data confirms poor penetration despite disrupted BBB in glioma patients [1] | | Potential Strategy | Co-administration with P-gp inhibitor (e.g., Cyclosporine A) increased CNS efficacy in mice [2] | Not investigated in clinical trials |

Experimental Protocol: Assessing Brain Penetration with Intracerebral Microdialysis

This protocol is based on the clinical study that directly measured this compound concentration in the human brain [1] [3].

Study Design and Patient Selection
  • Design: A pilot pharmacokinetic study in patients with recurrent high-grade gliomas already scheduled for resection or biopsy.
  • Participants: Adults (≥18 years) with Karnofsky Performance Status (KPS) ≥ 60% and adequate organ function. Key exclusion criteria include use of hepatic enzyme-inducing anticonvulsants or anticoagulant therapy [1].
Catheter Implantation and Recovery
  • Procedure: During tumor resection, the neurosurgeon inserts a 70 Brain Microdialysis Catheter (10 mm membrane, 20,000 Da cut-off) into the peritumoral or enhancing tumor tissue [1].
  • Post-Op: Catheter position is confirmed via post-operative CT scan fused with a contrast-enhanced MRI [1].
  • Perfusion: After recovery, the catheter is connected to a microdialysis pump and perfused with artificial cerebrospinal fluid at 0.5 μL/min. This low flow rate is determined by in vitro recovery experiments to achieve a high fractional recovery (85-90%) for this compound [1].
Drug Administration and Sample Collection
  • Dosing: After a 24-hour post-op recovery, patients receive an oral dose of this compound (e.g., 240 mg or 360 mg) on an empty stomach, repeated 12 hours later [1].
  • Sample Collection:
    • Dialysate: Collect continuously every hour for 24 hours. To stabilize this compound, add 6 μL of 6% acetic acid to each microvial immediately after collection. Store samples at ≤ -70°C [1].
    • Plasma: Draw blood samples at predefined intervals (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, and 12 hours after each dose) [1].
Sample Analysis and Pharmacokinetics
  • Analysis: Quantify this compound concentrations in dialysate and plasma using a validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method [1].
  • Data Interpretation: Compare the concentration-time profiles in brain extracellular fluid and plasma. The clinical study found brain concentrations were largely below the lower limit of quantification (0.1 ng/mL), indicating insufficient BBB penetration [1] [3].

G cluster_1 Key Considerations A Patient Selection & Catheter Implantation B Post-Op Recovery & Catheter Perfusion A->B C This compound Administration & Sample Collection B->C K1 In vitro recovery tests determine optimal flow rate B->K1 D Sample Analysis & Data Interpretation C->D K2 Acidification stabilizes this compound in samples C->K2 K3 LC-MS/MS provides required sensitivity D->K3

Mechanism of BBB Penetration Failure & Investigational Strategies

The diagram below illustrates the primary mechanism limiting this compound's brain penetration and potential strategies to overcome it.

G Blood Blood Capillary Endo Endothelial Cell Blood->Endo Passive Diffusion (Limited) Brain Brain Tissue Endo->Brain Passive Diffusion (Limited) Pgp P-gp Efflux Pump Bafe This compound Molecule Pgp->Bafe Active Efflux Bafe->Endo Inhib P-gp Inhibitor (e.g., Cyclosporine A) Inhib->Pgp Inhibition Strategy

The P-gp Efflux Mechanism
  • Evidence: this compound is a confirmed substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) efflux transporter highly expressed at the BBB [1] [2] [4].
  • Action: P-gp actively pumps this compound out of the endothelial cells back into the blood, significantly reducing its net transfer into the brain [5]. This explains why brain concentrations remain low even when the BBB is compromised in brain tumors [1].
Strategy: P-gp Inhibition
  • Rationale: Co-administering a P-gp inhibitor can block the efflux pump, potentially increasing this compound's brain concentration.
  • Preclinical Support: A study in mice demonstrated that co-administration of cyclosporine A augmented the in vivo activity of this compound against CNS leukemia [2].
  • Considerations: This approach requires careful evaluation of side effects, as P-gp inhibitors can also affect the pharmacokinetics of other co-administered drugs.
Strategy: Investigating this compound as a P-gp Inhibitor
  • Paradoxical Finding: While this compound is effluxed by P-gp, in vitro studies suggest that at higher concentrations (≥1 μM), it can also inhibit the function of P-gp and ABCG2 (another efflux transporter) [4].
  • Methodology: This can be investigated using:
    • ATPase Assays: this compound stimulates P-gp ATPase activity while inhibiting ABCG2 ATPase activity [4].
    • Cytotoxicity Assays: Measure if this compound sensitizes ABCB1-overexpressing multidrug-resistant cells to chemotherapeutic drugs like doxorubicin and paclitaxel [4].
  • Implication: This dual role is complex but highlights a potential application for this compound in overcoming multidrug resistance in cancer therapy [4].

Key Takeaways for Researchers

  • BBB Penetration is a Major Hurdle: Both clinical and preclinical data consistently show that this compound has very limited distribution into the brain due to P-gp efflux.
  • Direct Measurement is Crucial: Intracerebral microdialysis provides the most direct and pharmacologically relevant data for assessing brain penetration of small molecules like this compound.
  • Consider Alternative Inhibitors: For CNS targets, the field is moving toward designing kinase inhibitors with better intrinsic brain penetrance by optimizing properties like molecular weight, lipophilicity, and reducing susceptibility to efflux transporters [6].

References

bafetinib microdialysis catheter recovery optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Parameters from Clinical Studies

The table below summarizes the core parameters used in a clinical neuropharmacokinetic study of bafetinib, which can serve as a reference for your experiments [1].

Parameter Specification Used in this compound Study
Catheter Type 70 Brain Microdialysis Catheter [1]
Membrane Length 10 mm [1]
Molecular Weight Cut-Off 20,000 Da (20 kDa) [1]
Perfusate Artificial CSF (Perfusion Fluid CNS) [1]
In Vitro Flow Rate 0.5 μL/min and 1.0 μL/min [1]
In Vivo Flow Rate 0.5 μL/min [1]
In Vitro Recovery (0.5 μL/min) 85-90% [1]
In Vitro Recovery (1.0 μL/min) 60-70% [1]
Sample Analysis Liquid chromatography tandem mass spectrometry (LC-MS/MS) [1]

Detailed Experimental Protocol for In Vitro Recovery

The clinical study on this compound provides a clear methodology for determining in vitro recovery, which is critical for optimizing your setup [1]:

  • Catheter Preparation: Use a 70 Brain Microdialysis Catheter (M Dialysis, ref. no. P000050) with a 10 mm membrane and 20 kDa molecular weight cut-off [1].
  • Test Solution: Submerge the catheter in a 15 mL conical tube containing a 200 ng/mL solution of this compound in artificial cerebrospinal fluid (aCSF; Perfusion Fluid CNS, ref. no. P000151). Maintain the temperature at 37°C [1].
  • Perfusion: Perfuse the catheter with aCSF at the desired flow rate (e.g., 0.5 μL/min as used in vivo) [1].
  • Sample Collection: Collect 30 μL dialysate samples at regular intervals [1].
  • Analysis: Analyze this compound concentration in the dialysate samples using a validated LC-MS/MS method [1].
  • Recovery Calculation: The fractional recovery is determined by comparing the concentration of this compound in the dialysate to its concentration in the test solution [1].

The following diagram illustrates the workflow for a microdialysis catheter recovery experiment:

G A Prepare Test Solution This compound in aCSF (200 ng/mL) Maintain at 37°C B Set Up Catheter 20 kDa MWCO, 10mm membrane A->B C Perfuse with aCSF Flow rate: 0.5 µL/min B->C D Collect Dialysate 30µL samples at intervals C->D E Analyze Samples LC-MS/MS D->E F Calculate Recovery (Dialysate Conc. / Test Solution Conc.) E->F

Technical Considerations & Potential Optimization Points

Based on general microdialysis principles and the this compound study findings, here are key factors to consider for optimizing recovery:

  • Flow Rate is Critical: The this compound study clearly demonstrates that lower flow rates significantly increase recovery [1]. Recovery was 85-90% at 0.5 μL/min but dropped to 60-70% at 1.0 μL/min. Lower flow rates allow more time for diffusion equilibrium across the membrane.
  • Membrane Selection: The study used a 20 kDa cut-off membrane successfully [1]. Ensure your membrane's molecular weight cut-off is appropriate for this compound.
  • Validate Recovery for Your Setup: The provided recovery values are specific to the catheter, flow rate, and temperature described [1]. You must perform in vitro recovery calibration under your exact experimental conditions to accurately calculate true in vivo concentrations [2].
  • Sample Stability: In the clinical study, 6 μL of 6% acetic acid was added to each microdialysis sample immediately after collection to stabilize this compound before storage at ≤ -70°C [1].

Troubleshooting Common Challenges

  • Low Recovery: The most direct solution is to reduce the perfusion flow rate [1]. Also, verify the integrity of the catheter membrane and ensure the test solution is properly constituted and maintained at physiological temperature (37°C).
  • Inconsistent Results Between Catheters: Check for proper catheter placement and function. The this compound study noted one case where a catheter would not flush after placement, rendering it unusable [1]. Always perform a flush test after implantation.
  • Undetectable Analyte Levels: This was the primary finding of the this compound study in patients, where brain concentrations were largely below the detection limit despite good plasma levels [1] [3]. If you encounter this after confirming high in vitro recovery, it may indicate a genuine biological barrier like efflux by P-glycoprotein [1], not a technical failure of the microdialysis itself.

References

bafetinib combination therapy synergy enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Bafetinib Biology & Combination Mechanisms

This compound is a potent, selective dual inhibitor of Bcr-Abl and Lyn kinases [1]. Its synergy in combinations often arises from hitting multiple nodes in cancer signaling networks.

  • this compound's Primary Targets: The table below summarizes its core kinase targets and roles.
Target Kinase IC50 (Cell-Free Assay) Key Role in Cancer Note on Inhibition
Bcr-Abl 5.8 nM [1] Driver oncogene in CML and ALL; promotes proliferation & survival [1]. Does not inhibit T315I mutant [1].
Lyn 19 nM [1] Overexpressed in B-CLL, GBM, AML; key role in resistance [2] [1]. Key differentiator from other TKIs [2].
  • Synergistic Combinations: this compound's Lyn inhibition is a key differentiator for treating Lyn-overexpressing cancers [2]. Synergy can occur by vertical inhibition within a pathway or horizontal co-targeting of parallel survival pathways.

G cluster_primary This compound Primary Inhibition cluster_downstream Downstream Signaling cluster_synergy Synergistic Combination Mechanisms node_bg node_bg node_bg2 node_bg2 node_bg3 node_bg3 node_bg4 node_bg4 This compound This compound Bcr_Abl Bcr-Abl This compound->Bcr_Abl Directly Inhibits Lyn Lyn Kinase This compound->Lyn Directly Inhibits PI3K_AKT PI3K-AKT Pathway Bcr_Abl->PI3K_AKT MAPK MAPK Pathway Bcr_Abl->MAPK JAK_STAT JAK-STAT Pathway Bcr_Abl->JAK_STAT Lyn->PI3K_AKT Lyn->MAPK NFAT NFAΤ Transcription Factor Lyn->NFAT MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MAPK Enhances Block Calcineurin_Inhib Calcineurin/NFAΤ Inhibitor Calcineurin_Inhib->NFAT Blocks Survival EGFR_Inhibitor EGFR/ERBB2 Inhibitor EGFR_Inhibitor->MAPK Parallel Inhibition

Validated Combination Therapies

The table below summarizes synergistic this compound combinations with key experimental findings.

Combination Drug Disease Model Key Findings & Synergy Mechanism Experimental Evidence
Trametinib (MEK inhibitor) BRAF V600E Melanoma (A375 cells, in vivo) This compound reduced pERK; combo with trametinib overcame resistance [3]. Pilot HTS screen identified this compound as MAPKi [3].
Calcineurin/NFAT Inhibitors (e.g., Cyclosporin A) KIT-mutant Mast Cell Leukemia Dual inhibition induced synergistic apoptosis; targets constitutive NFAT survival signal [4]. shRNA knockdown of calcineurin sensitized cells to KIT inhibition [4].
Lapatinib (EGFR/ERBB2 inhibitor) & Nilotinib (DDR1/BCR-ABL inhibitor) KRAS-driven COAD & GBM Tumoroids Triple-therapy logic: co-targeting EGFR, ERBB2, DDR1/BCR-ABL effective against resistant cancers [5]. Unbiased drug screen identified DDR1/BCR-ABL + EGFR-ERBB2 targeting [5].

Experimental Protocols & Workflows

Protocol 1: In Vitro Combination Screening (MTT Assay)

This standard method assesses cell viability and synergistic effects [1].

  • Cell Seeding: Plate cells in 96-well plates at optimized density (e.g., 1–5 × 10³ cells/well). Include control wells (media only, vehicle control, untreated cells).
  • Drug Treatment: After cell attachment, add serially diluted this compound and combination drug alone and in combination. Use a DMSO concentration not exceeding 0.1% as vehicle control.
  • Incubation: Incubate plates for 72 hours at 37°C and 5% CO₂.
  • Viability Measurement: Add MTT reagent and incubate for 2–4 hours. Solubilize formed formazan crystals with DMSO or specified solvent.
  • Data Analysis: Measure absorbance at 570 nm. Calculate % viability and use software (e.g., CompuSyn, CalcuSyn) to calculate Combination Index (CI) [4].
Protocol 2: Assessing Apoptosis (Caspase-3/7 Glo Assay)

This protocol confirms if synergy involves apoptosis induction [4].

  • Cell Preparation & Treatment: Plate and treat cells as in Protocol 1.
  • Caspase Measurement: After 24-48 hours, add an equal volume of Caspase-Glo 3/7 reagent to each well. Mix and incubate at room temperature for 30-60 minutes.
  • Luminescence Reading: Record luminescence. Increased signal in combination vs. single agents indicates enhanced apoptosis.
Protocol 3: In Vivo Efficacy in Xenograft Models

This tests combination efficacy [1].

  • Model Establishment: Subcutaneously inject cancer cells (e.g., KU812) into flanks of immunodeficient mice.
  • Grouping & Dosing: Randomize mice into groups (vehicle, single agents, combination) once tumors are palpable.
  • Drug Administration: Administer this compound (e.g., ≤20 mg/kg/day) and combination drug via oral gavage. Use homogeneous suspension in 0.5% methylcellulose/0.2% Tween 80 [1].
  • Monitoring: Measure tumor volume and body weight regularly.
  • Termination & Analysis: Euthanize at endpoint, harvest tumors, and perform immunohistochemistry or immunoblotting on tumor lysates.

G cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Validation Start Define Experimental Goal Step1 Cell Line Selection & Culture Start->Step1 Step2 Pilot Dose-Finding (MTT Assay) Step1->Step2 Step3 Combination Screening & Synergy Calculation (CI) Step2->Step3 Step4 Mechanistic Follow-Up (Western Blot, Apoptosis) Step3->Step4 Step5 Xenograft Model Establishment Step4->Step5 Proceed if synergy found Step6 Animal Grouping & Drug Administration Step5->Step6 Step7 Tumor & Toxicity Monitoring Step6->Step7 Step8 Terminal Analysis (IHC, Tumor Weight) Step7->Step8

Frequently Asked Questions (FAQ)

  • Q1: We see no synergy between this compound and Drug X in our viability assay. What could be wrong?

    • A: First, verify that your model expresses the primary targets (Bcr-Abl or Lyn) or relies on related pathways (MAPK, PI3K). Second, re-optimize your dosing matrix; the window for synergy can be narrow. Ensure single-agent curves are established, and use a wide range of concentrations. Finally, consider the mechanism; this compound's synergy may require targeting a specific parallel survival pathway.
  • Q2: Our immunoblot shows good target inhibition by this compound, but cell death is minimal. How can we explain this?

    • A: This suggests redundant survival pathways are compensating. This compound blocks Bcr-Abl/Lyn, but cells may survive via EGFR [5], MAPK [3], or NFAT signaling [4]. Perform phospho-kinase array to identify resistant pathways and rationally select a combination partner.
  • Q3: Why is this compound considered a "dual" inhibitor, and why is this important?

    • A: this compound simultaneously inhibits both Bcr-Abl and Lyn kinase [1]. This is crucial because Lyn is often overexpressed in resistant diseases (B-CLL, AML, GBM) and can bypass Bcr-Abl inhibition. Dual targeting may delay or prevent resistance, making it a key differentiator from earlier inhibitors [2].
  • Q4: Are there computational tools to predict this compound synergies?

    • A: Yes, computational methods are increasingly used. Frameworks like DrugComboRanker and AuDNNsynergy can analyze multi-omics data to predict synergistic and antagonistic interactions, helping to prioritize combinations for experimental testing [6].

References

FAQ: Will Bafetinib Efflux Limit Its Use for Brain Tumors?

Author: Smolecule Technical Support Team. Date: February 2026

Yes, clinical evidence indicates that bafetinib's penetration into the brain is severely limited, primarily because it is a substrate for the P-glycoprotein (ABCB1) efflux transporter at the blood-brain barrier (BBB) [1] [2].

A clinical neuropharmacokinetic study used intracerebral microdialysis in patients with recurrent high-grade gliomas. After oral administration of this compound (240 mg or 360 mg), the concentration of this compound in the brain extracellular fluid was below the lower limit of detection (0.1 ng/mL) in almost all samples, despite reaching measurable plasma levels (mean Cmax after dose 1: 143 ± 99 ng/mL) [1]. This finding suggests that systemic administration of this compound is not a viable strategy for treating brain tumors, as it does not sufficiently cross an intact or disrupted BBB [2].

Exploiting this compound Efflux: Reversing Multidrug Resistance in Cancer

Paradoxically, while this compound is effluxed by certain transporters, it can also inhibit them. In vitro studies show this compound can reverse MDR by inhibiting the efflux function of two key ABC transporters: ABCB1 (P-gp) and ABCG2 (BCRP) [3] [4] [5].

The following table summarizes the key experimental findings on this dual function:

Aspect Findings in ABCB1-Overexpressing Cells Findings in ABCG2-Overexpressing Cells
Chemotherapy Sensitization Sensitized cells to doxorubicin and paclitaxel [3] [6]. Sensitized cells to mitoxantrone and SN-38 [3] [6].
Intracellular Accumulation Increased accumulation of doxorubicin and [³H]-paclitaxel [3] [5]. Increased accumulation of mitoxantrone and [³H]-mitoxantrone [3] [5].
Effect on ATPase Activity Stimulated ABCB1 ATPase activity [3] [6]. Inhibited ABCG2 ATPase activity [3] [6].
Mechanism Directly blocks drug efflux without altering transporter expression or localization [3] [6]. Directly blocks drug efflux without altering transporter expression or localization [3] [6].
Proposed Binding Binds the drug-binding cavity of ABCB1 via hydrophobic interactions, π-π stacking, and hydrogen bonds [3] [4]. Binds the TMD of ABCG2 via hydrophobic interactions, a cation-π interaction, and hydrogen bonds [3] [4].

Experimental Protocol: Assessing this compound's MDR Reversal In Vitro

Here is a summary of the key methodology used to evaluate this compound's ability to reverse MDR in cell lines, based on the published study [3].

1. Cell Lines

  • Parental cell lines: SW620 (human colon carcinoma), HEK293 (human embryonic kidney).
  • MDR cell lines: Use corresponding sublines overexpressing the transporters of interest.
    • ABCB1-overexpressing: SW620/Ad300 (doxorubicin-selected), HEK/ABCB1 (transfected).
    • ABCG2-overexpressing: NCI-H460/MX20 (mitoxantrone-selected), HEK/ABCG2 (transfected, including wild-type R482 and mutants R482G/T).

2. Cytotoxicity Assay (MTT Assay)

  • Purpose: To determine if this compound sensitizes MDR cells to chemotherapeutic agents.
  • Procedure:
    • Seed cells in 96-well plates.
    • Treat with varying concentrations of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel, mitoxantrone) alone or in combination with a non-toxic concentration of this compound (e.g., 1 μM or 3 μM).
    • Incubate for 68-72 hours.
    • Add MTT reagent and incubate further. Measure the absorbance of the dissolved formazan product.
    • Calculate the IC₅₀ values for the chemotherapeutic drugs with and without this compound.

3. Efflux Assay (Intracellular Drug Accumulation)

  • Purpose: To confirm that this compound increases the intracellular concentration of substrate drugs by inhibiting efflux.
  • Procedure:
    • Incubate ABCB1- or ABCG2-overexpressing cells with a fluorescent substrate drug (e.g., [³H]-paclitaxel or [³H]-mitoxantrone) in the presence or absence of this compound (3 μM) for a set time (e.g., 2 hours) [3] [5].
    • Wash the cells to remove extracellular drugs.
    • Lyse the cells and measure the intracellular drug concentration using a liquid scintillation counter for radiolabeled drugs.
    • Compare the accumulation levels between treatment groups.

4. ATPase Activity Assay

  • Purpose: To investigate the interaction between this compound and the transporters' functional domains.
  • Procedure:
    • Use membrane vesicles prepared from High Five insect cells overexpressing ABCB1 or ABCG2.
    • Incubate the membranes with this compound (0-40 μM) in the presence of ATP.
    • Measure the inorganic phosphate released as a result of ATP hydrolysis.
    • Determine if this compound stimulates or inhibits the basal ATPase activity of the transporters.

The logical workflow for investigating this compound's dual role in MDR is summarized in the diagram below.

Troubleshooting Common Experimental Issues

  • Issue: No Reversal Effect Observed.

    • Potential Cause 1: The concentration of this compound is cytotoxic itself. Always determine the IC₂₀ or a non-toxic concentration for your specific cell lines via a cytotoxicity assay before reversal experiments [3] [4].
    • Potential Cause 2: The MDR mechanism in your cell line involves transporters other than ABCB1 or ABCG2 (e.g., ABCC1/MRP1), which this compound may not inhibit [7]. Verify the transporter expression profile of your cells.
  • Issue: High Variability in Intracellular Accumulation Assay.

    • Solution: Ensure consistent cell numbers, drug incubation times, and thorough washing steps. Using a radiolabeled or fluorescently labeled substrate (like [³H]-paclitaxel) provides more precise quantification compared to unlabeled drugs [3].
  • Issue: Inconsistent ATPase Activity Results.

    • Solution: Confirm the quality and activity of the membrane vesicles using a positive control inhibitor. Note that this compound has opposing effects—it stimulates ABCB1 ATPase while inhibiting ABCG2 ATPase; this is an expected finding, not an inconsistency [3] [6].

References

How is bafetinib stabilized in dialysate samples during intracerebral microdialysis?

Author: Smolecule Technical Support Team. Date: February 2026

To ensure the stability of bafetinib in dialysate samples collected via intracerebral microdialysis, researchers added 6 μL of 6% acetic acid to each microvial immediately after sample collection. The samples were then immediately placed on dry ice and stored at ≤ -70°C until analysis [1].

The following table summarizes the key parameters from this established protocol:

Parameter Specification
Stabilizing Agent 6% Acetic Acid
Volume Added per Vial 6 μL [1]
Action Added immediately after sample collection [1]
Initial Storage Immediately placed on dry ice [1]
Long-Term Storage ≤ -70°C [1]

Complete Experimental Workflow

The stabilization step is part of a larger neuropharmacokinetic study protocol. The diagram below illustrates the entire workflow, from catheter placement to sample analysis.

workflow Catheter Placement Catheter Placement Post-op Confirmation (CT Scan) Post-op Confirmation (CT Scan) Catheter Placement->Post-op Confirmation (CT Scan) Perfusion with Artificial CSF Perfusion with Artificial CSF Post-op Confirmation (CT Scan)->Perfusion with Artificial CSF This compound Administration (PO) This compound Administration (PO) Perfusion with Artificial CSF->this compound Administration (PO) Dialysate Collection (24h) Dialysate Collection (24h) This compound Administration (PO)->Dialysate Collection (24h) Immediate Stabilization (6% Acetic Acid) Immediate Stabilization (6% Acetic Acid) Dialysate Collection (24h)->Immediate Stabilization (6% Acetic Acid) Rapid Freezing (Dry Ice) Rapid Freezing (Dry Ice) Immediate Stabilization (6% Acetic Acid)->Rapid Freezing (Dry Ice) Long-Term Storage (≤ -70°C) Long-Term Storage (≤ -70°C) Rapid Freezing (Dry Ice)->Long-Term Storage (≤ -70°C) LC-MS/MS Analysis LC-MS/MS Analysis Long-Term Storage (≤ -70°C)->LC-MS/MS Analysis

The workflow shows the critical sample handling steps (highlighted in yellow) that are essential for preserving this compound integrity after collection [1].

Key Methodological Details

For a complete understanding of the experimental context, here are the relevant methodological details from the same study:

  • Microdialysis Equipment: The study used a 70 Brain Microdialysis Catheter (10 mm membrane length, 20,000 Da molecular weight cutoff) perfused with artificial CSF at a flow rate of 0.5 μL/min [1].
  • In Vitro Recovery: Prior to the clinical study, in vitro recovery experiments determined that the fractional recovery of this compound was 85-90% at this flow rate of 0.5 μL/min [1].
  • Analytical Method: The concentration of this compound in the dialysate and plasma samples was determined using a validated liquid chromatography tandem mass spectrometry (LC-MS/MS) assay. The lower limit of detection for this compound in this assay was 0.1 ng/ml [1].

Troubleshooting and Important Considerations

  • Adherence to Protocol: Deviating from the immediate stabilization and freezing protocol can lead to analyte degradation, resulting in inaccurate concentration measurements that underestimate brain penetration.
  • Analyte Loss: The primary finding of the cited study was that this compound concentrations in the brain were largely below the detection limit, except for one sample from a single subject [1]. The implemented protocol is designed to minimize stability-related losses to ensure this result reflects true pharmacokinetics and not pre-analytical degradation.
  • Method Suitability: Intracerebral microdialysis is highlighted as a valuable tool for early neuropharmacokinetic assessment in drug development, allowing for the determination of whether a drug like this compound sufficiently crosses the blood-brain barrier [1].

References

bafetinib patient selection criteria optimization

Author: Smolecule Technical Support Team. Date: February 2026

Bafetinib Patient Selection Profile

Selection Factor Clinical Rationale & Evidence Key References
Primary Indication Treatment of Philadelphia chromosome-positive (Ph+) leukemias, particularly CML and ALL, especially in cases of resistance or intolerance to prior therapy like imatinib. [1] [2]
Target Kinases Potent dual inhibitor of Bcr-Abl and Lyn kinase. Lyn kinase activation is associated with imatinib resistance. [1] [3] [2]
Mutation Status (Critical) Effective against many imatinib-resistant Bcr-Abl mutants (e.g., E255K). Ineffective against the T315I "gatekeeper" mutation. [4] [1] [2]
Preclinical Potency 25- to 55-fold more potent than imatinib in vitro; ≥10-fold more potent in vivo. [1] [2]
Clinical Trial Phase Has been evaluated in Phase I/II clinical trials for CML and B-cell chronic lymphocytic leukemia (B-CLL). [2]

Experimental Protocols for Patient Stratification

To implement the above criteria, the following experimental workflows are essential for identifying suitable patients.

Detection of BCR-ABL and T315I Mutation Status

This is the most critical step to exclude patients who will not benefit from this compound.

Start Patient Sample (Blood/Bone Marrow) DNA_RNA Extract DNA/RNA Start->DNA_RNA PCR PCR Amplification (BCR-ABL Fusion) DNA_RNA->PCR Seq Sanger Sequencing or Next-Generation Sequencing (NGS) PCR->Seq Decision T315I Mutation Detected? Seq->Decision Bafetinib_No This compound NOT Recommended Decision->Bafetinib_No Yes Bafetinib_Yes Proceed to this compound Suitability Assessment Decision->Bafetinib_Yes No

Detailed Methodology:

  • Sample Collection: Use peripheral blood or bone marrow aspirate from patients.
  • RNA Extraction & cDNA Synthesis: Extract total RNA using a commercial kit (e.g., TRIzol). Reverse transcribe 1 µg of RNA into cDNA using a High-Capacity cDNA Reverse Transcription Kit.
  • PCR Amplification: Design primers flanking the BCR-ABL breakpoint. Perform PCR with 2 µL cDNA, 0.5 µM primers, and a high-fidelity PCR master mix. Cycling conditions: initial denaturation at 95°C for 3 min; 35 cycles of 95°C for 30s, 60°C for 30s, 72°C for 1 min; final extension at 72°C for 5 min.
  • Mutation Analysis: Purify PCR product and subject to Sanger sequencing. For higher sensitivity, use NGS with a targeted leukemia gene panel. Align sequences to the reference BCR-ABL sequence and manually inspect for the T315I mutation (c.944 C>T nucleotide change).
Assessing Lyn Kinase Dependency

For research purposes, assessing Lyn kinase activity can provide a rationale for this compound use, especially in imatinib-resistant cases.

Start Leukemic Cell Line or Primary Patient Cells Culture Cell Culture Start->Culture Treatment Treat with this compound (Dose Range: 1 nM - 10 µM) Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis WB Western Blot Analysis Lysis->WB Antibodies Probe with: - Anti-phospho-Lyn (Tyr397) - Anti-total-Lyn - Anti-β-Actin (Loading Control) WB->Antibodies Analysis Quantify Band Intensity Lyn phosphorylation inhibition confirms target engagement Antibodies->Analysis

Detailed Methodology:

  • Cell Culture & Treatment: Culture Ph+ leukemic cell lines (e.g., K562, KU812) or primary cells in appropriate medium. Treat cells with a dose range of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a DMSO vehicle control for 2-4 hours.
  • Protein Extraction & Western Blot: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration via BCA assay. Load 20-30 µg of protein per lane on an SDS-PAGE gel, transfer to PVDF membrane, and block with 5% BSA.
  • Immunoblotting: Incubate membrane overnight at 4°C with primary antibodies against phospho-Lyn (Tyr397) and total Lyn. Use β-Actin as a loading control. The next day, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Develop blots using enhanced chemiluminescence (ECL) reagent. Image and quantify band density. A dose-dependent decrease in phospho-Lyn signal indicates effective target inhibition by this compound.

FAQs & Troubleshooting Guide

  • Q: What is the most critical exclusion criterion for this compound therapy?

    • A: The presence of the T315I mutation in the BCR-ABL kinase domain is an absolute exclusion criterion, as this compound is ineffective against this mutation [4] [1] [2].
  • Q: A patient's cells show no T315I mutation but still exhibit poor response to this compound in vitro. What are potential investigative paths?

    • A: Investigate other resistance mechanisms:
      • Drug Efflux Pumps: this compound is a substrate for the ABCB1 (P-glycoprotein) efflux transporter. Check for overexpression of ABCB1 via Western blot or qPCR [2].
      • Other BCR-ABL Mutations: While this compound covers many mutants, its efficacy can vary. Deep sequencing might reveal other less common resistant mutations.
      • Alternative Signaling Pathways: Confirm that resistance is not mediated by the upregulation of other survival pathways independent of Bcr-Abl and Lyn.
  • Q: Our in-house Western blot shows inconsistent results for phospho-Lyn. How can we optimize this protocol?

    • A:
      • Phosphatase Inhibition: Ensure your lysis buffer contains a fresh, potent cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, beta-glycerophosphate).
      • Antibody Validation: Validate your phospho-specific antibody by treating a control cell sample with a known Lyn kinase activator (e.g., pervanadate) versus an inhibitor (this compound). The signal should increase and decrease accordingly.
      • Membrane Blocking: Block membranes with 5% BSA (not milk) to minimize background and non-specific binding, which is crucial for phospho-specific antibodies.

References

bafetinib dose escalation tolerability management

Author: Smolecule Technical Support Team. Date: February 2026

Bafetinib Clinical Dose Information

The table below summarizes the key dosing information found in the search results.

Trial Phase / Context Dose Information Reported Tolerability & Management
Phase I Clinical Trial (CML) 240 mg, twice daily (BID) was used in a study [1]. Myelosuppression (low blood cell counts) and thrombocytopenia (low platelet count) were noted as part of the drug's toxicity profile [1].
Preclinical In Vivo Study (Lung Cancer) 30 mg/kg, administered daily via intragastric gavage [2]. This was well-tolerated in the mouse model, with no significant weight loss reported [2].

General Framework for Dose Escalation & Tolerability

For planning and troubleshooting dose-escalation studies, the following general principles and strategies from the broader literature on tyrosine kinase inhibitors (TKIs) and clinical trials can be applied.

Dose Escalation Study Objectives

The primary goal of a dose-escalation study is to find the Maximum Tolerated Dose (MTD) or a recommended Phase II dose. This involves administering increasing doses to small groups of patients to carefully monitor for Dose-Limiting Toxicities (DLTs) [3]. The process requires rigorous data review before each dose level is escalated.

Monitoring and Tolerability Management

While specific protocols for this compound are not listed, standard practices for TKI trials include:

  • Routine Blood Counts Monitoring: Essential for managing myelosuppression and thrombocytopenia [1].
  • Dose Modification: Strategies include dose interruption until recovery from an adverse event, or dose reduction for subsequent cycles [3].
  • Adherence to Protocol: A well-designed study protocol is critical for defining DLTs and rules for dose modification [3].

The following diagram illustrates the logical workflow for managing adverse events during a dose-escalation study:

Start Adverse Event (AE) Occurs Assess Assess Severity & Causality Start->Assess Grade1_2 Grade 1-2 AE Manage supportively Continue current dose & monitor Assess->Grade1_2 Mild/Moderate Grade3 Grade 3 AE (Dose-Limiting Toxicity?) Assess->Grade3 Severe Grade4 Grade 4 AE (Dose-Limiting Toxicity) Assess->Grade4 Life-threatening Interrupt Interrupt Dosing Grade3->Interrupt Grade4->Interrupt Resolves AE Resolves? Interrupt->Resolves Reduce Resume at Lower Dose (if protocol allows) Resolves->Reduce Yes Discontinue Discontinue Study Drug (if required by protocol) Resolves->Discontinue No

Information Limitations and Recommendations

The search results indicate that This compound remains an investigational drug and has not received widespread regulatory approval [4]. Therefore, comprehensive management guides are not publicly available. For detailed laboratory protocols, you would need access to the specific investigator's brochure or clinical study protocols from the sponsoring pharmaceutical company.

References

bafetinib experimental variability reduction techniques

Author: Smolecule Technical Support Team. Date: February 2026

Bafetinib Experimental Parameters & Handling

The table below summarizes crucial quantitative data for working with this compound in experimental settings.

Parameter Details & Values Context & Notes
Primary Targets & Potency Bcr-Abl (IC₅₀ = 5.8 nM), Lyn (IC₅₀ = 19 nM) [1] [2]. In cell-based assays (K562, 293T), IC₅₀ for Bcr-Abl autophosphorylation was 11-22 nM [1] [2].
In Vitro Stock Preparation DMSO: 100 mg/mL (173.42 mM). Water & Ethanol: Insoluble [1] [2]. Use fresh, dry DMSO. Moisture-absorbing DMSO reduces solubility.
In Vivo Formulation 0.5% methylcellulose + 0.2% Tween 80 can be used at 10-30 mg/mL to form a homogeneous suspension for oral gavage in mouse models [1] [2]. This formulation was used at doses of ≤20 mg/kg/day in KU812 xenograft models [1] [2].
Working Concentration (In Vitro) Effective at 1 µM for inhibiting BCR-ABL phosphorylation; antiproliferative effects seen at 0-10 µM in 72-hour MTT assays [1] [3]. For MDR reversal studies, a non-toxic concentration of 3 µM was used to sensitize cancer cells to chemotherapeutic drugs [4].
Stability & Storage Powder: -20°C (3 years) or 4°C (2 years). Solution (DMSO): -80°C (6 months) or -20°C (1 month) [2].

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges involving this compound.

Q1: How can I minimize off-target effects that confound my results?
  • Understand Promiscuity: this compound was designed to be a dual Bcr-Abl/Lyn inhibitor and is relatively selective within the Src-family kinase (SFK) group, sparing other SFKs like SRC itself [5] [6] [7]. However, comprehensive kinase profiling revealed it has a broader target profile, which can be a source of variability [5] [7].
  • Actionable Advice: Always use this compound in conjunction with proper controls.
    • Genetic Controls: Use siRNA or CRISPR-Cas9 to knock down your target of interest (e.g., Bcr-Abl) and compare the phenotype with this compound treatment.
    • Pharmacological Controls: When possible, compare results with a more selective inhibitor (if available) or an inactive analog to isolate target-specific effects.
Q2: My cell viability results are inconsistent. What could be the cause?
  • Check Drug Solvent and Storage: Improperly prepared stock solutions are a major source of variability. Ensure the DMSO used is fresh and anhydrous. Avoid repeated freeze-thaw cycles of the stock solution by making small, single-use aliquots [1] [2].
  • Verify Proliferation Assay Conditions: In MTT assays with Bcr-Abl-positive cell lines (e.g., K562, KU812), this compound was incubated for 72 hours to achieve a clear dose-response curve [1] [2]. Shorter incubation times may lead to weaker or inconsistent signals.
  • Account for Efflux Transporters: this compound is a substrate for the ABCB1 (P-glycoprotein) efflux transporter [3] [4]. If your cell line highly expresses ABCB1, the intracellular concentration of this compound may be reduced, leading to diminished efficacy and variable results.
Q3: I am studying a solid tumor model. Does this compound have any relevant effects beyond Bcr-Abl?

Yes, this is a critical consideration for drug development professionals.

  • Inhibition of ABC Transporters: this compound can inhibit the function of ABCB1 and ABCG2 transporters at low micromolar concentrations (e.g., 3 µM) [4]. This means it can reverse multidrug resistance (MDR) and increase the intracellular accumulation and efficacy of chemotherapeutic drugs like doxorubicin (ABCB1 substrate) and mitoxantrone (ABCG2 substrate) [3] [4].
  • Experimental Implication: In solid tumor models, what appears to be a direct anti-cancer effect of this compound could be partly due to the inhibition of these efflux pumps. This cross-reactivity is valuable for combination therapy but must be accounted for during experimental design and data interpretation.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Proliferation (MTT) Assay [1] [2]

This protocol is adapted from studies using Bcr-Abl-positive leukemia cell lines.

  • Plate Cells: Seed cells like K562 or BaF3/wt at a density of 1 × 10³ cells per well in a 96-well plate. For other lines like KU812, use 5 × 10³ cells per well.
  • Treat with this compound: Add serial dilutions of this compound to the culture medium. A typical range is 0 to 10 µM.
  • Incubate: Maintain the cells in a CO₂ incubator at 37°C for a period of 72 hours.
  • Measure Viability: Add MTT reagent to each well and incubate for the manufacturer's recommended time (e.g., 1-4 hours). After solubilizing the formed formazan crystals, measure the absorbance at 570 nm.
  • Analyze Data: Calculate the 50% inhibitory concentration (IC₅₀) values by fitting the dose-response data to a logistic curve.
Protocol 2: In Vivo Administration in Mouse Models [1] [2]

This protocol describes oral gavage formulation for xenograft models.

  • Prepare Suspension: Weigh the required amount of this compound powder. For a 10 mg/mL suspension, add 10 mg of this compound to 1 mL of vehicle (0.5% methylcellulose + 0.2% Tween 80). Vortex vigorously to create a homogeneous suspension. The mixture should be used immediately for optimal results.
  • Dosing: Administer the suspension via oral gavage (p.o.). In studies with KU812 xenograft models, a dose of 20 mg/kg per day completely inhibited tumor growth without reported adverse effects.
  • Monitor: Track tumor volume and body weight regularly to assess efficacy and tolerability.

This compound Mechanism and Experimental Workflow

To help visualize its mechanism and a general approach to troubleshooting, you can refer to the following diagrams.

bafetinib_mechanism This compound This compound BcrAbl BcrAbl This compound->BcrAbl Inhibits Lyn Lyn This compound->Lyn Inhibits ABCB1 ABCB1 This compound->ABCB1 Inhibits ABCG2 ABCG2 This compound->ABCG2 Inhibits Cell Proliferation Cell Proliferation BcrAbl->Cell Proliferation Cell Survival Cell Survival Lyn->Cell Survival Drug Efflux Drug Efflux ABCB1->Drug Efflux ABCG2->Drug Efflux Cancer Growth Cancer Growth Cell Proliferation->Cancer Growth Cell Survival->Cancer Growth Multidrug Resistance Multidrug Resistance Drug Efflux->Multidrug Resistance

troubleshooting_flow cluster_1 Check Key Parameters cluster_2 Investigate Common Pitfalls Start Unexpected Experimental Result P1 Drug potency (IC₅₀) & selectivity confirmed for your cell model? Start->P1 End Identify Root Cause & Optimize Protocol P2 Stock solution freshly prepared from proper storage? P1->P2 P3 Cell viability assay incubation time sufficient (e.g., 72h)? P2->P3 P4 In vivo formulation homogeneous and correctly administered? P3->P4 C1 Off-target effects from broader kinase profile? P4->C1 C2 Efflux transporters (ABCB1/ABCG2) reducing intracellular concentration? C1->C2 C3 Observed effect due to MDR reversal instead of primary target inhibition? C2->C3 C3->End

References

bafetinib vs imatinib potency specificity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Specificity Comparison

The table below summarizes the core differences between bafetinib and imatinib based on biochemical and cellular data.

Feature Imatinib This compound
Primary Targets BCR-ABL, c-KIT, PDGFR [1] BCR-ABL, Lyn (Src-family kinase) [2] [3]
Potency (BCR-ABL, in vitro) Baseline (Reference) 25 to 55 times more potent than imatinib [3] [4]
Key Resistance Mutations Multiple (e.g., E255K, F317L) [2] Effective against many imatinib-resistant mutations (except T315I) [2] [3]
Kinase Specificity Relatively narrow [4] Very narrow; specifically targets BCR-Abl and Lyn, not other Src-family kinases [2] [4]
In Vivo Efficacy (Animal Model) 200 mg/kg (subcutaneous) [3] 20 mg/kg (subcutaneous); showed potent tumor growth attenuation [3]

Mechanism of Action and Binding

Both imatinib and this compound are ATP-competitive inhibitors that bind to the inactive conformation of BCR-Abl [2] [1]. However, a key structural difference enhances this compound's binding affinity.

  • Imatinib Binding: Imatinib fits into the ATP-binding pocket of BCR-Abl, preventing the phosphorylation of downstream substrate proteins and halting the signaling for cell proliferation and survival [1].
  • This compound Binding: this compound was rationally designed from the imatinib structure. The addition of a trifluoromethyl group allows it to access an additional hydrophobic pocket in the binding site, formed by the amino acids Ile-293, Leu-298, Leu-354, and Val-379. This extra interaction significantly increases its binding affinity and potency compared to imatinib [2].

The following diagram illustrates the core mechanism of action for this compound, highlighting its key structural advantage.

G BCRABL BCR-Abl Kinase (Inactive Conformation) Signal Proliferation & Survival Signals BCRABL->Signal Inhibition prevents downstream signaling Bafe This compound Bafe->BCRABL Binds to ATP site Hydro Hydrophobic Pocket (Ile-293, Leu-298, Leu-354, Val-379) Bafe->Hydro Trifluoromethyl group accesses pocket Imat Imatinib Imat->BCRABL Binds to ATP site ATP ATP Binding Site

Key Experimental Evidence

The comparative data for this compound and imatinib are derived from several key experimental approaches.

In Vitro Kinase Profiling and Cellular Assays
  • Recombinant Kinase Assays: this compound's potency was confirmed by testing against panels of recombinant kinases. Its IC50 (half-maximal inhibitory concentration) for BCR-Abl was in the low nanomolar range (5.8 nM), demonstrating significantly higher potency than imatinib [3] [4].
  • Cell Proliferation Assays: In cell lines expressing native or imatinib-resistant mutant BCR-Abl (such as K562, BaF3/WT, and BaF3/E255K), this compound effectively inhibited BCR-Abl phosphorylation and cellular proliferation at concentrations around 1 μM, where imatinib showed reduced or no efficacy [3].
Chemical Proteomics for Target Identification

This unbiased method identifies all cellular proteins that bind to a drug, providing a comprehensive view of its target spectrum.

  • Protocol Summary: Cell lysates are incubated with the drug of interest (e.g., this compound) immobilized on a chromatography matrix. Specifically bound proteins are retained, while non-specific proteins are washed away. To distinguish specific binders, a parallel experiment is performed where the soluble drug is added to compete for binding sites. Proteins that are no longer retained in the "competed" sample are considered specific targets. The retained proteins are then identified using mass spectrometry (MS/MS) [5] [4].
  • Findings for this compound: This approach confirmed that this compound's primary targets in CML cells are BCR-Abl and Lyn. It also revealed a small number of additional targets (like DDR1, ZAK), but showed that this compound has a much narrower spectrum than other second-generation inhibitors like dasatinib, which inhibits all Src-family kinases [4].

The workflow for this method is visualized below.

G Lysate CML Cell Lysate DrugBead Immobilized Drug on Beads Lysate->DrugBead Compete Soluble Drug (Competitor) DrugBead->Compete Competition Step Wash Wash Compete->Wash MS Mass Spectrometry (MS/MS) Analysis Wash->MS Specific Specific Drug Targets (BCR-Abl, Lyn, etc.) MS->Specific Nonspecific Non-specific Binders MS->Nonspecific

Research Implications

For researchers and drug development professionals, the profile of this compound offers specific advantages and considerations:

  • Overcoming Resistance: this compound is a strong candidate for treating CML with confirmed resistance to imatinib, provided the tumor does not carry the T315I "gatekeeper" mutation [2] [3].
  • Reduced Off-Target Effects: Its narrow kinase specificity suggests a potential for a more favorable safety profile with fewer off-target adverse effects compared to broader-spectrum kinase inhibitors [2] [4].
  • Limitation in Brain Tumors: A neuropharmacokinetic study using intracerebral microdialysis found that this compound does not sufficiently cross the intact or disrupted blood-brain barrier. Therefore, it is not recommended for investigating as a treatment for brain tumors via systemic administration [6].

References

bafetinib vs dasatinib kinase selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Basic Characteristics and Selectivity Profile

The table below compares the fundamental properties and kinase inhibition profiles of bafetinib and dasatinib.

Feature This compound Dasatinib
Primary Targets Bcr-Abl, Lyn (a Src family kinase) [1] [2] [3] Bcr-Abl, Src family kinases (SFKs) [4]
Mechanism & Type Type I inhibitor (binds inactive "DFG-out" conformation) [4] Type II inhibitor (binds active "DFG-in" conformation) [4]
Potency vs Bcr-Abl IC₅₀ = 5.8 nM (enzyme); 25-55x more potent than imatinib in vitro [1] [5] [3] IC₅₀ = 3.0 nM (enzyme); 325x more potent than imatinib [4]
Key Off-Target Kinases Lyn, DDR1/2, ZAK, Ephrin receptors, c-KIT, PDGFRα [2] [3] All nine Src family kinases, c-KIT, EPHA2, PDGFR-β [4]
Selectivity Relatively selective; inhibits Lyn but not all SFKs [6] [3] Broader spectrum; inhibits over 50 tyrosine kinases [4]
Mutation Coverage Effective against most Bcr-Abl mutants except T315I [1] [2] [3] Effective against most Bcr-Abl mutants except T315I, F317 L/V, V299L [4]

Experimental Data and Methodologies

The comparative data is derived from established experimental protocols in chemical biology and drug development. Here are the key methodologies used to generate the selectivity profiles.

Determining Kinase Selectivity: Chemical Proteomics

This unbiased method identifies direct and indirect protein targets of a drug in a cellular context [6].

  • Workflow: Cell lysates are incubated with the drug of interest (e.g., this compound) immobilized on beads. Specifically bound proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [6].
  • Application: This technique was used to identify this compound's targets beyond Bcr-Abl and Lyn, such as ZAK, DDR1/2, and Ephrin receptors, revealing its wider target spectrum while confirming it does not inhibit all SRC kinases [6] [3].
Profiling Inhibition Potency: Enzymatic and Cellular Assays

These assays quantify the direct effect of a drug on kinase activity and cellular signaling.

  • Enzymatic IC₅₀ Assays: Measure the concentration of a drug required to inhibit 50% of a purified kinase's activity in vitro. This is the source for IC₅₀ values against isolated Bcr-Abl, Lyn, and other kinases [1] [3].
  • Cellular Autophosphorylation Assays: Assess a drug's ability to block the phosphorylation of a kinase within cells, indicating functional inhibition. For example, this compound's IC₅₀ for blocking wild-type Bcr-Abl autophosphorylation was 11 nM in K562 cells, compared to 280 nM for imatinib [3].

Implications of Selectivity Profiles

The distinct selectivity profiles of this compound and dasatinib lead to different clinical and research considerations.

  • Potential for Adverse Effects: Dasatinib's inhibition of a very wide range of kinases, including many Src family kinases, is linked to a broader profile of adverse effects, such as pleural effusion [4]. This compound's more focused profile, sparing many Src kinases, was initially designed with the goal of achieving an improved safety profile [6] [3].
  • Therapeutic Applications: Dasatinib's broad activity may contribute to its efficacy in Ph+ ALL and its ability to prevent central nervous system (CNS) relapse, as it can achieve sufficient concentrations in the brain to inhibit leukemic cells [4]. In contrast, a clinical microdialysis study concluded that this compound does not sufficiently cross the intact or disrupted blood-brain barrier, making it unsuitable for treating brain tumors via systemic administration [7].
  • Research and Combination Therapy: The unique off-target profile of this compound, such as its inhibition of the collagen receptors DDR1 and DDR2, may reveal new therapeutic applications beyond leukemia, for example, in solid tumors where these pathways are implicated [6] [8].

Key Signaling Pathway Context

The following diagram illustrates the primary molecular targets of this compound and dasatinib within the BCR-ABL signaling network, highlighting the broader reach of dasatinib.

  • Dasatinib offers high potency and broad kinase inhibition, which may be beneficial in aggressive or resistant diseases but carries a higher risk of off-target effects.
  • This compound provides a more selective mechanism of action, primarily focusing on Bcr-Abl and Lyn, which could translate to a better safety profile but may have limitations in crossing the blood-brain barrier.

References

bafetinib intracerebral concentration plasma correlation

Author: Smolecule Technical Support Team. Date: February 2026

Bafetinib Concentration in Brain vs. Plasma

The following table summarizes the key findings from a neuropharmacokinetic study in patients with recurrent high-grade gliomas [1] [2].

Measurement Dose 1 Dose 2
Brain ECF Concentration Below the lower limit of detection (0.1 ng/mL) in nearly all samples [1]. Below the lower limit of detection (0.1 ng/mL) in nearly all samples [1].
Mean Plasma Cmax 143 ± 99 ng/mL [1] 247 ± 73 ng/mL [1]

> Note: The study concluded that this compound does not sufficiently cross the intact or disrupted blood-brain barrier (BBB). Out of 26 dialysate samples per patient (n=6), only a single sample from one subject showed a detectable this compound concentration of 0.52 ng/mL, while all others were below the assay's detection limit [1] [2].

Experimental Methodology

The data was generated using a technique called intracerebral microdialysis (ICMD), which allows for continuous measurement of drug concentration in the brain's extracellular fluid (ECF) [1].

  • Patient Population: The study involved 7 adult patients with recurrent high-grade gliomas (6 were evaluable) who were undergoing tumor resection or biopsy [1].
  • Procedure: A microdialysis catheter was placed into either peritumoral or enhancing brain tissue during surgery. At least 24 hours post-operation, patients received two oral doses of this compound (240 mg or 360 mg) 12 hours apart [1].
  • Sample Collection: Dialysate samples from the brain ECF were collected hourly for 24 hours. Plasma samples were obtained in parallel at specified time points. All samples were analyzed using liquid chromatography tandem mass spectrometry (LC-MS/MS) [1].
  • In Vitro Recovery: Before the patient study, the recovery efficiency of the microdialysis system for this compound was determined in vitro, which was between 85-90% at the flow rate used [1].

Mechanism Behind Limited Brain Penetration

The primary reason for this compound's poor brain penetration is that it is a substrate for P-glycoprotein (P-gp), a major efflux transporter highly expressed in the blood-brain barrier [1] [3]. This pump actively transports this compound out of the brain back into the bloodstream, thereby significantly reducing its intracerebral concentration.

This challenge is not unique to this compound. The following diagram illustrates how efflux transporters limit the entry of certain tyrosine kinase inhibitors (TKIs) into the brain.

G Blood Blood BBB BBB Blood->BBB TKI Enters BBB BBB->Blood TKI Exits BBB Brain Brain BBB->Brain Limited Passive Diffusion Pgp P-gp Efflux Transporter Pgp->BBB Active Efflux

Comparison with Other Tyrosine Kinase Inhibitors

The challenge of achieving effective brain concentration is common among many tyrosine kinase inhibitors. Here is a comparison of this compound with other drugs in this class, based on available preclinical and clinical data.

Drug Primary Targets Brain Penetration Capability & Key Findings
This compound Bcr-Abl, Lyn Very low. Clinical ICMD study showed concentrations in brain ECF were largely undetectable [1].
Imatinib Bcr-Abl, c-Kit, PDGFR Conflicting/limited data. Also a P-gp substrate, leading to restricted brain penetration [1] [3].
Alectinib ALK High. Designed to be non-substrate for P-gp, making it effective for treating brain metastases [4].
AZD3759 EGFR High. Specifically designed to have high passive permeability and low efflux to achieve good CNS penetration [5].
Erlotinib, Gefitinib EGFR Low to moderate. Known substrates for P-gp and BCRP, limiting their brain distribution [5].

The failure of this compound to achieve therapeutic levels in the brain led the study authors to conclude that systemic administration of this compound is not recommended for investigating this drug as a treatment for brain tumors [1] [2].

References

bafetinib Lyn inhibition validation glioblastoma models

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings on Bafetinib

The table below summarizes the core experimental data available from the search results.

Aspect Experimental Model / Context Key Findings & Quantitative Data Implications

| Brain Penetration | Recurrent high-grade glioma patients (Clinical study, n=6) [1] [2] | • Brain ECF: Concentrations below lower limit of detection (0.1 ng/mL) in all but one sample (0.52 ng/mL). • Plasma: Mean max concentrations were 143 ± 99 ng/mL (dose 1) and 247 ± 73 ng/mL (dose 2). | Fails to achieve therapeutic levels in brain; not recommended for systemic use in brain tumors [1]. | | Lyn Kinase Inhibition | U251 and U87 human GBM cell lines [3] | • Dose: Treated with 15 μM this compound. • Effect: Reduced levels of phosphorylated Lyn (p-Lyn), demonstrating target engagement. • Outcome: Inhibition led to decreased glioma cell proliferation, migration, and invasion. | Validated as an effective Lyn kinase inhibitor in a preclinical in vitro setting [3]. | | Therapeutic Efficacy (In Vitro) | U251 and U87 human GBM cell lines [3] | • Proliferation: Significantly reduced per CCK-8 and colony formation assays. • Migration & Invasion: Significantly suppressed. • Pathways: Downregulated activity of PI3K-AKT, ERK1/2, and LYN signaling pathways. | Confirms that Lyn inhibition by this compound has anti-tumor effects in cultured GBM cells [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand the methodology behind these findings, here are the key experimental details.

Intracerebral Microdialysis for Brain Penetration Assessment [1] This clinical study used intracerebral microdialysis (ICMD) to directly measure this compound concentrations in the brain's extracellular fluid (ECF).

  • Patient Population: Adults with recurrent high-grade glioma requiring resection or biopsy.
  • Procedure: A microdialysis catheter was placed in peritumoral or enhancing brain tissue during surgery. At least 24 hours post-surgery, patients received oral this compound (240 mg or 360 mg), repeated after 12 hours.
  • Sample Collection: Dialysate from the brain ECF was collected hourly for 24 hours. Plasma samples were taken in parallel.
  • Analysis: Both dialysate and plasma samples were analyzed using liquid chromatography tandem mass spectrometry (LC-MS/MS).

In Vitro Validation of Lyn Inhibition [3] The study established the role of the NLGN3/LYN/ADAM10 feedback loop in glioma progression and used this compound to inhibit LYN.

  • Cell Lines: Human glioblastoma cells U251 and U87.
  • Treatment: Cells were treated with the LYN inhibitor This compound (INNO-406) at a concentration of 15 μM.
  • Key Assays:
    • Western Blot: To detect and quantify protein levels of p-LYN, LYN, and downstream pathway components (p-AKT, AKT, p-ERK1/2, ERK1/2).
    • Cell Proliferation: Measured using CCK-8 assay and colony formation assay.
    • Cell Migration & Invasion: Assessed using standard transwell assays.

This compound's Challenge: The Blood-Brain Barrier

The following diagram illustrates the central pharmacokinetic challenge of using this compound for glioblastoma, as revealed by the clinical study.

G Oral Oral Administration of this compound Plasma High Plasma Concentration (143-247 ng/mL) Oral->Plasma BBB Blood-Brain Barrier (BBB) Plasma->BBB Brain Very Low Brain Concentration (<0.1 ng/mL in ECF) BBB->Brain Inefficient Penetration Conclusion Conclusion: Not suitable for systemic GBM therapy Brain->Conclusion

Interpretation and Research Implications

The data presents a clear but contradictory picture:

  • Preclinical Promise: In laboratory cell cultures, this compound effectively inhibits its target (Lyn) and demonstrates anti-tumor activity [3].
  • Clinical Hurdle: The human clinical study provides direct evidence that when administered orally, this compound does not sufficiently cross the blood-brain barrier to reach the tumor site, despite achieving robust concentrations in the bloodstream [1].

This discrepancy underscores a common challenge in neuro-oncology. For a drug to be effective against glioblastoma, it must not only be potent against its target but also capable of reaching that target within the brain.

Future research on this compound for glioblastoma would likely need to focus on advanced drug delivery strategies designed to overcome the blood-brain barrier, such as:

  • Nanocarrier systems to enhance brain uptake [4].
  • Local delivery methods, bypassing the circulatory system.

References

bafetinib PD-L1 suppression confirmation in vivo

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Confirmation of PD-L1 Suppression

The following table summarizes the core findings from the key in vivo study that directly confirms bafetinib's activity.

Aspect Experimental Details
Animal Model Male Balb/c mice subcutaneously inoculated with murine colorectal adenocarcinoma CT26 cells [1] [2].
Treatment Regimen This compound (30 mg/kg daily) dispersed in 5% CMC-Na, administered intragastrically [1] [2].
Key Result This compound treatment suppressed PD-L1 expression in the CT26 tumor model in vivo [1] [2].

Supporting Cellular and Molecular Data

The in vivo finding is supported by a body of mechanistic evidence from in vitro experiments, detailed in the table below.

Experimental Aspect Methodology & Key Findings
Cell-Based Screening Discovery that this compound dramatically suppresses PD-L1 protein expression in a dose-dependent manner [1] [2].
Flow Cytometry Confirmed that this compound reduces PD-L1 on the cell membrane of H292 cells (a non-small cell lung cancer line) [1] [2].
Mechanism Investigation Determined this compound does not affect PD-L1 protein half-life but significantly inhibits its transcription [1] [2].
Key Transcription Factor Identified c-Myc as the key regulator. This compound downregulates c-Myc, and PD-L1 inhibition is abolished when c-Myc is knocked down [1] [2].
siRNA Silencing Used siRNA to knock down c-Myc in H292 cells, which abolished the PD-L1 inhibition caused by this compound, confirming c-Myc's essential role [1] [2].
Western Blot Standard technique used to measure protein levels of PD-L1, c-Myc, and other signaling molecules (e.g., p-STAT3, p-STAT1) in the presence of this compound [1] [2].
qRT-PCR Used to analyze mRNA levels, confirming that this compound reduces the expression of both PD-L1 and c-Myc at the transcriptional level [1] [2].

Proposed Signaling Pathway

The diagram below illustrates the mechanism by which this compound is proposed to lead to PD-L1 suppression, based on the findings of the study.

G This compound This compound cMycTranscription c-Myc Transcription This compound->cMycTranscription Inhibits cMycProtein c-Myc Protein cMycTranscription->cMycProtein Produces PDL1Transcription PD-L1 Transcription cMycProtein->PDL1Transcription Promotes PDL1Protein PD-L1 Protein (Cell Membrane) PDL1Transcription->PDL1Protein Produces ImmuneEvasion Tumor Immune Evasion PDL1Protein->ImmuneEvasion

Interpretation and Context

  • Mechanistic Insight: The research establishes a clear causal chain: this compound → inhibits c-Myc transcription → reduces c-Myc protein → suppresses PD-L1 transcription → reduces cell surface PD-L1 [1] [2]. This is significant because it suggests a novel immunotherapeutic mechanism for a tyrosine kinase inhibitor originally developed for leukemia.
  • Therapeutic Potential: Small-molecule PD-L1 inhibitors like this compound are being investigated to overcome limitations of antibody-based therapies, such as poor tumor penetration and the need for intravenous dosing [1] [2].
  • Broader Relevance: The PD-L1/c-MYC signaling axis is recognized as a important pathway for immune escape in other cancers, such as esophageal carcinoma, reinforcing the potential broad applicability of targeting this pathway [3].

Note that this research primarily establishes preclinical proof-of-concept. The specific efficacy of this compound as an anti-PD-L1 immunotherapy in humans remains to be fully determined in clinical trials [1] [2].

References

bafetinib chemical proteomics target validation

Author: Smolecule Technical Support Team. Date: February 2026

Bafetinib's Chemical Proteomics Profile

This compound is a second-generation BCR-ABL tyrosine kinase inhibitor. The table below summarizes its primary targets identified through chemical proteomics and key characteristics relevant to researchers [1] [2] [3].

Target/Kinase Reported IC₅₀ / Potency Validation Method (in profiled study) Key Functional Implication
ABL1 (BCR-ABL) IC₅₀: 5.8 nM [3] Chemical proteomics & biochemical assays [1] [2] Primary mechanism for CML therapy [3]
LYN IC₅₀: 19 nM [3] Chemical proteomics & biochemical assays [1] [2] Overcome imatinib resistance [3]
ARG (ABL2) >50% inhib. at 100 nM [3] Biochemical assays [3] Potential broader Abl family inhibition
FYN >50% inhib. at 100 nM [3] Biochemical assays [3] Src family kinase effects
Additional Targets 33 high-confidence proteins [1] Unbiased chemical proteomics [1] [2] Potential for polypharmacology, new indications, and side effects

Experimental Protocols for Target Validation

The key studies relied on a well-established chemical proteomics workflow to identify and validate this compound's targets. The following diagram and description outline the core experimental process.

G Start Start: Drug Affinity Matrix Step1 Incubate with cell lysate (K562) Start->Step1 Step2 Wash away non-specific proteins Step1->Step2 Step3 Elute specifically bound proteins Step2->Step3 Step4 Identify proteins via Mass Spectrometry (MS/MS) Step3->Step4 Step6 Compare MS results: Competed vs Non-competed Step4->Step6 Step5 Competition: Soluble this compound Step5->Step6 Step7 Identify specific binders (33 high-confidence targets) Step6->Step7

The methodology can be broken down into the following steps:

  • Target Capture and Identification: this compound is immobilized on a solid matrix to create a drug affinity matrix. This matrix is incubated with a protein lysate from K562 cells (a CML cell line). Proteins that bind to the drug are captured, while non-specific proteins are washed away. The specifically bound proteins are then eluted and identified using tandem mass spectrometry (MS/MS) [1] [2].
  • Specificity Validation via Competition: The critical step to distinguish true targets from non-specific background binders is the competition experiment. The entire procedure is repeated alongside a control where the soluble, free form of this compound is added to the lysate. This soluble drug occupies the binding pockets of its true protein targets, preventing them from binding to the immobilized matrix. Proteins that are significantly reduced or absent in the MS analysis of the "competed" sample compared to the "non-competed" sample are considered high-confidence specific binders [1] [2]. This process yielded 33 high-confidence targets for this compound.
  • Data Analysis and Functional Scoring: To move from a simple list of targets to a mechanistic understanding, a computational network analysis was performed. The researchers constructed a human protein-protein interaction (PPI) network from public databases. They then built functional sub-networks where proteins share a common Gene Ontology (GO) biological process. A perturbation score was calculated to predict how strongly this compound's target profile disrupts each functional sub-network, helping to propose potential new drug indications and side effects [1].

Comparative Analysis with Other TKIs

This compound was designed to be more selective than its predecessor, imatinib. The table below highlights key comparative features based on the retrieved data.

Feature This compound Imatinib (1st Gen) Dasatinib / Nilotinib (2nd Gen)
Primary Targets BCR-ABL, Lyn [3] BCR-ABL, c-KIT, PDGFR [3] BCR-ABL, broader Src family (e.g., Dasatinib) [1]
Key Design Goal Retain efficacy vs. some imatinib-resistant mutants (except T315I) with improved selectivity over imatinib and pan-SFK inhibitors [1] [3] First-in-class BCR-ABL inhibitor Overcome imatinib resistance [4]
Selectivity More selective than imatinib; does not inhibit c-KIT or PDGFR [3] Less selective; inhibits c-KIT & PDGFR, linked to side effects [3] Varies; Dasatinib is a broader multi-kinase inhibitor [1]
ABL1 Gatekeeper Mutant (T315I) Not effective [3] Not effective [4] Dasatinib and Nilotinib are not fully effective; T315I is addressed by 3rd-gen inhibitors [4]
Unique Mechanism ABCB1/ABCG2 Efflux Pump Inhibition: this compound can inhibit these transporters, potentially reversing multidrug resistance in cancer cells [5]. Not reported as a primary feature. Not a primary feature for most 2nd-gen TKIs.

A Systems View of this compound's Mechanism

The power of the chemical proteomics approach is that it allows for a systems-level view of drug action. The network below illustrates how this compound's targets can perturb cellular functions, providing a hypothesis for its effects.

G Bafe This compound ABL1 ABL1 Bafe->ABL1 LYN LYN Bafe->LYN MAPK14 MAPK14 Bafe->MAPK14 Func3 BCR-ABL Signaling in CML ABL1->Func3 LYN->Func3 Func1 Apoptosis Regulation MAPK14->Func1 Func2 Cell Proliferation Func3->Func1 Func3->Func2 Func4 Potential New Indications (e.g., Lung Cancer) Func3->Func4

This diagram shows:

  • Direct targets like ABL1 and LYN are directly inhibited by this compound and are core to its function in CML.
  • Peripheral targets like MAPK14 may not be directly inhibited but are connected to the core network, potentially leading to functional disruptions in processes like apoptosis.
  • The collective perturbation of this network helps explain the therapeutic effect and suggests potential new indications, such as lung cancer, as predicted by the computational model [1].

Key Insights for Researchers

  • Leverage for Combination Therapy: The finding that this compound inhibits ABCB1 and ABCG2 efflux transporters suggests its potential use in combination regimens to overcome multidrug resistance in solid tumors [5].
  • Consider for Specific Resistance Profiles: this compound is a relevant candidate for treating leukemias with resistance mechanisms involving Lyn kinase upregulation, but it is not suitable for cancers with the T315I "gatekeeper" mutation in BCR-ABL [3].
  • Blood-Brain Barrier Penetration: Be cautious when considering this compound for primary brain tumors. A clinical microdialysis study showed that this compound does not achieve sufficient concentrations in the human brain after oral administration, despite earlier promising rodent data [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

576.25729213 g/mol

Monoisotopic Mass

576.25729213 g/mol

Heavy Atom Count

42

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NVW4Z03I9B

Pharmacology

Bafetinib is an orally active 2-phenylaminopyrimidine derivative with potential antineoplastic activity. INNO-406 specifically binds to and inhibits the Bcr/Abl fusion protein tyrosine kinase, an abnormal enzyme produced by Philadelphia chromosomal translocation associated with chronic myeloid leukemia (CML). Furthermore, this agent also inhibits the Src-family member Lyn tyrosine kinase, upregulated in imatinib-resistant CML cells and in a variety of solid cancer cell types. The inhibitory effect of INNO-406 on these specific tyrosine kinases decreases cellular proliferation and induces apoptosis. A high percentage of CML patients are refractory to imatinib, which sometimes results from point mutations occurring in the kinase domain of the Bcr/Abl fusion product. Due to its dual inhibitory activity, INNO-406 has been shown to overcome this particular drug resistance and to be a potent and effective agent in the treatment of imatinib-resistant CML.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
SRC family
LYN [HSA:4067] [KO:K05854]

Other CAS

859212-16-1

Wikipedia

Bafetinib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Peter B, Hadzijusufovic E, Blatt K, Gleixner KV, Pickl WF, Thaiwong T, Yuzbasiyan-Gurkan V, Willmann M, Valent P. KIT polymorphisms and mutations determine responses of neoplastic mast cells to bafetinib (INNO-406). Exp Hematol. 2010 Sep;38(9):782-91. doi: 10.1016/j.exphem.2010.05.004. Epub 2010 May 26. PubMed PMID: 20685234.
2: Kantarjian H, le Coutre P, Cortes J, Pinilla-Ibarz J, Nagler A, Hochhaus A, Kimura S, Ottmann O. Phase 1 study of INNO-406, a dual Abl/Lyn kinase inhibitor, in Philadelphia chromosome-positive leukemias after imatinib resistance or intolerance. Cancer. 2010 Jun 1;116(11):2665-72. doi: 10.1002/cncr.25079. PubMed PMID: 20310049; PubMed Central PMCID: PMC2876208.
3: Rix U, Remsing Rix LL, Terker AS, Fernbach NV, Hantschel O, Planyavsky M, Breitwieser FP, Herrmann H, Colinge J, Bennett KL, Augustin M, Till JH, Heinrich MC, Valent P, Superti-Furga G. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells. Leukemia. 2010 Jan;24(1):44-50. doi: 10.1038/leu.2009.228. Epub 2009 Nov 5. PubMed PMID: 19890374.
4: Kamitsuji Y, Kuroda J, Kimura S, Toyokuni S, Watanabe K, Ashihara E, Tanaka H, Yui Y, Watanabe M, Matsubara H, Mizushima Y, Hiraumi Y, Kawata E, Yoshikawa T, Maekawa T, Nakahata T, Adachi S. The Bcr-Abl kinase inhibitor INNO-406 induces autophagy and different modes of cell death execution in Bcr-Abl-positive leukemias. Cell Death Differ. 2008 Nov;15(11):1712-22. doi: 10.1038/cdd.2008.107. Epub 2008 Jul 11. PubMed PMID: 18617896.
5: Morinaga K, Yamauchi T, Kimura S, Maekawa T, Ueda T. Overcoming imatinib resistance using Src inhibitor CGP76030, Abl inhibitor nilotinib and Abl/Lyn inhibitor INNO-406 in newly established K562 variants with BCR-ABL gene amplification. Int J Cancer. 2008 Jun 1;122(11):2621-7. doi: 10.1002/ijc.23435. PubMed PMID: 18338755.
6: Deguchi Y, Kimura S, Ashihara E, Niwa T, Hodohara K, Fujiyama Y, Maekawa T. Comparison of imatinib, dasatinib, nilotinib and INNO-406 in imatinib-resistant cell lines. Leuk Res. 2008 Jun;32(6):980-3. doi: 10.1016/j.leukres.2007.11.008. Epub 2008 Jan 8. PubMed PMID: 18191450.
7: Pan J, Quintás-Cardama A, Manshouri T, Cortes J, Kantarjian H, Verstovsek S. Sensitivity of human cells bearing oncogenic mutant kit isoforms to the novel tyrosine kinase inhibitor INNO-406. Cancer Sci. 2007 Aug;98(8):1223-5. Epub 2007 May 22. PubMed PMID: 17517053.
8: Kuroda J, Kimura S, Strasser A, Andreeff M, O'Reilly LA, Ashihara E, Kamitsuji Y, Yokota A, Kawata E, Takeuchi M, Tanaka R, Tabe Y, Taniwaki M, Maekawa T. Apoptosis-based dual molecular targeting by INNO-406, a second-generation Bcr-Abl inhibitor, and ABT-737, an inhibitor of antiapoptotic Bcl-2 proteins, against Bcr-Abl-positive leukemia. Cell Death Differ. 2007 Sep;14(9):1667-77. Epub 2007 May 18. PubMed PMID: 17510658.
9: Maekawa T. [Innovation of clinical trials for anti-cancer drugs in Japan--proposals from academia with special reference to the development of novel Bcr-Abl/Lyn tyrosine kinase inhibitor INNO-406 (NS-187) for imatinib-resistant chronic myelogenous leukemia]. Gan To Kagaku Ryoho. 2007 Feb;34(2):301-4. Japanese. PubMed PMID: 17301549.
10: Niwa T, Asaki T, Kimura S. NS-187 (INNO-406), a Bcr-Abl/Lyn dual tyrosine kinase inhibitor. Anal Chem Insights. 2007 Nov 14;2:93-106. PubMed PMID: 19662183; PubMed Central PMCID: PMC2716809.
11: Yokota A, Kimura S, Masuda S, Ashihara E, Kuroda J, Sato K, Kamitsuji Y, Kawata E, Deguchi Y, Urasaki Y, Terui Y, Ruthardt M, Ueda T, Hatake K, Inui K, Maekawa T. INNO-406, a novel BCR-ABL/Lyn dual tyrosine kinase inhibitor, suppresses the growth of Ph+ leukemia cells in the central nervous system, and cyclosporine A augments its in vivo activity. Blood. 2007 Jan 1;109(1):306-14. Epub 2006 Sep 5. PubMed PMID: 16954504.

Explore Compound Types